Sodium 2-methylpropionate-1-13C
描述
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Structure
3D Structure of Parent
属性
分子式 |
C4H7NaO2 |
|---|---|
分子量 |
111.08 g/mol |
IUPAC 名称 |
sodium 2-methyl(113C)propanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1/i4+1; |
InChI 键 |
TWEGKFXBDXYJIU-VZHAHHFWSA-M |
手性 SMILES |
CC(C)[13C](=O)[O-].[Na+] |
规范 SMILES |
CC(C)C(=O)[O-].[Na+] |
产品来源 |
United States |
Foundational & Exploratory
Sodium 2-methylpropionate-1-13C: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methylpropionate-1-13C, an isotopically labeled form of the sodium salt of isobutyric acid, serves as a valuable tracer in metabolic research. Its application is primarily centered on elucidating the intricate pathways of cellular carbon metabolism through a technique known as 13C Metabolic Flux Analysis (13C-MFA). This powerful methodology allows for the quantitative tracking of the 13C-labeled carbon atom as it is incorporated into various downstream metabolites, providing a dynamic snapshot of cellular metabolic activity. By tracing the metabolic fate of the labeled isobutyrate, researchers can gain insights into pathways such as anaplerosis, the catabolism of branched-chain amino acids, and fatty acid synthesis. This guide provides an in-depth overview of the research applications of this compound, including experimental protocols, data interpretation, and the visualization of relevant metabolic pathways.
Core Applications in Metabolic Research
The primary utility of this compound lies in its role as a metabolic tracer to probe specific cellular pathways. Once it enters the cell, it is converted to its free acid form, 2-methylpropionic acid (isobutyrate), and subsequently activated to isobutyryl-CoA. The 13C label at the C1 position allows for precise tracking of this molecule's contribution to various metabolic pools.
A key application is the study of anaplerosis , which involves the replenishment of tricarboxylic acid (TCA) cycle intermediates that are diverted for biosynthetic purposes. Isobutyryl-CoA can be metabolized to propionyl-CoA, which is then converted to succinyl-CoA, a direct anaplerotic substrate for the TCA cycle. By monitoring the incorporation of the 13C label into TCA cycle intermediates and related amino acids, researchers can quantify the contribution of isobutyrate to the maintenance of this central metabolic hub. This is particularly relevant in the study of cancer metabolism, where anaplerotic pathways are often reprogrammed to support rapid cell proliferation.
Furthermore, this compound is instrumental in investigating the catabolism of the branched-chain amino acid valine , as isobutyryl-CoA is a key intermediate in this pathway. Tracing the metabolism of labeled isobutyrate can help to understand the regulation and potential dysregulation of valine breakdown in various physiological and pathological states.
Experimental Design and Protocols
A typical 13C metabolic flux analysis experiment using this compound involves several key steps, from cell culture and tracer administration to metabolite extraction and analysis. The following protocol provides a generalized framework that can be adapted to specific research questions and cell types.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Formulation: Culture cells in a defined medium. For tracer experiments, it is common to use a medium containing a known concentration of unlabeled glucose and other essential nutrients.
-
Tracer Introduction: On the day of the experiment, replace the culture medium with fresh medium containing this compound at a specific concentration (e.g., 1-5 mM). The unlabeled sodium 2-methylpropionate should be omitted from the experimental medium.
-
Incubation: Incubate the cells with the labeled substrate for a predetermined period. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state, where the fractional labeling of key metabolites no longer changes over time. This can range from a few hours to over 24 hours depending on the cell type and the metabolic pathway under investigation.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extraction: Immediately add a cold extraction solvent, such as 80% methanol, to the cells. Scrape the cells and collect the cell lysate.
-
Separation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the polar metabolites is collected for analysis.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used analytical technique for 13C-MFA due to its high sensitivity and ability to separate and identify a wide range of metabolites.
-
Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection and Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each metabolite. The presence of the 13C label will result in a shift in the mass of the metabolite and its fragments, allowing for the determination of the isotopic enrichment and the mass isotopomer distribution (MID).
Data Presentation and Interpretation
The quantitative data obtained from GC-MS analysis is crucial for understanding the metabolic fate of this compound. The results are typically presented as the fractional abundance of mass isotopomers for key downstream metabolites.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Interpretation |
| Propionyl-CoA | M+1 | High | Direct product of isobutyryl-CoA metabolism, retaining the 13C label. |
| Succinyl-CoA | M+1 | Moderate | Indicates the entry of the 13C label into the TCA cycle via anaplerosis. |
| Malate | M+1 | Moderate | A TCA cycle intermediate downstream of succinyl-CoA. |
| Aspartate | M+1 | Moderate | Synthesized from the TCA cycle intermediate oxaloacetate, reflecting anaplerotic flux. |
| Glutamate | M+1 | Low to Moderate | Synthesized from the TCA cycle intermediate α-ketoglutarate, indicating further progression of the label through the TCA cycle. |
Note: The fractional abundance values are illustrative and will vary depending on the experimental conditions, cell type, and incubation time.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows is essential for a clear understanding of the experimental design and the biological processes being investigated.
Conclusion
This compound is a powerful and specific tracer for interrogating cellular metabolism. Its use in 13C Metabolic Flux Analysis provides researchers with a quantitative tool to dissect the complexities of pathways such as anaplerosis and amino acid catabolism. The detailed experimental protocols and data analysis workflows outlined in this guide offer a solid foundation for scientists and drug development professionals to incorporate this valuable technique into their research, ultimately contributing to a deeper understanding of cellular physiology and the metabolic underpinnings of disease.
An In-depth Technical Guide to Sodium 2-methylpropionate-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methylpropionate-1-13C is a stable isotope-labeled form of sodium 2-methylpropionate, also known as sodium isobutyrate. In this compound, the carbon atom at the C1 position of the propionate (B1217596) backbone is replaced with its stable, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool in metabolic research and drug development.[1] Its primary application lies in its use as a tracer to elucidate metabolic pathways and quantify metabolic fluxes within biological systems.[2] Furthermore, it serves as an internal standard in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of its unlabeled counterpart.[3] This guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for this compound.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₃¹³CH₇NaO₂ | [4] |
| Molecular Weight | 111.09 g/mol | [5] |
| CAS Number | 71105-51-6 | [6] |
| Synonyms | Sodium isobutyrate-1-¹³C, Sodium 2-methylpropanoate-1-¹³C | [5] |
| Appearance | White Solid | [7] |
| Melting Point | ~254-320 °C (estimated from unlabeled sodium isobutyrate) | [8][9] |
| Purity | ≥95% chemical purity, ≥99 atom % ¹³C | [5][10] |
Spectroscopic Properties
While specific spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from its unlabeled analogue.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of unlabeled 2-methylpropanoic acid shows three distinct signals, corresponding to the three different carbon environments in the molecule.[11] For Sodium 2-methylpropionate-1-¹³C, a strong, distinct signal for the labeled C1 carbon is expected in the region typical for carboxyl carbons (around 170-185 ppm). The other carbon signals would include one for the C2 methine carbon and one for the two equivalent C3 methyl carbons.[11] Due to the ¹³C labeling at the C1 position, this signal will be prominent and can be used for tracing studies.
¹H NMR Spectroscopy: The ¹H NMR spectrum of unlabeled 2-methylpropanoic acid displays three sets of proton signals.[12] A doublet for the six equivalent methyl protons, a septet for the single methine proton, and a singlet for the carboxylic acid proton.[12] The spectrum for the sodium salt would be similar, though the carboxylic proton signal would be absent.
Infrared (IR) Spectroscopy: The IR spectrum of a sodium carboxylate, such as sodium 2-methylpropionate, is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[13] These bands typically appear in the regions of 1510-1650 cm⁻¹ (asymmetric) and 1280-1400 cm⁻¹ (symmetric).[13] Additional bands corresponding to C-H stretching and bending vibrations of the methyl and methine groups will also be present.
Mass Spectrometry (MS): In a mass spectrum, Sodium 2-methylpropionate-1-¹³C will show a molecular ion peak that is one mass unit higher than its unlabeled counterpart due to the presence of the ¹³C isotope. This mass difference is fundamental to its use as a tracer and internal standard in mass spectrometry-based analytical methods.
Applications in Research and Drug Development
The primary utility of Sodium 2-methylpropionate-1-¹³C stems from its nature as a stable isotope-labeled compound.
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2] By introducing a ¹³C-labeled substrate like Sodium 2-methylpropionate-1-¹³C into a biological system, researchers can track the incorporation of the ¹³C atom into various downstream metabolites.[1] Analysis of the mass isotopomer distributions in these metabolites by MS or NMR allows for the detailed mapping and quantification of metabolic fluxes.[2] This is particularly valuable in understanding the metabolic reprogramming that occurs in diseases such as cancer and inborn errors of metabolism.[1][14]
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1] By administering a ¹³C-labeled version of a drug, its metabolic fate can be traced, and its metabolites can be identified and quantified.[] While Sodium 2-methylpropionate-1-¹³C is not a drug itself, it serves as a crucial tool for studying the metabolism of compounds that are structurally related or that influence propionate metabolic pathways.
Quantitative Analysis: As an internal standard, Sodium 2-methylpropionate-1-¹³C is added to biological samples in known amounts for the accurate quantification of endogenous or exogenous 2-methylpropionate.[3] Because it is chemically identical to the analyte but has a different mass, it can be distinguished by mass spectrometry, allowing for the correction of sample loss during preparation and variations in instrument response.
Metabolic Fate of 2-Methylpropionate
When introduced into a biological system, propionate (and by extension, 2-methylpropionate) is primarily metabolized in the mitochondria. The metabolic pathway of propionate involves its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via a series of enzymatic reactions. Dysregulation of this pathway is associated with several metabolic disorders.[14] The use of ¹³C-labeled propionate allows for the detailed investigation of these pathways and the effects of drugs or genetic mutations on them.[16]
Experimental Protocols
Representative Synthesis of this compound
A common method for the synthesis of ¹³C-carboxyl-labeled carboxylic acids involves the use of a Grignard reagent and ¹³C-labeled carbon dioxide. The following is a representative, general protocol.
Materials:
-
Isopropyl magnesium bromide (Grignard reagent)
-
¹³C-labeled carbon dioxide (¹³CO₂) gas
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
A solution of isopropyl magnesium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled in a dry ice/acetone bath.
-
¹³C-labeled carbon dioxide gas is bubbled through the stirred Grignard solution. The ¹³CO₂ reacts with the Grignard reagent to form the magnesium salt of 2-methylpropanoic-1-¹³C acid.
-
The reaction mixture is then quenched by the slow addition of aqueous HCl, which protonates the carboxylate to form 2-methylpropanoic-1-¹³C acid.
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 2-methylpropanoic-1-¹³C acid.
-
The acid is then neutralized with a stoichiometric amount of sodium hydroxide solution.
-
The resulting solution is evaporated to dryness to yield solid Sodium 2-methylpropionate-1-¹³C.
-
The final product should be purified by recrystallization.
General Protocol for a ¹³C Metabolic Tracer Experiment
This protocol outlines a general workflow for using Sodium 2-methylpropionate-1-¹³C in a cell culture-based metabolic flux analysis experiment.
Materials:
-
Cultured cells of interest
-
Culture medium depleted of unlabeled sodium propionate
-
Sodium 2-methylpropionate-1-¹³C
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture: Cells are grown to the desired confluence in standard culture medium.
-
Labeling: The standard medium is replaced with a medium containing a known concentration of Sodium 2-methylpropionate-1-¹³C and depleted of unlabeled propionate. Cells are incubated for a specific period to allow for the uptake and metabolism of the labeled substrate.
-
Metabolite Quenching and Extraction: The medium is rapidly removed, and the cells are washed with an ice-cold saline solution. Metabolic activity is quenched by adding a cold quenching solution. Metabolites are then extracted from the cells.
-
Sample Analysis: The cell extracts are analyzed by LC-MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites.
-
Data Analysis: The resulting data is used to calculate the fractional labeling of metabolites and to determine metabolic fluxes using specialized software.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: General experimental workflow for a ¹³C metabolic tracer study.
Caption: Simplified metabolic pathway of propionate entering the TCA cycle.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. americanelements.com [americanelements.com]
- 8. wbcil.com [wbcil.com]
- 9. sodium isobutyrate [chemister.ru]
- 10. Sodium 2-Methylpropionate-1-[13C], CasNo.71105-51-6 BOC Sciences United States [bocscichem.lookchem.com]
- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 14. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to ¹³C Metabolic Flux Analysis (¹³C-MFA)
This technical guide provides a comprehensive overview of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, data interpretation, and applications of ¹³C-MFA in understanding cellular metabolism and advancing therapeutic strategies.
Core Principles of ¹³C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, ¹³C, researchers can trace the flow of atoms through metabolic pathways.[1][2][3] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways that are crucial for cell growth, proliferation, and response to therapeutic interventions.[1] ¹³C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[1][4]
The fundamental principle of ¹³C-MFA lies in the introduction of a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) into a biological system.[1] As cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways.[1] This labeling pattern is highly sensitive to the relative pathway fluxes; different flux distributions will result in different labeling patterns.[2] By measuring the MIDs of key metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of the metabolic network, the intracellular fluxes can be accurately estimated.[2][5]
Data Presentation: Quantitative Flux Maps
The final output of a ¹³C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model.[1] These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h) or as relative fluxes normalized to a key uptake rate, such as glucose. The tables below present example flux data, illustrating how ¹³C-MFA can quantify metabolic differences between cancerous and normal cells, a key application in drug development.
Table 1: Comparison of Metabolic Fluxes in Glioblastoma Cells and Normal Fibroblasts
This table summarizes typical metabolic shifts observed in cancer cells, such as the Warburg effect (increased glycolysis to lactate) and increased glutamine utilization to replenish the TCA cycle (anaplerosis), as can be quantified by ¹³C-MFA.[1]
| Metabolic Pathway | Flux in Normal Fibroblasts (relative to glucose uptake) | Flux in Glioblastoma Cells (relative to glucose uptake) |
| Glycolysis to Lactate | 0.1 | 0.8 |
| TCA Cycle (from Glucose) | 0.8 | 0.15 |
| TCA Cycle (from Glutamine) | 0.1 | 0.7 |
| Fatty Acid Synthesis | 0.05 | 0.3 |
Table 2: Extracellular Flux Rates in Proliferating Cancer Cells
For ¹³C-MFA studies, external rates of substrate uptake and product secretion are measured and used as constraints in the metabolic model. Typical values for proliferating cancer cells are provided below.[6]
| Metabolite | Flux Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100–400 |
| Lactate Secretion | 200–700 |
| Glutamine Uptake | 30–100 |
| Other Amino Acids Uptake/Secretion | 2–10 |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data in ¹³C-MFA.[1] This section outlines the key steps involved in the experimental phase.
Cell Culture and Isotopic Labeling
The first step is to culture cells in a chemically defined medium where a primary carbon source is replaced with its ¹³C-labeled counterpart.[1][7][8]
-
Cell Seeding : Seed cells at a density that will allow for logarithmic growth and ensure sufficient biomass for analysis.
-
Adaptation (for steady-state MFA) : If necessary, adapt cells to the defined medium over several passages to minimize metabolic perturbations.
-
Labeling Medium Preparation : Prepare the labeling medium by substituting the unlabeled carbon source (e.g., glucose, glutamine) with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose).[8] A common choice is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[1][4]
-
Isotopic Labeling : Replace the standard culture medium with the pre-warmed labeling medium. For steady-state ¹³C-MFA, cells are cultured for a duration sufficient to achieve isotopic equilibrium in the intracellular metabolite pools, typically over several cell divisions.[8] For isotopically non-stationary ¹³C-MFA (INST-MFA), samples are taken at multiple time points during the isotopic transient phase.[9]
Metabolite Quenching and Extraction
This is a critical step to instantaneously halt all enzymatic activity and extract the intracellular metabolites for analysis.[3] Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.[3]
-
Quenching :
-
Adherent Cells : Rapidly aspirate the labeling medium, wash the cells once with ice-cold phosphate-buffered saline (PBS), and then add a pre-chilled quenching solution, such as -80°C methanol (B129727), to the culture dish.[10]
-
Suspension Cells : Rapidly separate cells from the culture medium by centrifugation or filtration. Resuspend the cell pellet in a cold quenching solution, such as 60% methanol supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate at -40 °C.[3][11]
-
-
Extraction :
-
After quenching, add a solvent or a mixture of solvents (e.g., methanol/water or methanol/chloroform/water) to the cells to extract the metabolites.
-
Scrape the cells (if adherent) and collect the cell lysate.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet cell debris and proteins.
-
The supernatant containing the metabolites is carefully collected for analysis.[10]
-
Analytical Measurement
The isotopic labeling of metabolites is measured using mass spectrometry or NMR spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for ¹³C-MFA due to its high sensitivity and resolution.[3]
-
Derivatization : Metabolites are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis.
-
Analysis : The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[1][12] This technique is non-destructive and can be used for in vivo measurements.
Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language, visualize key aspects of ¹³C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 6. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raw.githubusercontent.com [raw.githubusercontent.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. CeCaFDB - A curated database for flux distribution in central carbon metabolism systems. [cecafdb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unlocking Cellular Secrets: A Technical Guide to Stable Isotope Tracing in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing has emerged as a powerful and indispensable tool in metabolic research, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By replacing atoms in metabolic precursors with their heavier, non-radioactive counterparts, researchers can track the journey of these "labeled" molecules through various pathways, providing critical insights into cellular metabolism in both healthy and diseased states. This in-depth technical guide delves into the core principles of stable isotope tracing, providing detailed experimental methodologies and data interpretation strategies to empower researchers in their quest to unravel metabolic complexities and accelerate drug discovery and development.
Core Principles of Stable Isotope Tracing
At its heart, stable isotope tracing involves the introduction of a molecule enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not emit radiation, making them safe for use in a wide range of experimental models, including human studies.[1][2] The fundamental premise is that cells will utilize these labeled precursors in their metabolic processes, incorporating the heavy isotopes into downstream metabolites. By detecting and quantifying the enrichment of these isotopes in various metabolic pools, researchers can elucidate the activity of specific metabolic pathways.[3][4]
The key concepts underpinning this technology are isotopologues and mass isotopomers . Isotopologues are molecules that differ only in their isotopic composition.[5] For example, glucose with one ¹³C atom is an isotopologue of glucose with all ¹²C atoms. Mass isotopomers are molecules with the same chemical formula but different masses due to the presence of heavy isotopes.[6] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure the distribution of these mass isotopomers, providing a quantitative readout of metabolic pathway activity.[1][7]
A crucial application of stable isotope tracing is Metabolic Flux Analysis (MFA) .[8][9][10] MFA is a computational method that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of reactions within a metabolic network.[9][10][11] This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[12]
Experimental Design and Workflow
A well-designed stable isotope tracing experiment is paramount for obtaining meaningful and interpretable data. The general workflow involves several key stages, from tracer selection to data analysis.
Tracer Selection
The choice of the stable isotope tracer is dictated by the specific metabolic pathway under investigation. The tracer should be a primary substrate for the pathway of interest to ensure efficient incorporation of the label.
| Stable Isotope Tracer | Common Labeled Atom(s) | Primary Metabolic Pathways Investigated |
| [U-¹³C]-Glucose | Carbon | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, Fatty Acid Synthesis |
| [1,2-¹³C₂]-Glucose | Carbon | Pentose Phosphate Pathway vs. Glycolysis |
| [U-¹⁵N]-Glutamine | Nitrogen | Amino Acid Metabolism, Nucleotide Synthesis, Hexosamine Biosynthesis |
| [U-¹³C, U-¹⁵N]-Glutamine | Carbon and Nitrogen | Glutaminolysis, TCA Cycle Anaplerosis, Amino Acid and Nucleotide Synthesis |
| [²H₂O] (Heavy Water) | Deuterium | De novo Fatty Acid and Cholesterol Synthesis, Gluconeogenesis |
| [U-¹³C]-Palmitate | Carbon | Fatty Acid Oxidation |
Achieving Isotopic Steady State
For many metabolic flux analyses, it is crucial to achieve isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[12] The time required to reach steady state varies depending on the turnover rate of the metabolite pool. For instance, glycolytic intermediates typically reach steady state within minutes, while the labeling of nucleotides may take several hours.[12]
Key Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and accuracy of stable isotope tracing studies.
In Vitro Cell Culture Protocol
This protocol outlines a general procedure for stable isotope labeling in cultured cells.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing the stable isotope-labeled tracer. The concentration of the tracer should be carefully chosen to mimic physiological conditions.
-
Incubation: Incubate the cells for a predetermined duration to allow for the establishment of isotopic steady state. This time point should be optimized for the specific pathway and cell type.
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench all enzymatic activity and extract the metabolites.[1]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[1]
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.[1]
-
Collect the supernatant containing the metabolites.[1]
-
-
Sample Preparation for Analysis: Dry the metabolite extracts under a vacuum and store at -80°C until analysis by MS or NMR.[1]
In Vivo Animal Studies Protocol
Stable isotope tracing in animal models provides insights into systemic metabolism.
-
Tracer Administration: The labeled tracer can be administered through various routes, including intravenous infusion, intraperitoneal injection, or oral gavage.[3] The choice of administration route depends on the experimental question and the pharmacokinetic properties of the tracer.
-
Tracer Infusion and Blood Sampling: For continuous infusion studies, a catheter is often surgically implanted. The tracer is infused at a constant rate to achieve a steady-state enrichment in the plasma. Blood samples are collected at regular intervals to monitor the isotopic enrichment of the tracer and key metabolites.
-
Tissue Collection: At the end of the experiment, tissues of interest are rapidly harvested and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction from Tissues: Tissues are homogenized in a suitable extraction solvent, followed by centrifugation to separate the metabolite-containing supernatant from the tissue debris.
-
Sample Analysis: Plasma and tissue extracts are then processed and analyzed by MS or NMR to determine isotopic enrichment.
Analytical Techniques and Data Analysis
Mass spectrometry and NMR spectroscopy are the two primary analytical platforms used for measuring isotopic enrichment.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is the most widely used technique due to its high sensitivity and resolution.[1][13] It separates metabolites and measures their mass-to-charge ratio, allowing for the quantification of different mass isotopomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR provides detailed information about the positional distribution of isotopes within a molecule (isotopomers), which can be crucial for resolving complex metabolic pathways.[7]
The raw data from these instruments require several processing steps, including correction for the natural abundance of stable isotopes, before being used for biological interpretation or metabolic flux analysis.
Visualizing Metabolic Pathways: Glycolysis and the TCA Cycle
Understanding the flow of carbon through central metabolic pathways is a common application of ¹³C-based tracers. The following diagram illustrates how uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle.
In this example, the "M+n" notation indicates the mass isotopomer with 'n' ¹³C atoms. The initial M+6 glucose is cleaved into two M+3 pyruvate molecules. In the mitochondria, one carbon is lost as CO₂ during the conversion of pyruvate to acetyl-CoA, resulting in an M+2 acetyl-CoA that enters the TCA cycle.
Applications in Drug Development
Stable isotope tracing is a valuable tool throughout the drug development pipeline.
| Stage of Drug Development | Application of Stable Isotope Tracing |
| Target Identification and Validation | Elucidating disease-specific metabolic reprogramming to identify novel drug targets.[7] |
| Mechanism of Action Studies | Determining how a drug candidate modulates specific metabolic pathways to understand its therapeutic effect. |
| Pharmacokinetics (ADME) | Tracking the absorption, distribution, metabolism, and excretion of a drug by using a stable isotope-labeled version of the drug molecule.[2][14] |
| Pharmacodynamics | Assessing the metabolic response to a drug in target tissues to understand its efficacy and potential side effects.[2] |
| Toxicity Studies | Investigating the metabolic pathways involved in drug-induced toxicity.[14][15] |
| Personalized Medicine | Identifying patient populations that are most likely to respond to a particular therapy based on their metabolic phenotype.[16] |
Conclusion
Stable isotope tracing provides a dynamic and quantitative approach to understanding cellular metabolism that is unattainable with other techniques. By enabling the precise measurement of metabolic fluxes, this technology offers profound insights into the metabolic alterations that underlie various diseases and the mechanisms by which drugs exert their effects. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of stable isotope tracing principles and methodologies are essential for driving innovation and accelerating the translation of basic metabolic discoveries into novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sodium 2-methylpropionate-1-¹³C as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methylpropionate-1-¹³C, the sodium salt of isobutyric acid with a stable isotope label at the carboxyl carbon, serves as a powerful metabolic tracer for investigating cellular metabolism.[1][2][3][4][5] Its application is particularly valuable in the field of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[6][7][8] By introducing this labeled compound into a biological system, researchers can trace the path of the ¹³C atom as it is incorporated into downstream metabolites, providing critical insights into the contributions of specific substrates to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. This guide details the metabolic fate of 2-methylpropionate, outlines experimental protocols for its use, and provides a framework for data interpretation.
Metabolic Fate of 2-Methylpropionate
The primary metabolic role of 2-methylpropionate (isobutyrate) is to serve as an anaplerotic substrate, meaning it replenishes the pool of TCA cycle intermediates.[9][10][11] This is crucial for maintaining the biosynthetic and bioenergetic functions of the cell. The journey of the labeled carbon from sodium 2-methylpropionate-1-¹³C into the central carbon metabolism follows a well-defined pathway.
The catabolism of 2-methylpropionate begins with its conversion to propionyl-CoA. This propionyl-CoA is then channeled into the TCA cycle through a three-step enzymatic process that converts it to succinyl-CoA.[12][13][14][15] This pathway is also the convergence point for the breakdown of odd-chain fatty acids and several amino acids, including valine, isoleucine, methionine, and threonine.[16]
The key enzymatic reactions are:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[12][15]
-
Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase .[13]
-
Isomerization: In a vitamin B₁₂ (adenosylcobalamin)-dependent reaction, methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA .[12][14][15]
Once the ¹³C-labeled succinyl-CoA enters the TCA cycle, the label is incorporated into subsequent intermediates such as fumarate, malate, and oxaloacetate, allowing for the quantification of anaplerotic flux from 2-methylpropionate.
Experimental Protocols
The use of sodium 2-methylpropionate-1-¹³C as a tracer requires carefully designed experiments to ensure accurate and reproducible results. The general workflow involves cell culture or animal studies, metabolite extraction, and analysis by mass spectrometry.
General Workflow for ¹³C-Metabolic Flux Analysis
A typical ¹³C-MFA experiment follows five key steps:
-
Tracer Selection: Choosing the appropriate isotopically labeled substrate to probe the pathway of interest.
-
Labeling Experiment: Introducing the tracer to the biological system (e.g., cell culture or in vivo infusion) and allowing it to reach an isotopic steady state.
-
Metabolite Analysis: Quenching metabolism, extracting metabolites, and measuring the mass isotopomer distributions (MIDs) of key metabolites using mass spectrometry.[7]
-
Flux Estimation: Using computational models to estimate intracellular fluxes from the measured MIDs and other extracellular rates.
-
Statistical Analysis: Evaluating the goodness-of-fit and calculating confidence intervals for the estimated fluxes.[7]
Protocol 1: In Vitro Cell Culture Labeling
This protocol provides a general framework for tracing the metabolism of sodium 2-methylpropionate-1-¹³C in cultured cells.
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest.
-
Culture Medium: Grow cells in a standard culture medium. For tracer experiments, it is often beneficial to use a custom medium where the concentrations of all carbon sources are known.
-
Tracer Introduction: Replace the standard medium with a labeling medium containing a defined concentration of sodium 2-methylpropionate-1-¹³C (e.g., 1-5 mM). The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state in the TCA cycle intermediates. This typically ranges from 6 to 24 hours, depending on the cell type's metabolic rate.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture plate.[17]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.
Protocol 2: In Vivo Infusion in Animal Models
This protocol is adapted from general stable isotope infusion procedures and should be optimized for specific research questions and animal models.[18][19][20]
-
Animal Preparation: Fast the animal for a short period (e.g., 6-12 hours) to reduce variability from recent food intake.[18] Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.
-
Tracer Infusion:
-
Prepare a sterile solution of sodium 2-methylpropionate-1-¹³C in saline.
-
Administer the tracer via a continuous intravenous infusion using a syringe pump. A common approach is a bolus dose followed by a constant infusion to rapidly achieve and maintain a steady-state concentration of the tracer in the plasma.
-
The infusion duration should be sufficient to allow for tracer incorporation into tissue metabolites, typically 1-4 hours.[18][19]
-
-
Sample Collection:
-
At the end of the infusion period, collect blood samples.
-
Immediately euthanize the animal and rapidly excise the tissues of interest.
-
Freeze-clamp the tissues in liquid nitrogen to instantly quench all metabolic activity.
-
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue powder in a cold extraction solvent (e.g., methanol/chloroform/water mixture).
-
Separate the polar and non-polar phases by centrifugation.
-
Collect the polar phase (containing TCA cycle intermediates) for analysis.
-
-
Sample Preparation: Process the polar extract as described in the in vitro protocol for subsequent MS analysis.
Data Presentation and Analysis
The primary data obtained from these experiments is the mass isotopomer distribution (MID) of TCA cycle intermediates. The MID reveals the relative abundance of molecules with different numbers of ¹³C atoms.
| Enzyme | Reaction | Cofactors | Location |
| Propionyl-CoA Carboxylase | Propionyl-CoA + HCO₃⁻ + ATP → D-Methylmalonyl-CoA + ADP + Pi | Biotin, ATP | Mitochondria |
| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA ↔ L-Methylmalonyl-CoA | - | Mitochondria |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA ↔ Succinyl-CoA | Adenosylcobalamin (Vitamin B₁₂) | Mitochondria |
| Table 1: Key enzymes in the conversion of propionyl-CoA to succinyl-CoA.[12][13][15][16] |
| Parameter | Example Value | Notes |
| Cell Line | A549 (Human Lung Carcinoma) | Select a cell line relevant to the research question. |
| Culture Medium | DMEM with known substrate concentrations | A defined medium is crucial for accurate flux modeling. |
| Tracer | Sodium 2-methylpropionate-1-¹³C | - |
| Tracer Concentration | 2 mM | Optimize based on cell tolerance and expected uptake. |
| Incubation Time | 12 hours | Should be sufficient to approach isotopic steady state. |
| Analytical Method | GC-MS or LC-MS/MS | Choice depends on metabolite properties and instrument availability. |
| Table 2: Example parameters for an in vitro ¹³C labeling experiment. |
When Sodium 2-methylpropionate-1-¹³C is metabolized, the ¹³C label enters the TCA cycle at succinyl-CoA. This will result in succinate (B1194679) being predominantly labeled as M+1 (one ¹³C atom). As this M+1 succinate is further metabolized, the label will propagate to downstream intermediates.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 45% | 55% | 0% | 0% | 0% |
| Fumarate | 50% | 50% | 0% | 0% | 0% |
| Malate | 52% | 48% | 0% | 0% | 0% |
| Table 3: Hypothetical mass isotopomer distribution (MID) data for TCA cycle intermediates after labeling with Sodium 2-methylpropionate-1-¹³C. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |
Conclusion
Sodium 2-methylpropionate-1-¹³C is an effective metabolic tracer for quantifying anaplerotic flux into the TCA cycle. Its use in ¹³C-MFA studies enables researchers to dissect the metabolic contributions of substrates that feed into the propionyl-CoA pathway. For professionals in drug development and metabolic research, this tracer provides a valuable tool to investigate metabolic reprogramming in diseases such as cancer, to study inborn errors of metabolism, and to assess the metabolic effects of therapeutic interventions.[21] The detailed protocols and conceptual framework presented in this guide offer a solid foundation for the successful application of this powerful technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 9. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 10. Anaplerotic molecules: current and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired anaplerosis is a major contributor to glycolysis inhibitor toxicity in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medlink.com [medlink.com]
- 13. researchgate.net [researchgate.net]
- 14. brainly.com [brainly.com]
- 15. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Altered regulation of metabolic pathways in human lung cancer discerned by 13C stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: An In-depth Technical Guide to Carbon Labeling
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The intricate network of metabolic pathways within a cell governs its growth, proliferation, and response to its environment. Understanding the dynamics of these pathways—the metabolic fluxes—is paramount in basic research and crucial for the development of novel therapeutics, particularly in areas like oncology and metabolic diseases. Carbon labeling, coupled with advanced analytical techniques, offers a powerful lens to quantify these fluxes and elucidate the metabolic rewiring that occurs in disease states. This guide provides a comprehensive technical overview of carbon labeling in cellular metabolism, detailing experimental protocols, data interpretation, and the visualization of key metabolic and signaling networks.
Core Principles of Carbon Isotope Labeling
Carbon isotope labeling utilizes stable, non-radioactive isotopes of carbon, primarily Carbon-13 (¹³C), to trace the journey of carbon atoms through metabolic pathways.[1] The fundamental concept involves providing cells with a substrate, such as glucose or glutamine, where the naturally abundant ¹²C atoms are replaced with ¹³C.[1] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the incorporation of ¹³C.[1] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace carbon atom transitions and quantify the activity of metabolic pathways through a methodology known as metabolic flux analysis (MFA).[1][2]
Experimental Protocols
A successful carbon labeling experiment hinges on meticulous execution of the experimental protocol, from cell culture to metabolite analysis.
13C Labeling in Cell Culture
This protocol outlines the general steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.
Materials:
-
Adherent mammalian cells
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in sterile, high-purity water. Supplement the medium as required for your specific cell line and add the ¹³C-labeled glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled small molecules like glucose.[3]
-
Cell Adaptation (for steady-state analysis): For steady-state metabolic flux analysis, it is often recommended to adapt the cells to the labeling medium for a period that allows for at least one to two cell doublings. This helps to ensure that the intracellular metabolite pools are in isotopic equilibrium.
-
Labeling: Aspirate the standard culture medium from the cells and gently wash the cell monolayer once with pre-warmed PBS. Immediately add the pre-warmed ¹³C-labeling medium to the wells.
-
Incubation: Incubate the cells for the desired duration. For kinetic studies, this may involve multiple time points. For steady-state analysis, a common incubation time is 24 hours, or until the labeling of key downstream metabolites, such as those in the TCA cycle, reaches a plateau.
Metabolite Extraction
The goal of metabolite extraction is to quench all enzymatic activity instantaneously and efficiently extract the intracellular metabolites.
Materials:
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Liquid nitrogen
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching and Extraction: At the designated time point, rapidly aspirate the labeling medium. Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench metabolism. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Cell Harvesting: Place the plate on wet ice. Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein and Cell Debris Precipitation: Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube. The samples are now ready for analysis by mass spectrometry or for further preparation for NMR.
Sample Preparation for Analysis
For Mass Spectrometry (LC-MS):
The extracted metabolite samples can often be directly analyzed after centrifugation. The supernatant is typically transferred to autosampler vials for injection into the LC-MS system. Depending on the downstream analysis, the sample may be dried down under a stream of nitrogen and reconstituted in a suitable solvent for the chromatography method.
For NMR Spectroscopy:
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
pH Adjustment: Ensure the pH of the sample is adjusted to a consistent value (e.g., pH 7.0) to minimize pH-induced variations in chemical shifts.
-
Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.
Data Presentation: Quantitative Flux Maps
The ultimate output of a ¹³C-MFA study is a quantitative flux map, which details the rates of reactions throughout the metabolic network. These fluxes are typically normalized to the rate of substrate uptake and are presented in tables to facilitate comparison between different experimental conditions.
| Metabolic Reaction | Control Flux (Relative to Glucose Uptake) | Drug-Treated Flux (Relative to Glucose Uptake) |
| Glycolysis | ||
| Glucose -> G6P | 100 | 100 |
| F6P -> G3P | 85 | 75 |
| GAP -> PYR | 170 | 150 |
| PYR -> Lactate | 80 | 95 |
| Pentose Phosphate Pathway | ||
| G6P -> R5P | 15 | 10 |
| TCA Cycle | ||
| PYR -> Acetyl-CoA | 75 | 45 |
| Acetyl-CoA + OAA -> Citrate | 70 | 40 |
| α-KG -> Succinyl-CoA | 65 | 35 |
| Malate -> OAA | 68 | 38 |
| Anaplerosis | ||
| PYR -> OAA | 5 | 10 |
| Glutamine -> α-KG | 30 | 50 |
Visualization of Pathways and Workflows
Diagrams are indispensable for visualizing the complex interplay of signaling and metabolic pathways, as well as the logical flow of experimental and computational procedures.
Signaling Pathways Regulating Metabolism
Cellular metabolism is tightly regulated by upstream signaling pathways that respond to extracellular cues such as growth factors and hormones.
References
Basic applications of 13C labeled compounds in biology
An In-depth Technical Guide on the Core Applications of ¹³C Labeled Compounds in Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Carbon-13 (¹³C) has become an indispensable tool in biological research, offering unparalleled insights into the intricate workings of cellular metabolism, protein dynamics, and drug interactions. ¹³C, a non-radioactive, stable isotope of carbon, can be incorporated into biological molecules, acting as a tracer that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows researchers to follow the metabolic fate of compounds, quantify the flow of metabolites through complex pathways, and elucidate the structure and function of biomolecules.[1][2][3] This technical guide provides a comprehensive overview of the fundamental applications of ¹³C labeled compounds, with a focus on metabolic flux analysis, quantitative proteomics, and drug development.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[3][4][5] It is widely regarded as the gold standard for determining in vivo metabolic fluxes, providing a detailed snapshot of cellular physiology.[2][3][5] The core principle involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system.[2][3] As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[2] By measuring the distribution of these isotopes in metabolites using MS or NMR, it is possible to reconstruct the flow of carbon through the metabolic network and calculate the rates of individual reactions.[3][6]
Applications of ¹³C-MFA:
-
Understanding Disease Metabolism: ¹³C-MFA is crucial for studying metabolic reprogramming in diseases like cancer, where cells often exhibit altered glucose and glutamine metabolism to support rapid proliferation.[1][2][7]
-
Metabolic Engineering: This technique is instrumental in identifying metabolic bottlenecks and optimizing bioprocesses for the production of biofuels, pharmaceuticals, and other valuable compounds in microorganisms.[4][6][8]
-
Systems Biology: It provides quantitative data for building and validating computational models of cellular metabolism.[6][9]
Experimental Workflow for ¹³C-MFA
The following diagram outlines the typical workflow for a ¹³C-MFA experiment.
Data Presentation: Tracer Selection
The choice of ¹³C tracer is critical for the precision of flux estimations in specific pathways.[10] Different labeled substrates provide distinct information about the metabolic network.
| ¹³C-Labeled Tracer | Primary Metabolic Pathways Probed | Key Advantages |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for the overall central carbon metabolism network.[10] |
| [U-¹³C₆]glucose | Glycolysis, PPP, TCA Cycle | Offers broad incorporation of the label throughout central carbon metabolism.[7][11] |
| [U-¹³C₅]glutamine | TCA Cycle, Glutaminolysis | Preferred tracer for analyzing TCA cycle activity and glutamine's contribution.[10][11] |
| [2-¹³C]glucose | Glycolysis, PPP | Outperforms the more commonly used [1-¹³C]glucose in precision.[10] |
| [3-¹³C]glucose | Glycolysis, PPP | Also demonstrates better performance than [1-¹³C]glucose for flux estimation.[10] |
Experimental Protocol: ¹³C-MFA in Mammalian Cells
This protocol outlines the key steps for performing a ¹³C-MFA experiment in adherent mammalian cells.[5]
1. Cell Culture and Adaptation:
-
Culture the mammalian cell line of interest in standard growth medium (e.g., DMEM) in 6-well plates.
-
Once cells reach ~50% confluency, switch to a custom ¹³C-labeling medium. This medium is identical to the standard medium but lacks the unlabeled carbon source (e.g., glucose) and is supplemented with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose). The medium should also contain dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled substrates.
-
Allow the cells to adapt and grow in the labeling medium for a sufficient period to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires several cell doubling times.
2. Isotopic Labeling and Quenching:
-
Continue to culture the cells in the ¹³C-labeling medium until they reach the desired confluency (typically 80-90%).
-
To halt metabolic activity instantly, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline solution to remove any remaining extracellular labeled substrate.
-
Add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C) to the plate to instantly stop all enzymatic reactions.
3. Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by vortexing or sonication.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble components like proteins and DNA.[5]
-
Carefully collect the supernatant, which contains the polar intracellular metabolites. This fraction is used for MS analysis.
-
The remaining pellet can be stored at -80°C for analysis of protein-bound amino acids, which provides a time-integrated view of metabolic fluxes.[5]
4. Sample Preparation for GC-MS Analysis:
-
Dry the metabolite-containing supernatant completely using a vacuum concentrator.
-
To make the metabolites volatile for Gas Chromatography (GC) analysis, perform a derivatization step. This often involves resuspending the dried metabolites in pyridine (B92270) and adding a derivatizing agent such as MTBSTFA.[5]
-
Incubate the mixture (e.g., at 60°C for 1 hour) to complete the reaction.
-
After cooling, the sample is ready for injection into the GC-MS system to determine the mass isotopomer distributions of the metabolites.[5]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[12][13][14] The technique relies on the in vivo incorporation of stable isotope-labeled amino acids into all newly synthesized proteins.[14][15] Typically, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid (e.g., lysine (B10760008) or arginine). One population receives the normal, "light" amino acid (containing ¹²C), while the other receives a "heavy" version labeled with ¹³C and/or ¹⁵N.[12][13]
After a period of growth to ensure complete incorporation, the cell populations can be combined.[13] Since the light and heavy proteins are chemically identical, they behave the same during sample processing and chromatography. However, they are distinguishable by mass spectrometry due to the mass difference imparted by the heavy isotope. The relative peak intensities of the light and heavy peptide pairs in the mass spectrum directly correspond to the relative abundance of the protein in the two samples.[13]
Logical Flow of a SILAC Experiment
The diagram below illustrates the core logic and workflow of a typical two-plex SILAC experiment.
Experimental Protocol: SILAC for Quantitative Proteomics
This protocol provides a general methodology for a SILAC experiment.[12]
1. Cell Culture and Labeling:
-
Select two populations of the same cell line.
-
Culture the "light" population in a SILAC medium deficient in a specific amino acid (e.g., lysine) but supplemented with the standard, unlabeled version ([¹²C₆]-Lysine).
-
Culture the "heavy" population in an identical medium, but supplement it with the stable isotope-labeled version of the amino acid (e.g., [¹³C₆]-Lysine).
-
Grow the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[15] Verify incorporation by analyzing a small sample via mass spectrometry.[16]
2. Experimental Treatment and Harvesting:
-
Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment, growth factor stimulation) while the other serves as a control.
-
Harvest both cell populations.
3. Sample Combination and Protein Extraction:
-
Count the cells from each population and combine them in a 1:1 ratio. Combining the samples at this early stage minimizes experimental variation during subsequent processing steps.[13]
-
Lyse the combined cell mixture using an appropriate lysis buffer to extract the total proteome.
4. Protein Digestion and Mass Spectrometry:
-
Separate the proteins, typically by 1D SDS-PAGE.
-
Excise gel bands and perform an in-gel digestion, usually with trypsin, to generate peptides.
-
Extract the peptides from the gel.
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
5. Data Analysis:
-
Use specialized software to identify peptides and proteins from the MS/MS spectra.
-
The software will identify pairs of "light" and "heavy" peptides and calculate the ratio of their peak intensities from the MS1 spectrum.
-
This ratio reflects the relative abundance of a given protein between the two original samples.
Applications in Drug Metabolism and Development
¹³C-labeled compounds are invaluable tools in pharmaceutical research, providing critical information on a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][17] By synthesizing a drug candidate with one or more ¹³C atoms, researchers can trace its journey through a biological system, identify its metabolites, and understand its mechanism of action.[1][2][17]
Key Uses in Drug Development:
-
Metabolite Identification: Tracing a ¹³C-labeled drug helps in the unambiguous identification of its metabolic products in complex biological matrices like plasma or urine.[17]
-
Pathway Elucidation: It allows for the delineation of the metabolic pathways a drug undergoes, which is crucial for predicting potential drug-drug interactions and understanding toxicity.[1][17]
-
Pharmacokinetics: ¹³C labeling can be used in human ADME studies to quantify the parent drug and its metabolites, providing a complete picture of the drug's disposition.[17]
-
Target Engagement: By tracking the metabolic consequences of a drug's interaction with its target, researchers can confirm target engagement and understand the downstream effects.[2]
Conceptual Pathway: ¹³C Labeling in Drug Metabolism Studies
This diagram illustrates how a ¹³C-labeled drug is used to identify metabolites and understand its metabolic fate.
NMR Spectroscopy of Biomolecules
Isotopic labeling with ¹³C (often in combination with ¹⁵N) is a cornerstone of modern NMR spectroscopy for studying the structure, dynamics, and interactions of proteins and other biomacromolecules.[] While natural abundance ¹³C NMR is possible, the low natural abundance (~1.1%) results in very weak signals.[19] By expressing a protein in media containing a ¹³C-labeled carbon source (like ¹³C-glucose), the protein becomes enriched with ¹³C, dramatically enhancing the NMR signal and enabling a host of advanced experiments that are otherwise impossible.[]
Labeling Strategies for Protein NMR
| Labeling Strategy | Description | Primary Application |
| Uniform Labeling | All carbon atoms in the protein are replaced with ¹³C. This is typically achieved by growing expression hosts on [U-¹³C₆]glucose. | De novo 3D structure determination of small to medium-sized proteins. Allows for through-bond correlation experiments to link adjacent atoms. |
| Selective Labeling | Only specific amino acid types are labeled with ¹³C. | Simplifies crowded spectra in larger proteins by reducing the number of signals. Aids in resonance assignment. |
| Site-Specific Labeling | ¹³C is incorporated at specific atomic positions within amino acid residues (e.g., only at methyl groups).[20] | Studies of large proteins (>30 kDa) and protein complexes.[20] Reduces spectral overlap and allows for the study of dynamics and ligand binding at specific sites.[20] |
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. researchgate.net [researchgate.net]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 19. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Sodium 2-methylpropionate-1-13C: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Sodium 2-methylpropionate-1-13C, a stable isotope-labeled compound valuable in metabolic research and as an internal standard for quantitative analysis.
Chemical Structure and Properties
This compound is the sodium salt of 2-methylpropanoic acid where the carboxyl carbon is the heavy isotope ¹³C. This isotopic labeling provides a distinct mass signature, making it an ideal tracer in metabolic flux analysis and for use in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies.
| Property | Value |
| IUPAC Name | Sodium 2-methylpropanoate-1-¹³C |
| Synonyms | Sodium Isobutyrate-1-¹³C, Sodium 2-methylpropionate-¹³C |
| CAS Number | 71105-51-6 |
| Molecular Formula | C₃¹³CH₇NaO₂ |
| Molecular Weight | Approximately 111.08 g/mol |
| SMILES | [Na+].CC(C)--INVALID-LINK--[O-] |
| Appearance | Typically a white solid |
| Solubility | Soluble in water |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a two-step process:
-
Carboxylation of a Grignard Reagent: The core of the synthesis is the reaction of isopropylmagnesium bromide with ¹³C-labeled carbon dioxide. The nucleophilic Grignard reagent attacks the electrophilic carbon of ¹³CO₂, forming the magnesium salt of ¹³C-labeled 2-methylpropanoic acid.
-
Formation of the Sodium Salt: The resulting magnesium carboxylate is then protonated with a weak acid, and subsequent treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, yields the final product, this compound.
Below is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Bromopropane (B125204) | 122.99 | 50 | 4.35 mL |
| Magnesium turnings | 24.31 | 60 | 1.46 g |
| Anhydrous Diethyl Ether | 74.12 | - | 100 mL |
| ¹³C-Carbon Dioxide | 45.01 | 55 | Gas |
| 1 M Hydrochloric Acid | 36.46 | - | As needed |
| 1 M Sodium Hydroxide | 40.00 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
Step 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place the magnesium turnings.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 2-bromopropane in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion (approximately 2-3 mL) of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey-brown mixture.
Step 2: Carboxylation with ¹³C-Carbon Dioxide
-
Cool the Grignard reagent solution in an ice-water bath.
-
Introduce the ¹³C-carbon dioxide gas from a cylinder through a gas inlet tube below the surface of the stirred Grignard solution. Alternatively, the Grignard reagent can be added slowly to a flask containing crushed dry ice made from ¹³CO₂.
-
Continue the addition of ¹³CO₂ until the exothermic reaction ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Formation of this compound
-
Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and 1 M hydrochloric acid. The amount of acid should be sufficient to dissolve all the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the ethereal layer.
-
Extract the aqueous layer with two portions of diethyl ether (2 x 30 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
To the ethereal solution of 2-methylpropanoic acid-1-¹³C, add a stoichiometric amount of 1 M sodium hydroxide solution dropwise with vigorous stirring.
-
The sodium salt will precipitate out of the solution. If it does not, the ether can be carefully removed under reduced pressure to yield the solid salt.
-
Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
Expected Yield:
The yield for Grignard carboxylation reactions is typically in the range of 60-80%.
Characterization Data
The final product should be characterized to confirm its identity and purity.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum of 2-methylpropanoic acid, three distinct signals are expected. For the ¹³C-labeled product, the signal corresponding to the carboxyl carbon will be significantly enhanced.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| ¹³ C=O (Carboxyl) | ~180-185 |
| -C H- (Methine) | ~35-40 |
| -C H₃ (Methyl) | ~18-22 |
Mass Spectrometry:
The mass spectrum of the unlabeled 2-methylpropanoic acid shows a molecular ion peak (M+) at m/z 88. For the ¹³C-labeled compound, the molecular ion peak will be shifted to m/z 89. The fragmentation pattern can also be analyzed to confirm the position of the label.
| Ion Fragment | Expected m/z (Unlabeled) | Expected m/z (¹³C-labeled) |
| [M]+ | 88 | 89 |
| [M - CH₃]+ | 73 | 74 |
| [M - COOH]+ | 43 | 43 |
| [¹³COOH]+ | - | 46 |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Chemical Structure
Caption: Chemical structure of this compound.
The Role of Sodium 2-methylpropionate-1-13C in Pathway Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers are indispensable tools in the field of metabolomics for elucidating complex biochemical pathways. Sodium 2-methylpropionate-1-13C, a non-radioactive, stable isotope-labeled form of isobutyrate, serves as a valuable probe for investigating cellular metabolism, particularly in the context of branched-chain amino acid (BCAA) catabolism and its downstream effects. While direct and extensive studies utilizing this compound for pathway discovery are not widely available in public literature, this technical guide synthesizes current knowledge from research on analogous compounds, such as 13C-labeled BCAAs and other short-chain fatty acids. This document provides a comprehensive overview of the theoretical applications, potential metabolic fates, and a generalized experimental framework for using this compound to trace metabolic pathways, aiding researchers in designing and interpreting stable isotope labeling experiments.
Introduction: The Significance of Stable Isotope Tracing
Metabolic flux analysis (MFA) using stable isotopes like Carbon-13 (¹³C) is a powerful technique to quantitatively track the flow of atoms through metabolic networks.[1] By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the incorporation of the ¹³C label into various downstream metabolites. This allows for the elucidation of active metabolic pathways, the identification of pathway bottlenecks, and the discovery of novel metabolic routes that are often dysregulated in disease states such as cancer and metabolic disorders. Sodium 2-methylpropionate-1-¹³C, with its labeled carbon at the carboxyl position, offers a unique entry point into specific metabolic pathways for detailed investigation.
Theoretical Metabolic Fate of this compound
Sodium 2-methylpropionate, or isobutyrate, is a short-chain fatty acid that is metabolically linked to the catabolism of the branched-chain amino acid valine. Once it enters the cell, it is expected to be converted to its CoA derivative, isobutyryl-CoA. The ¹³C label from Sodium 2-methylpropionate-1-¹³C would thus be incorporated into isobutyryl-CoA and its subsequent metabolic products.
Based on known metabolic pathways of related compounds, two primary fates of the ¹³C label from Sodium 2-methylpropionate-1-¹³C can be hypothesized:
-
Anaplerosis via Succinyl-CoA: Isobutyryl-CoA can be further metabolized to propionyl-CoA and subsequently to succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle. This pathway would lead to the incorporation of the ¹³C label into TCA cycle intermediates and other metabolites derived from them.
-
Formation of Short-Chain Acylcarnitines: In certain cellular contexts, such as in some cancer cells, branched-chain keto acids (which are derived from BCAAs and are structurally similar to isobutyrate) have been observed to be metabolized into short-chain acylcarnitines without significant entry into the TCA cycle.[2] This suggests an alternative metabolic route for isobutyrate that could be involved in lipid metabolism or cellular signaling.
The following diagram illustrates the potential metabolic pathways for Sodium 2-methylpropionate-1-¹³C.
Experimental Design and Methodology
A typical stable isotope tracing experiment using Sodium 2-methylpropionate-1-¹³C involves several key stages, from cell culture and labeling to sample analysis and data interpretation.
Generalized Experimental Workflow
The following diagram outlines a general workflow for a metabolomics study using Sodium 2-methylpropionate-1-¹³C.
Detailed Experimental Protocol (Generalized)
This protocol provides a general framework. Specific parameters such as cell type, tracer concentration, and incubation time should be optimized for each experiment.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled short-chain fatty acids
-
Sodium 2-methylpropionate-1-¹³C
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., ice-cold 80% methanol)
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture:
-
Culture cells in standard medium until they reach the desired confluency (typically 70-80%).
-
For suspension cells, ensure a consistent cell density for labeling experiments.
-
-
Preparation of Labeling Medium:
-
Prepare the base medium supplemented with dFBS and other necessary components.
-
Dissolve Sodium 2-methylpropionate-1-¹³C in the prepared medium to the desired final concentration (e.g., 1-5 mM, to be optimized).
-
Sterile-filter the labeling medium.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the labeling medium and immediately adding ice-cold quenching solution.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Centrifuge to pellet the cell debris.
-
Add the extraction solvent to the pellet, vortex thoroughly, and incubate on ice.
-
Centrifuge to pellet precipitated proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using LC-MS or GC-MS.
-
Develop a targeted method to detect and quantify isobutyrate and its potential downstream metabolites (e.g., succinate, acylcarnitines).
-
Monitor for the mass shift corresponding to the incorporation of the ¹³C label.
-
-
Data Analysis:
-
Identify metabolites that show an increase in the M+1 isotopologue, indicating the incorporation of the ¹³C label.
-
Calculate the fractional or molar percent enrichment of the label in each metabolite over time.
-
Use the isotopic enrichment data to infer the activity of the metabolic pathways of interest.
-
Data Presentation and Interpretation
While specific quantitative data for Sodium 2-methylpropionate-1-¹³C is not available, the following table provides a hypothetical example of how data from such an experiment could be presented. This table illustrates the expected fractional enrichment of ¹³C in key metabolites over time.
| Metabolite | Time (hours) | Fractional ¹³C Enrichment (M+1) |
| Isobutyrate | 1 | 0.95 |
| 4 | 0.96 | |
| 8 | 0.95 | |
| 24 | 0.94 | |
| Isobutyryl-carnitine | 1 | 0.15 |
| 4 | 0.45 | |
| 8 | 0.60 | |
| 24 | 0.75 | |
| Succinate | 1 | 0.02 |
| 4 | 0.08 | |
| 8 | 0.15 | |
| 24 | 0.25 |
Interpretation of Hypothetical Data:
-
High and rapid labeling of isobutyrate: This would confirm the efficient uptake and intracellular presence of the tracer.
-
Time-dependent increase in isobutyryl-carnitine labeling: This would suggest active conversion of isobutyrate to its carnitine derivative, indicating a potential role in fatty acid metabolism or transport.
-
Slower and lower-level labeling of succinate: This would indicate that isobutyrate is contributing to the TCA cycle through anaplerosis, but perhaps to a lesser extent or at a slower rate than its conversion to acylcarnitine in this hypothetical cell type.
Applications in Drug Development and Disease Research
The use of Sodium 2-methylpropionate-1-¹³C as a metabolic tracer holds significant potential for:
-
Target Identification and Validation: By identifying key enzymes and pathways involved in isobutyrate metabolism, new therapeutic targets for diseases with altered BCAA metabolism can be discovered.
-
Mechanism of Action Studies: The tracer can be used to understand how drugs affect BCAA catabolism and related pathways.
-
Biomarker Discovery: Alterations in the metabolic fate of isobutyrate could serve as biomarkers for disease diagnosis or prognosis.
-
Understanding Disease Pathophysiology: Tracing isobutyrate metabolism can provide insights into the metabolic reprogramming that occurs in diseases like cancer, diabetes, and certain genetic disorders.
Conclusion
Sodium 2-methylpropionate-1-¹³C is a promising tool for dissecting the complexities of cellular metabolism. Although direct experimental data is currently limited in the public domain, the principles of stable isotope tracing and our understanding of related metabolic pathways provide a strong foundation for its application. By tracing the metabolic fate of the ¹³C label from this compound, researchers can gain valuable insights into the regulation of branched-chain amino acid catabolism, its interplay with central carbon metabolism and lipid synthesis, and its potential role in various disease states. This technical guide provides a framework for researchers to design and implement studies using Sodium 2-methylpropionate-1-¹³C, ultimately contributing to a deeper understanding of metabolic pathway dynamics and the development of novel therapeutic strategies.
References
Foundational concepts of metabolic network modeling
An In-depth Technical Guide to the Foundational Concepts of Metabolic Network Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Genotype to Phenotype
Metabolic network modeling provides a powerful framework for understanding the intricate web of biochemical reactions that sustain a cell. By systematically correlating an organism's genetic information with its molecular physiology, these models offer a mechanistic bridge between genotype and phenotype.[1][2] For researchers in drug development, this translates into an invaluable tool for identifying novel drug targets, predicting the effects of therapeutic interventions, and understanding complex disease states at a systems level.[3][4][5]
This guide delves into the core concepts of metabolic network modeling, from the reconstruction of genome-scale models to the predictive power of simulation techniques like Flux Balance Analysis (FBA). We will explore the mathematical underpinnings, detail key experimental protocols for model validation, and illustrate the logical workflows through clear visualizations.
Part 1: The Architecture of Metabolic Networks
A metabolic network reconstruction is a comprehensive collection of all known metabolic reactions in an organism, along with the genes and enzymes that enable them.[6] This process is the foundational step in creating a predictive model.
From Genome to Network: The Reconstruction Process
The reconstruction of a genome-scale metabolic model (GSMM) is an iterative process that integrates genomic, biochemical, and physiological data.[7] The general workflow involves:
-
Drafting a Reconstruction: Starting with a sequenced and annotated genome, genes encoding metabolic enzymes are identified. These genes are then linked to specific biochemical reactions using databases like KEGG and MetaCyc.[1][8]
-
Model Refinement: The initial draft model undergoes extensive manual curation. This involves filling gaps in pathways, verifying reaction stoichiometry, and ensuring mass and charge balance for every reaction.[1][9]
-
Conversion to a Mathematical Model: The refined network is converted into a mathematical format, most commonly the stoichiometric matrix (S).[1]
-
Evaluation and Debugging: The model's predictive capabilities are tested against experimental data, such as known nutrient requirements and gene essentiality data, to identify and correct inaccuracies.[1]
The Stoichiometric Matrix (S): A Mathematical Representation
The core of any metabolic model is the stoichiometric matrix, S .[9][10] This matrix mathematically represents the entire network. In the S matrix:
-
Each row corresponds to a specific metabolite.
-
Each column corresponds to a specific reaction.
-
Each entry, Sij, represents the stoichiometric coefficient of metabolite i in reaction j.
-
Sij < 0 if the metabolite is a reactant (consumed).
-
Sij > 0 if the metabolite is a product (produced).
-
Sij = 0 if the metabolite is not involved in the reaction.
-
Table 1: Example of a Stoichiometric Matrix for a Simple Pathway
Consider a simple hypothetical pathway:
-
R1 (Uptake): -> A
-
R2: A -> B
-
R3: B -> 2C
-
R4 (Biomass): C -> Biomass
-
R5 (Secretion): C ->
| Metabolite | R1 (Uptake) | R2 | R3 | R4 (Biomass) | R5 (Secretion) |
| A | 1 | -1 | 0 | 0 | 0 |
| B | 0 | 1 | -1 | 0 | 0 |
| C | 0 | 0 | 2 | -1 | -1 |
Part 2: Simulating Metabolic Behavior
With a mathematical representation in hand, we can simulate the flow of metabolites through the network to predict cellular behavior.
Constraint-Based Modeling (CBM)
Constraint-based modeling is a powerful framework that predicts the possible behaviors of a metabolic network without requiring detailed kinetic parameters, which are often difficult to obtain.[2][11][12] Instead, it defines the solution space of possible metabolic flux distributions by applying a set of physicochemical constraints.[13]
Key constraints include:
-
Mass Balance (Steady-State Assumption): The most fundamental constraint is the assumption of a steady state, where the concentration of internal metabolites remains constant over time.[11][14][15] This means that for each metabolite, the rate of production must equal the rate of consumption. Mathematically, this is expressed as:
S · v = 0
Where S is the stoichiometric matrix and v is the vector of all reaction rates (fluxes).[6][10]
-
Thermodynamic Constraints: Reactions are constrained to proceed only in the thermodynamically feasible direction. Irreversible reactions can only have positive flux values.
-
Enzyme Capacity / Nutrient Availability: The maximum flux through any given reaction is limited by the catalytic capacity of its corresponding enzyme and the availability of substrates. These are represented as upper and lower bounds on the flux values (α ≤ v ≤ β).[11]
Flux Balance Analysis (FBA)
Flux Balance Analysis (FBA) is the most widely used constraint-based method.[6][16] It calculates a specific flux distribution within the feasible solution space that optimizes a given biological objective.[6] This is achieved using linear programming.[6][11]
The key components of an FBA problem are:
-
The System of Equations: The steady-state assumption (S·v = 0 ).
-
Flux Bounds: Upper and lower limits for each reaction flux.
-
An Objective Function (Z): A linear combination of fluxes that represents a presumed cellular objective.[6] For many applications, this is the maximization of the biomass production reaction, which serves as a proxy for cell growth.[17] The objective function is expressed as Z = cTv , where c is a vector of weights for each reaction.[6]
FBA solves for the vector v that maximizes or minimizes Z while satisfying all constraints. The output is a single, optimal flux distribution.
Table 2: Sample FBA Predicted Flux Distribution
Using the simple network from Table 1, if we set the objective to maximize biomass (R4) and constrain the uptake of A (R1) to 10 mmol/gDW/hr, a possible FBA result might be:
| Reaction | Predicted Flux (mmol/gDW/hr) | Description |
| R1 | 10.0 | Uptake of Substrate A |
| R2 | 10.0 | Conversion of A to B |
| R3 | 10.0 | Conversion of B to C |
| R4 | 20.0 | Biomass Production |
| R5 | 0.0 | Secretion of C |
This result shows that to maximize biomass, all available substrate is channeled towards biomass production with no secretion of intermediate C.
Part 3: Experimental Foundations and Data Integration
While powerful, computational models must be grounded in experimental reality. Metabolomics and fluxomics are two key experimental disciplines used to build, refine, and validate metabolic network models.[8][18]
Protocol: Metabolomics for Model Refinement
Metabolomics, the large-scale study of small molecules (metabolites), provides a snapshot of the metabolic state of a cell.[18] This data can be integrated with models to refine network reconstructions and constrain flux predictions.[18][19]
Detailed Methodology:
-
Sample Collection and Quenching:
-
Rapidly halt all metabolic activity to preserve the in vivo state of metabolites.
-
For cell cultures, this is typically done by flash-freezing the cell pellet in liquid nitrogen or by quenching with a cold solvent like methanol. The choice of method is critical to prevent metabolite leakage or degradation.
-
-
Metabolite Extraction:
-
Lyse cells and extract metabolites using a solvent system, often a mixture of methanol, chloroform, and water, to separate polar and non-polar metabolites.
-
The extraction should be performed at low temperatures to minimize enzymatic activity.
-
-
Analytical Measurement:
-
Analyze the metabolite extracts using high-throughput analytical platforms.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS provides high sensitivity and selectivity for identifying and quantifying a wide range of metabolites.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is highly quantitative, non-destructive, and excellent for identifying structural isomers.[20]
-
-
Data Processing and Analysis:
-
Raw data (e.g., spectra, chromatograms) is processed to identify peaks, align them across samples, and perform metabolite identification by matching against spectral libraries.
-
The resulting quantitative data (metabolite concentrations or relative abundances) is then used to:
-
Validate Network Topology: Confirm the presence of metabolites predicted by the model.
-
Constrain the Model: Use concentration data to infer the thermodynamic feasibility of reactions, thereby constraining the solution space for FBA.[21]
-
-
Protocol: Isotope-Assisted Metabolic Flux Analysis (iMFA)
While FBA predicts fluxes, isotope-assisted metabolic flux analysis (iMFA), or fluxomics, measures them.[22] It is considered the gold standard for quantifying intracellular metabolic rates.[23]
Detailed Methodology:
-
Isotope Labeling Experiment:
-
Culture cells in a medium where a primary substrate (e.g., glucose) is replaced with a stable isotope-labeled version (e.g., 13C-glucose).[24]
-
Allow the cells to reach a metabolic and isotopic steady state, where the incorporation of the labeled atoms into downstream metabolites becomes constant.
-
-
Sample Preparation and Analysis:
-
Harvest the cells and perform quenching and extraction as described in the metabolomics protocol.
-
Analyze the extracts (typically protein-bound amino acids or intracellular metabolites) using GC-MS, LC-MS, or NMR. The goal is to measure the mass isotopomer distribution (MID) for key metabolites—that is, the fractional abundance of molecules with 0, 1, 2, ... n labeled atoms.[22]
-
-
Computational Flux Estimation:
-
The measured MIDs and other known rates (like nutrient uptake and biomass production) are used as inputs for a computational model.
-
An iterative algorithm then estimates the intracellular fluxes that best reproduce the experimentally measured MIDs. This involves complex, non-linear regression to minimize the difference between simulated and measured labeling patterns.
-
Part 4: Applications in Drug Development
Metabolic network models are increasingly being applied in the pharmaceutical industry to accelerate and rationalize the drug discovery pipeline.[3][25][26]
-
Drug Target Identification: By simulating the effect of gene knockouts, models can identify enzymes essential for the survival of a pathogen or the growth of a cancer cell.[4][26] These essential genes represent high-potential drug targets.
-
Mechanism of Action & Off-Target Effects: Models can help elucidate how a drug achieves its effect by predicting the downstream metabolic consequences of inhibiting a specific target. They can also predict potential off-target effects or toxicities by identifying alternative pathways that might be impacted.
-
Biomarker Discovery: By comparing simulations of healthy versus diseased states, models can predict changes in metabolite secretion or uptake, identifying potential biomarkers for disease diagnosis or progression.[5][27]
-
Personalized Medicine: Patient-specific metabolic models, constructed using genomic or metabolomic data, can be used to predict individual responses to therapies and optimize treatment strategies for metabolic disorders.[4]
Conclusion
Metabolic network modeling has matured into a cornerstone of systems biology. Its ability to integrate diverse biological data into a predictive, mathematical framework provides unparalleled insight into cellular function. For researchers and professionals in drug development, these models offer a systematic approach to understanding disease, identifying novel therapeutic targets, and ultimately, designing more effective medicines. As data generation becomes more comprehensive and modeling algorithms more sophisticated, the role of metabolic modeling in bridging the gap from genotype to clinical phenotype will only continue to grow.
References
- 1. Metabolic network modelling - Wikipedia [en.wikipedia.org]
- 2. Constraint-based models predict metabolic and associated cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic network modeling and simulation for drug targeting and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Metabolic Network Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]
- 6. What is flux balance analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic network modeling with model organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. scribd.com [scribd.com]
- 10. ir.cwi.nl [ir.cwi.nl]
- 11. fiveable.me [fiveable.me]
- 12. A8 Constraint-based Modeling in Systems Biology • Mathematics in Life Sciences • Department of Mathematics and Computer Science [mi.fu-berlin.de]
- 13. web.stanford.edu [web.stanford.edu]
- 14. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. tutorialNoName — The COBRA Toolbox [opencobra.github.io]
- 17. youtube.com [youtube.com]
- 18. Frontiers | Integration of metabolomics data into metabolic networks [frontiersin.org]
- 19. Metabolic Modelling as a Framework for Metabolomics Data Integration and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 24. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 25. cs.tau.ac.il [cs.tau.ac.il]
- 26. A metabolic network approach for the identification and prioritization of antimicrobial drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genome scale metabolic network modelling for metabolic profile predictions | PLOS Computational Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Sodium 2-methylpropionate-1-13C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methylpropionate-1-13C, the sodium salt of isobutyric acid with a stable isotope label at the carboxyl carbon, serves as a valuable metabolic tracer for investigating cellular metabolism. When introduced into cell culture, it is taken up by cells and converted to its coenzyme A (CoA) derivative, isobutyryl-CoA. This intermediate can then enter central carbon metabolism through its conversion to propionyl-CoA and subsequently to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. By tracing the incorporation of the 13C label into downstream metabolites, researchers can elucidate the metabolic fate of isobutyrate and quantify its contribution to various metabolic pathways. This technique is particularly useful for studying fatty acid metabolism, amino acid catabolism, and anaplerosis in various cell types, including cancer cells and hepatocytes.
Data Presentation
The following table summarizes representative quantitative data on the isotopic enrichment of TCA cycle intermediates in Human Hepatocellular Carcinoma (HepG2) cells after incubation with a 13C-labeled propionate (B1217596) tracer. While this data is from a study using [U-13C3]propionate, it provides a strong indication of the expected labeling patterns when using this compound, as both tracers feed into the propionyl-CoA pool.
| Metabolite | Isotopologue | Percent Enrichment (Mean ± SD) |
| Succinate | M+3 | 12.93% ± 1.5% |
| Fumarate | M+3 | 8.5% ± 1.2% |
| Malate | M+3 | 9.2% ± 1.8% |
| Citrate (B86180) | M+3 | 5.4% ± 0.9% |
| Glutamate | M+3 | 3.1% ± 0.6% |
Note: The data is adapted from a study investigating propionate metabolism in murine kidney tissue, which provides a comparable metabolic context to HepG2 cells for this pathway. The M+3 isotopologue represents the incorporation of the three carbon atoms from the uniformly labeled propionyl-CoA. With this compound, the primary labeled isotopologue for succinate, fumarate, malate, and citrate would be M+1.
Experimental Protocols
Protocol 1: 13C Labeling of Adherent Cells with this compound
This protocol describes the general procedure for labeling adherent cells, such as HepG2, with this compound to trace its entry into the TCA cycle.
Materials:
-
Human Hepatocellular Carcinoma (HepG2) cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Culture medium deficient in non-essential amino acids (optional, to reduce background)
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol (B129727)
Procedure:
-
Cell Seeding: Seed HepG2 cells into 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the experiment. Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Labeling Medium:
-
Prepare the desired volume of culture medium. For this protocol, supplement the medium with 1 mM this compound. The optimal concentration may vary depending on the cell line and experimental goals and can be determined through a dose-response experiment.
-
Warm the labeling medium to 37°C before use.
-
-
Tracer Incubation:
-
Aspirate the existing culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a desired period. For steady-state analysis of TCA cycle intermediates, an incubation time of 24 hours is recommended to allow for sufficient label incorporation. Shorter time points can be used for kinetic studies.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To quench metabolic activity, aspirate the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold methanol to each well and incubate at -20°C for 15 minutes.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
The samples are now ready for downstream analysis by LC-MS or NMR. Store at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS based Metabolomics
This protocol outlines the preparation of extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Metabolite extract from Protocol 1
-
Liquid chromatography-mass spectrometry (LC-MS) grade water
-
Liquid chromatography-mass spectrometry (LC-MS) grade acetonitrile (B52724)
-
Autosampler vials with inserts
Procedure:
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC method. A common choice is a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial with an insert.
-
Analysis: The samples are now ready for injection into the LC-MS system. The LC-MS method should be optimized for the separation and detection of organic acids and other TCA cycle intermediates.
Protocol 3: Sample Preparation for NMR-based Metabolomics
This protocol describes the preparation of extracted metabolites for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Metabolite extract from Protocol 1
-
Deuterium oxide (D2O)
-
NMR tubes
Procedure:
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite pellet in a known volume of D2O (e.g., 600 µL) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
pH Adjustment: Adjust the pH of the sample to a desired value (typically between 6.8 and 7.2) using small volumes of dilute NaOD or DCl in D2O. Consistent pH across samples is crucial for reproducible NMR spectra.
-
Transfer: Transfer the reconstituted sample to an NMR tube.
-
Analysis: The sample is now ready for analysis on an NMR spectrometer. 1D 1H and 13C NMR spectra are typically acquired to identify and quantify the labeled metabolites.
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for 13C tracing.
Application Notes and Protocols for In Vivo Metabolic Flux Analysis using Sodium 2-methylpropionate-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-resolved metabolomics (SIRM) using ¹³C-labeled substrates is a powerful technique to quantitatively assess metabolic pathway fluxes in vivo.[1][2] Sodium 2-methylpropionate-1-¹³C (also known as sodium isobutyrate-1-¹³C) serves as a valuable tracer for investigating specific aspects of cellular metabolism, particularly anaplerosis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and fatty acid synthesis.[3][4][5] When introduced into a biological system, the ¹³C-labeled carbon from 2-methylpropionate is incorporated into downstream metabolites, and the pattern and extent of this incorporation can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This data, when integrated into metabolic models, allows for the calculation of intracellular reaction rates (fluxes).[6][7]
The primary metabolic fate of 2-methylpropionate (isobutyrate) is its conversion to propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This pathway makes Sodium 2-methylpropionate-1-¹³C an excellent tracer for probing anaplerotic contributions to the TCA cycle.
These application notes provide a comprehensive overview of the use of Sodium 2-methylpropionate-1-¹³C for in vivo metabolic flux analysis, including detailed experimental protocols and data interpretation guidelines.
Metabolic Pathway of Sodium 2-methylpropionate-1-¹³C
The metabolic journey of the ¹³C label from Sodium 2-methylpropionate-1-¹³C is crucial for designing and interpreting flux analysis experiments. The key steps are outlined below:
-
Activation: 2-methylpropionate is activated to its coenzyme A thioester, isobutyryl-CoA.
-
Conversion to Propionyl-CoA: Isobutyryl-CoA undergoes a series of enzymatic reactions to be converted into propionyl-CoA.
-
Entry into the TCA Cycle: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase to D-methylmalonyl-CoA, which is then racemized to L-methylmalonyl-CoA. Finally, methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA, which directly enters the TCA cycle.
The ¹³C label at the C1 position of 2-methylpropionate is retained through these conversions and is incorporated into the carboxyl group of succinyl-CoA. This labeled succinyl-CoA then participates in the reactions of the TCA cycle, distributing the ¹³C label to other TCA cycle intermediates such as fumarate, malate, and oxaloacetate.
Experimental Protocols
A generalized protocol for an in vivo metabolic flux analysis study using Sodium 2-methylpropionate-1-¹³C in a mouse model is provided below. This protocol should be adapted based on the specific research question, animal model, and available analytical instrumentation.
Animal Preparation and Acclimatization
-
Animal Model: C57BL/6J mice (8-10 weeks old) are a commonly used model for metabolic studies.[8]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[8]
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.[8]
-
Fasting: To minimize the contribution of dietary carbon sources, fast the animals for 6-8 hours prior to tracer administration. Water should be freely available during the fasting period.[8]
Tracer Preparation and Administration
-
Tracer: Sodium 2-methylpropionate-1-¹³C (sterile and suitable for in vivo use).
-
Stock Solution: Prepare a stock solution of the tracer in sterile 0.9% saline. The concentration will depend on the desired dosage and administration route.
-
Administration Route:
-
Intravenous (IV) Infusion: For steady-state isotopic enrichment, continuous IV infusion via a catheter (e.g., in the jugular vein) is the preferred method.[9] A typical infusion protocol involves a bolus injection to rapidly achieve a target plasma concentration, followed by a constant infusion to maintain it.[8]
-
Intraperitoneal (IP) Injection: For dynamic studies or when cannulation is not feasible, a bolus IP injection can be used.
-
Oral Gavage: If investigating gut microbiota metabolism and subsequent host uptake, oral gavage is the appropriate route.
-
Experimental Workflow
Sample Collection
-
Timeline: The timing of sample collection is critical and depends on whether a steady-state or dynamic labeling experiment is being performed. For steady-state analysis, samples are typically collected at the end of the infusion period (e.g., 90-120 minutes).[8] For dynamic studies, multiple time points are necessary to capture the kinetics of label incorporation.
-
Blood Collection: Collect blood (approximately 100-200 µL) via the tail vein or saphenous vein into EDTA-coated tubes. Immediately place the tubes on ice and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.[8]
-
Tissue Collection: At the designated time point, euthanize the animal using an approved method (e.g., cervical dislocation under anesthesia). Rapidly dissect the tissues of interest (e.g., liver, muscle, brain, adipose tissue, tumor). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism and store at -80°C.[8]
Metabolite Extraction
-
Reagents: Pre-chilled (-80°C) 80% methanol (B129727), HPLC-grade water, and chloroform (B151607).[8]
-
Procedure for Tissues:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
The mixture will separate into a polar (aqueous) phase on top, a non-polar (organic) phase at the bottom, and a protein/lipid pellet in between.
-
Carefully collect the polar phase for analysis of TCA cycle intermediates and other water-soluble metabolites.
-
-
Procedure for Plasma:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Analytical Methods
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for measuring ¹³C enrichment in metabolites.[1][10] These methods offer high sensitivity and can distinguish between different mass isotopologues of a metabolite (e.g., M+1, M+2, etc., where M is the mass of the unlabeled metabolite).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional distribution of ¹³C within a molecule, which can be highly informative for resolving fluxes through complex pathways.[1][11]
Data Presentation and Analysis
The primary data obtained from the analytical instruments are the mass isotopologue distributions (MIDs) for metabolites of interest. These MIDs represent the fractional abundance of each isotopologue. The data should be corrected for the natural abundance of ¹³C.
Quantitative Data Summary
Table 1: Hypothetical ¹³C Enrichment in Plasma Metabolites Following a 90-minute Infusion of Sodium 2-methylpropionate-1-¹³C
| Metabolite | Mass Isotopologue | Fractional Enrichment (%) |
| Propionate | M+1 | 85.2 ± 4.5 |
| M+0 | 14.8 ± 4.5 | |
| Succinate | M+1 | 25.6 ± 3.1 |
| M+2 | 5.3 ± 1.2 | |
| M+0 | 69.1 ± 4.0 | |
| Malate | M+1 | 22.1 ± 2.8 |
| M+2 | 4.8 ± 1.0 | |
| M+0 | 73.1 ± 3.5 | |
| Citrate | M+1 | 15.4 ± 2.1 |
| M+2 | 3.2 ± 0.8 | |
| M+0 | 81.4 ± 2.7 |
Table 2: Hypothetical Relative Metabolic Fluxes in Liver Tissue Determined by ¹³C-MFA
| Metabolic Flux | Relative Flux (Normalized to Citrate Synthase) |
| Propionyl-CoA Carboxylase (Anaplerosis) | 0.35 ± 0.05 |
| Pyruvate Carboxylase (Anaplerosis) | 0.65 ± 0.08 |
| Pyruvate Dehydrogenase | 1.20 ± 0.15 |
| Fatty Acid Oxidation (to Acetyl-CoA) | 0.80 ± 0.10 |
| Flux through TCA Cycle (Citrate Synthase) | 1.00 (Reference) |
Data Analysis Workflow
Conclusion
Sodium 2-methylpropionate-1-¹³C is a valuable tracer for in vivo metabolic flux analysis, providing specific insights into anaplerotic pathways and their contribution to the TCA cycle. The protocols and guidelines presented here offer a framework for conducting such studies. Careful experimental design, execution, and data analysis are paramount to obtaining accurate and meaningful metabolic flux maps. The quantitative data, although illustrative in this document, highlight the type of results that can be generated to advance our understanding of metabolic regulation in health and disease.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. In vivo2H/13C flux analysis in metabolism research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for 13C Labeling with Sodium 2-methylpropionate-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with 13C-labeled substrates is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Sodium 2-methylpropionate-1-13C (also known as sodium isobutyrate-1-13C) is a valuable tracer for investigating the metabolism of branched-chain amino acids (BCAAs) and their contribution to central carbon metabolism. The labeled carbon at the C1 position allows for the precise tracking of its metabolic fate as it is converted to propionyl-CoA and enters the tricarboxylic acid (TCA) cycle. These application notes provide a comprehensive guide to designing and conducting 13C labeling experiments using this compound, from cell culture to data analysis, with a focus on applications in cancer research and drug development.
Applications in Research and Drug Development
-
Metabolic Flux Analysis (MFA): Quantify the contribution of branched-chain amino acid catabolism to the TCA cycle anaplerosis in cancer cells.[1][2][3]
-
Target Identification and Validation: Identify and validate enzymes in the propionate (B1217596) metabolism pathway as potential therapeutic targets.
-
Mechanism of Action Studies: Elucidate how drugs modulate BCAA metabolism and impact downstream metabolic pathways.
-
Biomarker Discovery: Identify metabolic signatures associated with altered propionate metabolism in disease states.[3]
Experimental Design and Workflow
A typical 13C labeling experiment using this compound involves a series of well-defined steps. Careful planning and execution at each stage are crucial for obtaining high-quality and reproducible data.
Caption: General experimental workflow for 13C labeling studies.
Protocol 1: 13C Labeling of Cultured Cells with this compound
This protocol details the steps for labeling adherent cancer cells with this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) lacking standard sodium bicarbonate
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in standard complete medium.
-
-
Preparation of Labeling Medium:
-
Prepare the 13C-labeling medium by dissolving this compound in the base medium to the desired final concentration (typically in the range of 1-10 mM).
-
Supplement the medium with 10% dFBS and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
Pre-warm the labeling medium to 37°C.
-
-
Isotopic Labeling:
-
Aspirate the standard medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration to achieve isotopic steady-state. The optimal time should be determined empirically but is often in the range of 6-24 hours.[4]
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the cell culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolism.[4]
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[4]
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.[4]
-
Protocol 2: Sample Preparation and GC-MS Analysis of 13C-Labeled Metabolites
This protocol describes the derivatization of organic acids from the cell extracts and their analysis by GC-MS.
Materials:
-
Dried metabolite extracts
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of pyridine and vortex to dissolve the pellet.
-
Add 50 µL of BSTFA + 1% TMCS to the sample.
-
Cap the vial tightly and heat at 70°C for 60 minutes to facilitate derivatization.
-
-
GC-MS Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.
-
Inject an aliquot of the sample into the GC-MS system.
-
The GC oven temperature program and MS acquisition parameters should be optimized for the separation and detection of TCA cycle intermediates and related organic acids. A typical program might start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C), and hold for a few minutes.
-
The mass spectrometer should be operated in full scan mode to acquire mass spectra for all eluting compounds.
-
Data Presentation
Quantitative data from 13C labeling experiments are typically presented as mass isotopomer distributions (MIDs). The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms) for a given metabolite.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates after Labeling with this compound in Cancer Cells (Hypothetical Data)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Citrate | 60.5 | 25.3 | 12.1 | 2.1 |
| α-Ketoglutarate | 55.2 | 28.9 | 13.5 | 2.4 |
| Succinate | 45.8 | 35.1 | 16.9 | 2.2 |
| Fumarate | 48.3 | 33.7 | 15.8 | 2.2 |
| Malate | 50.1 | 32.5 | 15.2 | 2.2 |
M+n represents the isotopologue with 'n' 13C atoms.
Metabolic Pathway Visualization
The metabolism of this compound proceeds through its conversion to propionyl-CoA, which then enters the TCA cycle via succinyl-CoA.
Caption: Metabolic fate of this compound.
Data Analysis and Interpretation
The analysis of mass isotopomer distributions allows for the calculation of metabolic flux ratios and absolute flux values when combined with a metabolic network model and measured extracellular fluxes (e.g., uptake and secretion rates). The incorporation of the 13C label from 2-methylpropionate into TCA cycle intermediates provides a direct measure of the contribution of this substrate to anaplerosis. For instance, the appearance of M+1, M+2, and M+3 isotopologues of TCA cycle intermediates can be used to trace the path of the labeled carbon through successive turns of the cycle.
Conclusion
The use of this compound as a tracer provides a powerful tool for investigating the metabolic reprogramming of branched-chain amino acid catabolism in various biological contexts, particularly in cancer research and drug development. The protocols and guidelines presented here offer a framework for designing and executing robust and informative 13C labeling experiments. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining meaningful insights into cellular metabolism.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Tracing Cellular Metabolism with 13C-Labeled Substrates and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing, particularly with 13C-labeled substrates, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone technique for elucidating the intricate network of metabolic pathways within biological systems.[1][2] This powerful methodology allows researchers to track the fate of atoms from a specific nutrient source as they are incorporated into downstream metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites, one can gain quantitative insights into the activity of metabolic pathways, identify alterations in response to genetic or pharmacological perturbations, and ultimately, build more accurate models of cellular metabolism.[3] This application note provides a comprehensive overview and detailed protocols for conducting 13C tracer experiments followed by LC-MS/MS analysis.
Experimental Design and Workflow
A typical 13C tracer experiment involves several key stages, from careful selection of the isotopic tracer to the final analysis of metabolic fluxes. The overall workflow is designed to ensure accurate and reproducible measurements of isotope incorporation into the metabolome.
Tracer Selection
The choice of the 13C-labeled tracer is critical and depends on the specific metabolic pathways under investigation.[2] For instance, [1,2-¹³C₂]glucose is highly effective for resolving fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while [U-¹³C₅]glutamine is often the preferred tracer for studying the tricarboxylic acid (TCA) cycle.[4] The selection of a specific tracer or a combination of tracers determines the precision with which metabolic fluxes can be estimated.[1][4]
Experimental Workflow
The general workflow for a 13C tracer experiment coupled with LC-MS/MS analysis is depicted below. This process begins with the introduction of the 13C-labeled substrate to the biological system and culminates in the analysis of mass isotopologue distributions to infer metabolic pathway activity.
Caption: Experimental workflow for 13C tracer analysis using LC-MS/MS.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing 13C tracer experiments in cultured cells.
Protocol 1: Cell Culture and 13C Labeling
Materials:
-
Cells of interest
-
Appropriate cell culture medium (glucose and/or glutamine-free for labeling)
-
13C-labeled tracer (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose, [U-¹³C₅]glutamine)
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture plates and equipment
Procedure:
-
Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in their standard growth medium.
-
Prepare the labeling medium by supplementing the base medium (e.g., glucose-free DMEM) with the desired concentration of the 13C-labeled tracer and dialyzed FBS.
-
At the start of the labeling experiment, aspirate the standard growth medium from the cells.
-
Wash the cell monolayer once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C labeling medium to the cells.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state in the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle and nucleotide biosynthesis.[5]
Protocol 2: Metabolism Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is crucial to preserve the in vivo metabolic state of the cells at the time of harvest.[6]
Materials:
-
Ice-cold PBS
-
-80°C 80% methanol (B129727) (LC-MS grade)[3]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
At the desired time point, rapidly aspirate the labeling medium.[3]
-
Immediately wash the cells with a sufficient volume of ice-cold PBS to remove any residual labeled medium.[3]
-
Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.[3]
-
Incubate at -80°C for 15 minutes to quench all enzymatic activity and precipitate proteins.[3]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of 13C-labeled metabolites is typically performed using a targeted approach on a triple quadrupole mass spectrometer, which offers high sensitivity and specificity.
Protocol 3: LC-MS/MS Analysis of Polar Metabolites
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (HILIC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.
-
Mobile Phase A: Acetonitrile/Water (e.g., 95:5) with a buffer such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide.
-
Mobile Phase B: Water/Acetonitrile (e.g., 50:50) with the same buffer.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
MS/MS Conditions (MRM/SRM):
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the metabolites of interest. Negative ion mode is often preferred for glycolytic intermediates and TCA cycle acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[7]
-
MRM Transitions: For each metabolite, specific precursor-to-product ion transitions are monitored. For 13C-labeled metabolites, a series of transitions corresponding to each isotopologue (M+0, M+1, M+2, etc.) must be established.
Data Presentation and Analysis
The primary output of a 13C tracer experiment is the mass isotopologue distribution (MID) for each measured metabolite. This data reveals the fractional abundance of each isotopologue.
Data Correction and Analysis
The raw peak areas for each isotopologue must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S).[8] After correction, the fractional contribution of the tracer to each metabolite pool can be calculated. This information is then used to infer the activity of metabolic pathways.
Example Data Tables
The following tables present hypothetical quantitative data from a 13C tracer experiment using [U-¹³C₆]glucose in two cell lines: a control and a treated group. The data represents the fractional abundance of each isotopologue for key metabolites in glycolysis and the TCA cycle.
Table 1: Fractional Abundance of Glycolytic Intermediates
| Metabolite | Isotopologue | Control (Mean ± SD) | Treated (Mean ± SD) |
| Glucose-6-Phosphate | M+0 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| M+6 | 0.95 ± 0.01 | 0.96 ± 0.01 | |
| Fructose-1,6-bisphosphate | M+0 | 0.08 ± 0.02 | 0.06 ± 0.01 |
| M+6 | 0.92 ± 0.02 | 0.94 ± 0.01 | |
| Glyceraldehyde-3-phosphate | M+0 | 0.15 ± 0.03 | 0.10 ± 0.02 |
| M+3 | 0.85 ± 0.03 | 0.90 ± 0.02 | |
| Pyruvate | M+0 | 0.25 ± 0.04 | 0.18 ± 0.03 |
| M+3 | 0.75 ± 0.04 | 0.82 ± 0.03 | |
| Lactate | M+0 | 0.30 ± 0.05 | 0.22 ± 0.04 |
| M+3 | 0.70 ± 0.05 | 0.78 ± 0.04 |
Table 2: Fractional Abundance of TCA Cycle Intermediates
| Metabolite | Isotopologue | Control (Mean ± SD) | Treated (Mean ± SD) |
| Citrate | M+0 | 0.40 ± 0.06 | 0.30 ± 0.05 |
| M+2 | 0.35 ± 0.05 | 0.45 ± 0.06 | |
| M+4 | 0.15 ± 0.03 | 0.18 ± 0.03 | |
| M+6 | 0.10 ± 0.02 | 0.07 ± 0.01 | |
| α-Ketoglutarate | M+0 | 0.45 ± 0.07 | 0.35 ± 0.06 |
| M+2 | 0.30 ± 0.04 | 0.40 ± 0.05 | |
| M+4 | 0.20 ± 0.03 | 0.22 ± 0.04 | |
| M+5 | 0.05 ± 0.01 | 0.03 ± 0.01 | |
| Malate | M+0 | 0.50 ± 0.08 | 0.40 ± 0.07 |
| M+2 | 0.25 ± 0.04 | 0.35 ± 0.05 | |
| M+4 | 0.25 ± 0.04 | 0.25 ± 0.04 |
Visualization of Metabolic Pathways
Visualizing the flow of 13C atoms through metabolic pathways is essential for interpreting the results of tracer experiments. The following diagram illustrates the incorporation of carbon atoms from [U-¹³C₆]glucose into glycolysis and the TCA cycle.
Caption: 13C labeling patterns in central carbon metabolism from [U-¹³C₆]glucose.
Conclusion
LC-MS/MS-based 13C tracer analysis is a robust and versatile technique for the quantitative investigation of metabolic pathways. By providing detailed insights into the dynamic nature of cellular metabolism, this approach is invaluable for basic research, drug discovery, and the development of novel therapeutic strategies. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists to successfully design and execute 13C tracer experiments.
References
- 1. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeled LC-MS Analysis Preset - Polly Documentation [docs.polly.elucidata.io]
Quantifying Metabolic Fluxes Using Sodium 2-methylpropionate-1-13C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the intricate network of metabolic pathways within a cell. Sodium 2-methylpropionate-1-13C, a stable isotope-labeled form of isobutyrate, serves as a valuable tracer for probing specific aspects of cellular metabolism, particularly anaplerotic fluxes into the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and protocols for utilizing this compound to quantify metabolic fluxes, aimed at researchers, scientists, and drug development professionals. By tracing the metabolic fate of the 1-13C carbon, researchers can gain quantitative insights into the contributions of isobutyrate to central carbon metabolism, which is often dysregulated in diseases such as cancer.
Principle and Applications
Sodium 2-methylpropionate (isobutyrate) is a short-chain fatty acid that can be taken up by cells and activated to its coenzyme A (CoA) derivative, isobutyryl-CoA. Isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine. Through a series of enzymatic reactions, isobutyryl-CoA is converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. Succinyl-CoA is a critical intermediate of the TCA cycle. Therefore, by using this compound as a tracer, the 13C label is introduced into the TCA cycle at the level of succinyl-CoA, providing a direct measure of anaplerotic flux from this source.
Key Applications:
-
Quantifying Anaplerosis: Directly measures the contribution of isobutyrate to the replenishment of TCA cycle intermediates.
-
Studying Valine Catabolism: Provides insights into the activity of the valine degradation pathway.
-
Investigating Cancer Metabolism: Elucidates how cancer cells utilize alternative carbon sources to fuel their growth and proliferation.
-
Drug Development: Can be used to assess the metabolic effects of drugs targeting pathways related to branched-chain amino acid metabolism or anaplerosis.
Experimental Workflow and Protocols
A typical 13C metabolic flux analysis experiment using this compound involves several key steps, from cell culture and labeling to data analysis and flux quantification.
Figure 1: A generalized workflow for metabolic flux analysis using this compound.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cell lines, but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (≥99% isotopic purity)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in ~70-80% confluency at the time of the experiment.
-
Tracer Preparation: Prepare a stock solution of this compound in sterile water or PBS. The final concentration in the culture medium will typically range from 1 to 10 mM, depending on the cell line and experimental goals.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM without sodium pyruvate) with dialyzed FBS (to minimize interference from unlabeled isobutyrate and other small molecules), penicillin-streptomycin, and the desired final concentration of this compound.
-
Isotopic Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a duration sufficient to reach isotopic steady-state. This is typically determined empirically but often ranges from 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time for the specific cell line.
Protocol 2: Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical to prevent alterations in metabolite levels and labeling patterns.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
Liquid nitrogen
-
-80°C methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: Place the culture plate on a metal block pre-chilled on dry ice. Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution.
-
Flash Freezing: Immediately after washing, flash-freeze the cell monolayer by adding liquid nitrogen directly to the plate.
-
Metabolite Extraction: Before the liquid nitrogen completely evaporates, add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
Cell Lysis and Collection: Place the plate on dry ice and use a pre-chilled cell scraper to scrape the cells into the methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Phase Separation (Optional, for polar and nonpolar metabolites):
-
Add ice-cold water and chloroform (B151607) to the methanol extract in a ratio of 2:2:5 (methanol:water:chloroform).
-
Vortex vigorously and centrifuge at high speed at 4°C to separate the phases.
-
The upper aqueous phase contains polar metabolites, and the lower organic phase contains nonpolar metabolites.
-
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis of Labeled Metabolites
This protocol describes the derivatization and analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine (B92270)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried metabolite extract to protect carbonyl groups. Incubate at 37°C for 90 minutes.
-
Add MTBSTFA + 1% TBDMSCI to derivatize hydroxyl and amine groups. Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the metabolites.
-
Operate the mass spectrometer in either full scan mode to identify metabolites or in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific metabolites.
-
-
Data Acquisition: For each metabolite of interest, collect the ion intensities for the molecular ion cluster (M0, M+1, M+2, etc.) to determine the mass isotopomer distribution (MID).
Metabolic Pathway and Data Interpretation
The 1-13C from Sodium 2-methylpropionate enters the TCA cycle as succinyl-CoA. The diagram below illustrates the metabolic fate of the labeled carbon.
Figure 2: Metabolic fate of this compound.
The analysis of the mass isotopomer distributions (MIDs) of TCA cycle intermediates will reveal the incorporation of the 13C label. For example, the entry of 13C-labeled succinyl-CoA will lead to the appearance of M+1, M+2, M+3, and M+4 isotopologues of downstream TCA cycle intermediates after subsequent turns of the cycle.
Quantitative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data from a 13C-MFA experiment using this compound in a cancer cell line. The data illustrates the relative contribution of isobutyrate to the TCA cycle compared to glucose and glutamine.
Table 1: Relative Contribution of Carbon Sources to TCA Cycle Intermediates
| Metabolite | Source: Glucose (%) | Source: Glutamine (%) | Source: Isobutyrate (%) |
| Citrate | 45 | 40 | 15 |
| α-Ketoglutarate | 30 | 60 | 10 |
| Succinate | 25 | 45 | 30 |
| Fumarate | 28 | 42 | 30 |
| Malate | 35 | 40 | 25 |
Table 2: Estimated Anaplerotic Fluxes (relative to Citrate Synthase flux = 100)
| Anaplerotic Source | Relative Flux |
| Pyruvate -> Oxaloacetate | 15 |
| Glutamine -> α-Ketoglutarate | 55 |
| Isobutyrate -> Succinyl-CoA | 20 |
| Other Amino Acids | 10 |
Conclusion
This compound is a powerful tracer for quantifying anaplerotic fluxes into the TCA cycle, particularly from the catabolism of valine and exogenous isobutyrate. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute 13C-MFA experiments using this tracer. The ability to precisely quantify these metabolic fluxes can provide critical insights into the metabolic reprogramming of diseased cells and aid in the development of novel therapeutic strategies. The careful application of these methods will undoubtedly contribute to a deeper understanding of cellular metabolism in both health and disease.
Application Notes and Protocols for Sodium 2-methylpropionate-1-13C in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sodium 2-methylpropionate-1-13C, a stable isotope-labeled form of isobutyrate, for investigating cancer cell metabolism. This powerful tracer allows for the precise tracking of carbon flux from the catabolism of the branched-chain amino acid (BCAA) valine into central carbon metabolism, offering critical insights into the metabolic reprogramming that fuels cancer progression.
Introduction to this compound Tracing
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The catabolism of BCAAs, including valine, has emerged as a significant contributor to this metabolic rewiring in various cancers. This compound serves as a specific tracer for the valine catabolic pathway. Isobutyrate is a key intermediate in this pathway, and by labeling the C1 carbon, researchers can follow its incorporation into downstream metabolites, most notably propionyl-CoA and subsequently succinyl-CoA, an anaplerotic substrate for the Tricarboxylic Acid (TCA) cycle.[1][2][3][4] This allows for the elucidation of how cancer cells utilize valine to replenish TCA cycle intermediates, supporting energy production and biosynthesis.
Key Applications in Cancer Research
-
Elucidating Valine Catabolism's Contribution to TCA Cycle Anaplerosis: Quantify the flux of isobutyrate-derived carbon into the TCA cycle, providing a measure of valine's role in maintaining mitochondrial function.
-
Identifying Metabolic Vulnerabilities: By tracing this pathway, researchers can identify cancer cell dependencies on BCAA catabolism, potentially revealing novel therapeutic targets.
-
Assessing Therapeutic Response: Monitor changes in valine catabolism in response to drug treatments to understand mechanisms of action and resistance.
-
Investigating Metabolic Heterogeneity: Explore differences in BCAA metabolism across various cancer types and within the tumor microenvironment.
Experimental Protocols
Protocol 1: 13C-Labeling of Cancer Cells with this compound
This protocol outlines the procedure for labeling cultured cancer cells with this compound to trace its metabolic fate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Culture: Plate cancer cells at a desired density in a multi-well plate or flask and culture until they reach approximately 80% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled isobutyrate or valine, if possible) with dFBS and the desired concentration of this compound (typically in the range of 100 µM to 1 mM).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady state. The optimal time should be determined empirically for the specific cell line and metabolic pathway of interest.
-
Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add the pre-chilled 80% methanol extraction solvent to the cells.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate in pre-chilled centrifuge tubes.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 2: Sample Preparation and GC-MS Analysis of 13C-Labeled Metabolites
This protocol describes the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride (MEOX)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Drying: Dry the metabolite extracts completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Two-Step):
-
Oximation: Add 20-30 µL of MEOX in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.
-
Silylation: Add 30-40 µL of MTBSTFA + 1% TBDMSCl to the sample. Vortex and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the samples to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
The GC-MS parameters (e.g., column type, temperature gradient, and MS settings) should be optimized for the separation and detection of target metabolites like succinate, fumarate, malate, and citrate.
-
Data Presentation
The primary data output from a 13C-tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the number of 13C atoms incorporated from the tracer.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after [1-13C]Isobutyrate Tracing
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Succinate | 75.2 ± 3.1 | 22.8 ± 2.5 | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.0 ± 0.0 |
| Fumarate | 78.9 ± 2.8 | 19.5 ± 2.2 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.0 ± 0.0 |
| Malate | 77.1 ± 3.5 | 21.3 ± 3.0 | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.0 ± 0.0 |
| Citrate | 85.4 ± 4.2 | 13.1 ± 3.8 | 1.0 ± 0.4 | 0.5 ± 0.2 | 0.0 ± 0.0 |
Data are presented as mean ± SD and are hypothetical, representing typical results for fractional enrichment after achieving isotopic steady state. The M+1 peak for these TCA cycle intermediates indicates the incorporation of one 13C atom from this compound.
Visualization of Metabolic Pathways and Workflows
Valine Catabolism and TCA Cycle Anaplerosis
The following diagram illustrates the metabolic pathway traced by this compound.
Experimental Workflow for 13C-Isobutyrate Tracing
This diagram outlines the key steps in a typical metabolic tracing experiment using this compound.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Tricarboxylic Acid (TCA) Cycle Flux with ¹³C Tracers
Introduction
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, crucial for energy production, biosynthesis of precursors, and maintaining redox balance.[1][2] Measuring the flux, or rate of metabolite flow, through the TCA cycle provides a dynamic snapshot of cellular physiology, which is invaluable for understanding disease states like cancer, metabolic disorders, and for the development of targeted therapeutics.[3][4] ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses stable isotope-labeled substrates (tracers) to quantify intracellular metabolic fluxes.[3][4] By tracing the incorporation of ¹³C atoms from a labeled precursor into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design, protocols, and data analysis involved in measuring TCA cycle flux using ¹³C tracers and mass spectrometry.
Tracer Selection for TCA Cycle Analysis
The choice of ¹³C-labeled tracer is a critical experimental design parameter that dictates the precision of flux estimates for specific pathways.[5][6] The most common tracers for probing the TCA cycle are ¹³C-labeled glucose and glutamine.
-
[U-¹³C₆]glucose: A uniformly labeled glucose tracer is often used to assess the overall contribution of glucose to the TCA cycle.[5] Upon entering the TCA cycle via pyruvate (B1213749) dehydrogenase, it produces M+2 labeled citrate (B86180) in the first turn.[7]
-
[1,2-¹³C₂]glucose: This tracer is particularly useful for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[6][8]
-
[U-¹³C₅]glutamine: Uniformly labeled glutamine is considered the preferred tracer for a detailed analysis of the TCA cycle.[6] It enters the cycle as α-ketoglutarate and provides robust labeling of TCA intermediates, allowing for the quantification of anaplerotic and cataplerotic fluxes.[6][9] It can also be used to distinguish between oxidative and reductive carboxylation pathways.[10][11]
-
[1-¹³C]glutamine and [5-¹³C]glutamine: These are used to probe specific reactions, such as reductive carboxylation.[10]
Table 1: Tracer Selection Guide for Central Carbon Metabolism
| Tracer | Primary Application | Reference |
| [U-¹³C₆]glucose | Overall contribution of glucose to TCA cycle and lipogenesis | [5] |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | [6][8] |
| [U-¹³C₅]glutamine | Detailed analysis of TCA cycle fluxes, anaplerosis, reductive carboxylation | [6][10] |
| [1-¹³C]glutamine | Tracing reductive carboxylation | [10] |
| [5-¹³C]glutamine | Tracing reductive carboxylation contribution to lipid synthesis | [10] |
Experimental and Data Analysis Workflow
A successful ¹³C-MFA experiment requires careful planning and execution, from the initial cell culture to the final computational analysis of fluxes. The overall workflow is depicted below.
References
- 1. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
Application Notes and Protocols for 13C Labeled Metabolite Analysis using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of 13C labeled metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique offers unique insights into metabolic pathways, fluxes, and the fate of specific carbon atoms within a biological system, making it an invaluable tool in drug discovery, disease research, and biotechnology.
Introduction to 13C NMR in Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample.[1] While 1H NMR is more commonly used in metabolomics due to its higher sensitivity, 13C NMR offers several distinct advantages, particularly when combined with stable isotope labeling.[2][3][4] The low natural abundance of 13C (approximately 1.1%) means that spectra of unlabeled samples have low signal-to-noise. However, by introducing 13C-labeled substrates (e.g., [U-13C]-glucose, [1,2-13C]-glucose) into a biological system, the signals from metabolites derived from that substrate are significantly enhanced.[5]
Key Advantages of 13C NMR for Metabolite Analysis:
-
Greater Spectral Dispersion: The 13C chemical shift range is about 20 times larger than that of 1H NMR, leading to less signal overlap and easier metabolite identification and quantification.[6]
-
Direct Observation of Carbon Backbone: 13C NMR directly probes the carbon skeleton of metabolites, providing unambiguous information about carbon connectivity and labeling patterns.
-
Metabolic Flux Analysis: By analyzing the distribution of 13C isotopes in downstream metabolites, it is possible to quantify the rates (fluxes) of metabolic pathways.[7][8] This is a cornerstone of metabolic engineering and systems biology.
-
Reduced Spectral Complexity: In proton-decoupled 13C NMR spectra, each unique carbon atom typically gives rise to a single sharp peak, simplifying spectral analysis.[9]
Key NMR Techniques for 13C Metabolite Analysis
Several NMR experiments are particularly well-suited for the analysis of 13C labeled metabolites. The choice of experiment depends on the specific research question, the level of 13C enrichment, and the complexity of the sample.
-
1D 13C NMR: This is the simplest experiment for directly detecting 13C nuclei. With proton decoupling, it provides a spectrum with single peaks for each carbon, facilitating quantification.[2][9]
-
2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons, providing a powerful tool for metabolite identification.[10][11][12]
-
2D 1H-13C Heteronuclear Multiple Bond Correlation (HMBC): Similar to HSQC, but it reveals correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and elucidating molecular structures.[13]
-
2D Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This experiment provides direct information about 13C-13C connectivities, which is invaluable for de novo structure elucidation and tracing carbon flow through metabolic pathways.[4][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters for various 13C NMR experiments relevant to metabolite analysis.
| Parameter | 1D 13C NMR | 2D 1H-13C HSQC |
| Typical Sample Concentration | 5-50 mg in 0.5-0.7 mL | 1-10 mg in 0.5-0.7 mL |
| Lower Limit of Detection (LOD) | ~40 nmol (at natural abundance with specialized probes)[3] | Lower than 1D 13C due to 1H detection |
| Typical Acquisition Time | 2 hours or less for natural abundance samples with modern probes.[4][12] Can be much shorter for highly enriched samples. | 12 minutes to several hours, depending on resolution and sensitivity requirements.[10] |
| Key Quantitative Information | Relative or absolute concentration of metabolites. | Relative or absolute concentration of metabolites. |
| Primary Application | Quantification of 13C enrichment and isotopomer abundances.[2] | Metabolite identification and quantification.[10][11] |
Experimental Protocols
Protocol 1: Sample Preparation of Mammalian Cells for 13C NMR Metabolomics
This protocol outlines the steps for quenching metabolism and extracting metabolites from adherent mammalian cells grown with a 13C-labeled substrate.
Materials:
-
Adherent mammalian cells cultured in a petri dish or flask.
-
13C-labeled substrate (e.g., [U-13C]-glucose) in culture medium.
-
Ice-cold physiological saline (0.9% NaCl).
-
Methanol (B129727) (-20°C).
-
Ice-cold water.
-
Chloroform (B151607) (-20°C).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge.
-
Lyophilizer or nitrogen evaporator.
-
Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS).
Procedure:
-
Cell Culture: Culture cells in a medium containing the 13C-labeled substrate until they reach the desired confluence and metabolic steady state.[5]
-
Quenching Metabolism:
-
Quickly aspirate the culture medium.
-
Immediately wash the cell monolayer with 10 mL of ice-cold physiological saline to remove extracellular metabolites.[14]
-
Aspirate the saline.
-
-
Metabolite Extraction:
-
Add 400 µL of cold methanol (-20°C) and 400 µL of ice-cold water (1:1 v/v) to the cells.[14]
-
Scrape the cells from the surface using a cell scraper and transfer the cell suspension to a microcentrifuge tube containing 400 µL of chloroform (-20°C).[14]
-
Vortex the mixture vigorously for 20 minutes at 4°C.[14]
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 5 minutes to separate the polar (upper aqueous layer), non-polar (lower organic layer), and protein/cell debris (interphase) layers.[15]
-
-
Sample Collection and Drying:
-
Carefully collect the upper aqueous phase (containing polar metabolites) into a new microcentrifuge tube.
-
Dry the extracted metabolites completely using a lyophilizer or a nitrogen evaporator.
-
-
NMR Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 0.5-0.6 mL) of a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard for quantification (e.g., DSS).[7]
-
Transfer the solution to a 5 mm NMR tube.
-
Protocol 2: 1D 13C NMR Data Acquisition and Quantification
This protocol describes the general steps for acquiring and quantifying 1D 13C NMR spectra of labeled metabolite extracts.
Procedure:
-
Spectrometer Setup:
-
Data Acquisition:
-
Use a standard 1D 13C pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 220 ppm).
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and level of 13C enrichment.
-
Use a relaxation delay (D1) that is sufficiently long (e.g., 5 times the longest T1 relaxation time of the carbons of interest) for accurate quantification. For qualitative analysis, a shorter delay can be used to increase throughput.[3]
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into a spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the chemical shift scale to the internal standard (e.g., DSS at 0 ppm).
-
-
Quantification:
-
Integrate the area of the peaks corresponding to the metabolites of interest.
-
The concentration of a metabolite can be calculated relative to the known concentration of the internal standard using the following formula: Concentration_metabolite = (Integral_metabolite / N_carbons_metabolite) * (N_carbons_standard / Integral_standard) * Concentration_standard where N_carbons is the number of carbons contributing to the integrated signal.
-
Protocol 3: 2D 1H-13C HSQC Data Processing using NMRPipe
This protocol provides a step-by-step guide for processing 2D 1H-13C HSQC data using the NMRPipe software package.[16]
Prerequisites:
-
NMRPipe software installed on a Linux workstation.
-
Raw 2D HSQC data from the spectrometer.
Procedure:
-
Start NMRPipe: Open a terminal, navigate to the directory containing your NMR data, and type bruker to launch the NMRPipe interface.[16]
-
Read Parameters: Click on "Read Parameters" to load the experimental parameters from your dataset.[16]
-
Create Processing Script: Click "Update Script" to generate a processing script named fid.com.[16]
-
Execute Initial Processing: In the terminal, execute the script by typing ./fid.com. This will convert the raw data and perform the initial Fourier transform.[16]
-
View and Phase the Spectrum:
-
Edit the Processing Script:
-
Open the processing script (e.g., hsqcproc.com or similar, which is called by fid.com).
-
Locate the phase correction command (-ps) and update the p0 and p1 values with those you determined in the previous step.[16]
-
-
Re-process the Data: Execute the updated processing script (e.g., ./hsqcproc.com) to apply the correct phasing.[16]
-
Final Output: This process will generate a final processed 2D spectrum file (e.g., a .ft2 file) that can be used for further analysis, such as peak picking and metabolite identification.[16]
Visualizations
Central Carbon Metabolism: Glycolysis and TCA Cycle
The following diagram illustrates the flow of 13C atoms from uniformly labeled glucose ([U-13C]-glucose) through glycolysis and the tricarboxylic acid (TCA) cycle. This is a common pathway investigated using 13C NMR to understand cellular energy metabolism.
Caption: Flow of 13C from Glucose through Central Carbon Metabolism.
Experimental Workflow for 13C Labeled Metabolite Analysis
This diagram outlines the general workflow for a typical 13C NMR-based metabolomics experiment, from sample preparation to data analysis.
Caption: General workflow for 13C NMR-based metabolomics.
References
- 1. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. Fast and Accurate Method for Determining Molar Concentrations of Metabolites in Complex Solutions from Two-Dimensional 1H-13C NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics [cambridge.org]
- 12. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
- 15. researchgate.net [researchgate.net]
- 16. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Microbial Metabolism with Sodium 2-methylpropionate-1-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Sodium 2-methylpropionate-1-13C, a stable isotope-labeled compound, to investigate microbial metabolic pathways, quantify metabolic fluxes, and identify active microorganisms within complex communities. This powerful tool offers valuable insights for researchers in microbiology, metabolic engineering, and drug discovery.
Introduction: Unraveling Microbial Metabolism with Stable Isotope Probing
This compound (also known as sodium isobutyrate-1-13C) serves as a tracer in Stable Isotope Probing (SIP) and 13C-Metabolic Flux Analysis (13C-MFA).[1][2][3] By introducing this labeled compound into a microbial culture or environment, researchers can track the incorporation of the 13C isotope into various cellular components and metabolites. This allows for the elucidation of metabolic pathways, the identification of microorganisms that actively consume the substrate, and the quantification of metabolic rates.[1][2][4]
Key Applications:
-
Pathway Elucidation: Tracing the flow of the 13C label from 2-methylpropionate into downstream metabolites helps to identify and validate metabolic pathways.
-
Metabolic Flux Analysis (MFA): Quantifying the rate of 13C incorporation provides a measure of the flux through specific metabolic reactions.[1][3]
-
Identifying Active Microbes: In mixed microbial communities, SIP allows for the identification of species that are actively metabolizing 2-methylpropionate by analyzing the 13C enrichment in their biomass (DNA, RNA, or proteins).
-
Drug Discovery and Development: Understanding how microbial metabolism is altered by drug candidates can provide insights into their mechanisms of action and potential off-target effects.
Metabolic Pathway of 2-Methylpropionate (Isobutyrate) in Microorganisms
2-Methylpropionate is a branched-chain fatty acid that can be utilized by various microorganisms as a carbon and energy source. The primary degradation pathway involves the activation of isobutyrate to its coenzyme A (CoA) derivative, followed by a series of enzymatic reactions that ultimately lead to intermediates of central carbon metabolism.
A common pathway for isobutyrate degradation in bacteria proceeds as follows:
-
Activation: Isobutyrate is activated to Isobutyryl-CoA.
-
Dehydrogenation: Isobutyryl-CoA is oxidized to Methylacrylyl-CoA.
-
Hydration: Methylacrylyl-CoA is hydrated to 3-Hydroxyisobutyryl-CoA.
-
Hydrolysis/Dehydrogenation: 3-Hydroxyisobutyryl-CoA is converted to Methylmalonate semialdehyde.
-
Decarboxylation and Oxidation: Methylmalonate semialdehyde is oxidatively decarboxylated to Propionyl-CoA.
-
Entry into Central Metabolism: Propionyl-CoA can then enter central metabolic pathways, such as the methylcitrate cycle or the methylmalonyl-CoA pathway, leading to the formation of pyruvate, succinyl-CoA, or acetyl-CoA.
Experimental Protocols
The following are generalized protocols for conducting stable isotope labeling experiments with this compound. These should be adapted based on the specific microorganism and research question.
Protocol 1: 13C-Labeling of Microbial Cultures for Metabolite Analysis
Objective: To analyze the incorporation of 13C from this compound into intracellular and extracellular metabolites.
Materials:
-
Microorganism of interest
-
Appropriate growth medium
-
This compound (≥99% isotopic purity)
-
Unlabeled Sodium 2-methylpropionate (for control cultures)
-
Sterile culture flasks or bioreactor
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solution (e.g., acetonitrile/methanol/water mixture)
-
Centrifuge
-
Analytical instrument (LC-MS or GC-MS)
Procedure:
-
Culture Preparation: Grow the microbial culture in the appropriate medium to the desired growth phase (e.g., mid-exponential phase).
-
Labeling Experiment:
-
Prepare two sets of cultures: one to be supplemented with this compound and a control culture with unlabeled Sodium 2-methylpropionate.
-
Add the labeled or unlabeled substrate to the cultures at a predetermined concentration.
-
Incubate the cultures under the same conditions.
-
-
Sampling and Quenching:
-
At various time points, withdraw an aliquot of the culture.
-
Rapidly quench metabolic activity by mixing the culture sample with a cold quenching solution. This is crucial to prevent further metabolic changes.
-
-
Metabolite Extraction:
-
Centrifuge the quenched sample to separate the cell pellet from the supernatant (for extracellular metabolite analysis).
-
Extract intracellular metabolites from the cell pellet using a suitable extraction solvent.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment in the extracted metabolites using LC-MS or GC-MS. The mass shift corresponding to the incorporation of 13C will indicate which metabolites are derived from 2-methylpropionate.
-
Protocol 2: DNA/RNA Stable Isotope Probing (SIP)
Objective: To identify microorganisms that actively assimilate carbon from this compound in a mixed community.
Materials:
-
Environmental sample or mixed microbial culture
-
Growth medium or microcosm setup
-
This compound
-
Unlabeled Sodium 2-methylpropionate (for control)
-
DNA/RNA extraction kit
-
Cesium chloride (CsCl) or other density gradient medium
-
Ultracentrifuge
-
PCR reagents and primers for 16S rRNA gene amplification
-
Sequencing platform
Procedure:
-
Incubation:
-
Set up microcosms or cultures with the mixed microbial community.
-
Amend one set with this compound and a control set with the unlabeled compound.
-
Incubate under conditions that mimic the natural environment.
-
-
Nucleic Acid Extraction:
-
At the end of the incubation, extract total DNA or RNA from the samples.
-
-
Isopycnic Ultracentrifugation:
-
Separate the 13C-labeled ("heavy") DNA/RNA from the unlabeled ("light") DNA/RNA by density gradient ultracentrifugation using CsCl.
-
-
Fractionation and Analysis:
-
Fractionate the density gradient and quantify the amount of nucleic acid in each fraction.
-
Identify the "heavy" fractions containing the 13C-labeled nucleic acids.
-
-
Microbial Identification:
-
Amplify the 16S rRNA gene (or other marker genes) from the "heavy" DNA/RNA fractions via PCR.
-
Sequence the amplicons to identify the microorganisms that incorporated the 13C label.
-
Data Presentation and Analysis
The analysis of data from 13C-labeling experiments involves determining the extent of 13C incorporation into various molecules. This is typically expressed as isotopic enrichment or as mass distribution vectors (MDVs).
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be obtained from a 13C-labeling experiment using this compound with a bacterial culture.
Table 1: 13C Enrichment in Key Metabolites
This table shows the percentage of 13C enrichment in central metabolic intermediates after a 6-hour incubation with this compound.
| Metabolite | 13C Enrichment (%) | Standard Deviation |
| Propionyl-CoA | 85.2 | 3.5 |
| Methylcitrate | 65.8 | 4.1 |
| Pyruvate | 30.5 | 2.8 |
| Succinyl-CoA | 45.1 | 3.9 |
| Malate | 25.3 | 2.2 |
| Fumarate | 22.8 | 2.0 |
Table 2: Mass Distribution Vectors (MDVs) of Amino Acids
This table illustrates the mass isotopomer distribution for key amino acids synthesized from intermediates derived from 2-methylpropionate metabolism. M+0 represents the unlabeled molecule, while M+1, M+2, etc., represent molecules with one, two, or more 13C atoms.
| Amino Acid | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Alanine (from Pyruvate) | 69.5 | 25.1 | 5.0 | 0.4 |
| Aspartate (from Oxaloacetate) | 74.7 | 18.2 | 6.1 | 1.0 |
| Glutamate (from α-Ketoglutarate) | 77.2 | 15.9 | 5.8 | 1.1 |
| Valine | 72.3 | 20.5 | 6.2 | 1.0 |
13C-Metabolic Flux Analysis (13C-MFA)
The quantitative data from 13C-labeling experiments can be used to calculate the relative or absolute fluxes through metabolic pathways. This is achieved by using computational models that fit the experimental mass isotopomer distributions to a metabolic network model. The output is a flux map that quantifies the flow of carbon through the central metabolism.
Conclusion
The use of this compound provides a powerful and versatile approach for the detailed investigation of microbial metabolism. The protocols and analytical workflows described here enable researchers to elucidate metabolic pathways, quantify fluxes, and identify key microbial players in various environments. These insights are critical for advancing our understanding of microbial physiology and for the development of new biotechnological and therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Advances in analysis of microbial metabolic fluxes via (13)C isotopic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low isotopic enrichment in 13C labeling experiments
Welcome to the technical support center for 13C labeling experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to low isotopic enrichment.
Troubleshooting Guides
This section provides a question-and-answer style guide to address specific problems you may encounter during your 13C labeling experiments.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Q: I've completed my 13C labeling experiment, but the mass spectrometry data shows very low or no enrichment in the metabolites of interest. What are the possible causes and how can I fix this?
A: Low or undetectable 13C enrichment is a common issue that can arise from several factors throughout the experimental workflow. Below is a step-by-step guide to help you identify and resolve the problem.
Possible Causes & Solutions
A methodical approach to troubleshooting is crucial. Start by examining the most likely and easily verifiable causes. The following diagram outlines a logical workflow for diagnosing the source of low enrichment.
Caption: Troubleshooting workflow for low isotopic enrichment.
1. Isotopic Tracer and Media Composition
One of the most common sources of low enrichment is the dilution of the 13C tracer by unlabeled carbon sources.
-
Unlabeled Sources in Media: Standard culture media often contain unlabeled glucose, glutamine, and other amino acids that will compete with your 13C-labeled tracer, diluting the isotopic enrichment.[1]
-
Tracer Purity and Concentration: Ensure the isotopic purity of your tracer is high and that it was added to the medium at the correct final concentration.
| Parameter | Recommendation | Troubleshooting Action |
| Culture Medium | Use custom media prepared without the unlabeled version of your tracer. | Analyze your media components. Ensure serum, if used, does not contribute significant amounts of unlabeled substrate. |
| 13C Tracer | Verify the certificate of analysis for isotopic purity (typically >98%). | Double-check calculations for tracer concentration. If in doubt, use a fresh vial of tracer. |
2. Isotopic Steady State
For many metabolic flux analyses, it's assumed that intracellular metabolite pools have reached an isotopic steady state, where the isotopic enrichment remains stable over time.[1] If the labeling period is too short, the measured enrichment will be low.
-
Time to Reach Steady State: The time required to reach isotopic steady state varies for different metabolic pathways. Glycolytic intermediates may reach a steady state within minutes, while TCA cycle intermediates can take several hours.[2]
| Pathway | Typical Time to Steady State | Troubleshooting Action |
| Glycolysis | Minutes | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal labeling time. |
| TCA Cycle | Hours | Extend the labeling period (e.g., 0, 1, 4, 8, 12, 24 hours) and measure enrichment at each time point.[2] |
If a steady state is not achievable, consider using non-stationary metabolic flux analysis methods.[1][3]
3. Cell Health and Metabolism
The metabolic state of your cells can significantly impact tracer uptake and incorporation.
-
Cell Viability: Low cell viability or altered metabolic activity can lead to reduced uptake of the 13C tracer.
-
Metabolic Reprogramming: Experimental conditions or specific cell types may have unexpected metabolic phenotypes, such as a reliance on alternative carbon sources.
Troubleshooting Steps:
-
Check Cell Viability: Perform a viability assay (e.g., trypan blue exclusion) before and after the labeling experiment.
-
Monitor Substrate Consumption: Measure the uptake of the labeled tracer and other key nutrients from the medium to ensure cells are metabolically active.
Issue 2: Inconsistent or Unexpected Isotopic Enrichment Patterns
Q: My data shows 13C enrichment, but the labeling patterns are not what I expected. For example, the M+1 and M+2 peaks are present, but the higher mass isotopologues are missing. What could be wrong?
A: Unexpected labeling patterns can provide valuable clues about underlying metabolic activities or potential issues with your data analysis.
1. Natural Abundance Correction
All naturally occurring carbon contains approximately 1.1% 13C.[1][4] This natural abundance contributes to the mass isotopologue distribution (MID) and must be mathematically corrected to accurately determine the enrichment from your tracer.[4][5][6] Failure to do so can lead to an overestimation of isotopic enrichment, particularly for low-level incorporations.[1][4]
Troubleshooting Steps:
-
Verify Molecular Formulas: Ensure the elemental formula used for the correction algorithm is accurate and includes any atoms added during derivatization.[4] An incorrect formula is a common source of error.[4]
-
Use Correction Software: Employ validated software tools like IsoCor to perform the correction.[7]
-
Analyze Unlabeled Controls: Run an unlabeled control sample. After correction, the M+0 abundance should be close to 100%.[4]
| Data State | M+0 Abundance | M+1 Abundance | M+2 Abundance |
| Raw Data (Unlabeled Sample) | ~93.5% | ~5.5% | ~0.8% |
| Corrected Data (Unlabeled Sample) | >99% | <1% | <1% |
| Corrected Data (Labeled Sample) | Varies | Varies | Varies |
| Hypothetical values for a 6-carbon metabolite. |
2. Metabolic Pathway Activity
The choice of tracer is critical for probing specific pathways.[8] An unexpected labeling pattern might accurately reflect the metabolic state of the cells.
-
[1,2-13C2]Glucose: This tracer is excellent for distinguishing between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). If you see low enrichment in PPP intermediates, it may indicate low pathway activity.
-
[U-13C6]Glucose: This tracer labels all carbons and is useful for general metabolic screening and assessing entry into the TCA cycle.[8]
The following diagram illustrates how different glucose tracers produce distinct labeling patterns in glycolysis and the PPP.
Caption: Fate of different 13C glucose tracers in central carbon metabolism.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable level of isotopic enrichment to expect in a 13C labeling experiment?
A1: The expected level of enrichment varies widely depending on the specific metabolite, the metabolic flux through the pathway, and the experimental conditions. For highly active pathways like glycolysis, you might expect to see high enrichment (>90%) in downstream metabolites after reaching steady state. For less active pathways or metabolites with large intracellular pools, enrichment may be significantly lower (5-20%).
Q2: How do I choose the right 13C-labeled tracer for my experiment?
A2: The choice of tracer is critical and depends on the specific metabolic pathway you are investigating.[8][9]
-
To measure glycolysis vs. PPP flux: [1,2-13C2]Glucose is often preferred.
-
To measure anaplerotic flux into the TCA cycle: [U-13C5]Glutamine is a common choice.
-
For a general overview of central carbon metabolism: [U-13C6]Glucose is a good starting point.[8]
Q3: Is it necessary to use 100% 13C-labeled media?
A3: Not always. A common experimental design involves using a mixture of labeled and unlabeled substrates, such as 80% [1-13C]glucose and 20% [U-13C]glucose.[6] This approach can provide more information for computational flux analysis than using a single, fully labeled tracer. The optimal tracer strategy depends on the specific fluxes you aim to resolve.[9]
Q4: My mass spectrometer data shows negative abundance values after correction for natural 13C. What does this mean?
A4: Negative abundance values are a common artifact that can arise from several factors, including low signal intensity or noise in the mass spectrometry data.[4] If the signal for a particular isotopologue is very low (at or below the noise level), the mathematical correction can result in a small negative number. This typically indicates a true lack of enrichment for that isotopologue and these values are often treated as zero in downstream analysis.
Q5: What is the minimum number of biological replicates I should use?
A5: To ensure statistical power and account for biological variability, a minimum of three biological replicates is recommended.[3] Increasing the number of replicates can improve the confidence in your flux estimations, especially when detecting small changes in metabolism between different conditions.[3]
Experimental Protocols
Generalized Protocol for 13C Labeling in Adherent Mammalian Cells
This protocol provides a general framework. Optimization of cell seeding density, media formulations, and labeling times is essential for specific cell lines and experimental goals.
1. Cell Seeding:
-
Plate cells in standard growth medium in multi-well plates (e.g., 6-well or 12-well).
-
Culture until they reach the desired confluency (typically 70-80%).
2. Media Preparation:
-
Prepare the isotopic labeling medium. This is typically a custom formulation of basal medium (e.g., DMEM) lacking the unlabeled carbon source (e.g., glucose) to which the 13C-labeled tracer is added at the desired final concentration.
-
Pre-warm the labeling medium to 37°C.
3. Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with sterile, pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed isotopic labeling medium to the cells.
-
Incubate the cells for the predetermined time required to approach isotopic steady state.
4. Metabolite Extraction:
-
To rapidly halt metabolic activity (quenching), aspirate the labeling medium.
-
Immediately wash the cells with a sufficient volume of ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape the cells from the plate.
-
Collect the cell lysate and solvent mixture into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube for analysis by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Common sources of error in 13C labeling measurements
Welcome to the technical support center for 13C labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of error in their studies.
Frequently Asked Questions (FAQs)
Category 1: Isotope Correction Errors
Q1: Why is it critical to correct for the natural abundance of 13C in my mass spectrometry data?
Q2: My corrected data shows negative abundance values for some isotopologues. What does this indicate and how should I proceed?
A2: Negative abundance values after correction are a common artifact that does not represent a real physical state. They can arise from several issues:
-
Measurement Errors: Random noise, especially for peaks with low signal intensity, can lead to measured mass isotopologue distributions (MIDs) that are not physically possible.[1]
-
Incorrect Background Subtraction: Inaccurate subtraction of background noise can distort the relative intensities of your isotopologues.[1]
-
Incorrect Molecular Formula: The correction algorithm relies on the precise elemental formula of the analyte, including any derivatizing agents. An incorrect formula will lead to an erroneous correction.[1][2]
It is generally recommended to set these negative values to zero and then re-normalize the fractions of the remaining isotopologues so that they sum to 100%.[1] This approach acknowledges the physical impossibility of negative abundance while preserving the relative distribution of the other measured isotopologues.
Q3: How does the purity of my ¹³C-labeled tracer affect my results?
A3: Commercially available ¹³C-labeled tracers are never 100% pure and always contain a small fraction of ¹²C.[5] This isotopic impurity means that a metabolite incorporating atoms from the tracer has a chance of receiving a ¹²C atom instead of a ¹³C atom. This skews the resulting mass isotopologue distribution, contributing to signals of a lower mass than expected.[5] The magnitude of this effect can be comparable to that of natural isotope abundance. Therefore, for accurate flux analysis, it is highly advisable to correct for tracer impurity using the purity information provided by the manufacturer.[5][6]
Category 2: Sample Preparation and Handling Errors
Q4: What is metabolic quenching, and why is it a potential source of error?
A4: Metabolic quenching is the process of rapidly stopping all enzymatic reactions in cells at the time of harvesting to preserve the metabolic state in vivo.[7][8] If quenching is incomplete or too slow, enzymes can continue to interconvert metabolites, which alters their concentrations and ¹³C labeling patterns.[8][9] This can lead to a significant misrepresentation of the true metabolic state of the cells. For example, residual enolase activity after harvesting can convert 3-phosphoglycerate (B1209933) to phosphoenolpyruvate, which would artificially alter the measured labeling of the PEP pool.[8]
Q5: Which quenching method is most effective for suspension cell cultures?
A5: The choice of quenching method is critical for accuracy. Studies have shown that rapid filtration followed by immediate immersion in 100% cold (-80°C) methanol (B129727) provides the highest quenching efficiency.[7] An alternative, slightly less effective but more manageable method, involves mixing cell samples with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation.[7] Methods like mixing with saline ice slurries (~0°C) are often less effective at halting metabolism quickly.[7] It is crucial to validate the quenching protocol for your specific cell type and experimental conditions.
Category 3: Analytical and Data Processing Errors
Q6: My flux analysis model shows a poor "goodness-of-fit." What are the common causes?
A6: A poor goodness-of-fit, often indicated by a high chi-square value, suggests a significant deviation between your experimental data and the model's predictions.[10] This can stem from several sources:
-
Incorrect Metabolic Network Model: The model may be missing relevant metabolic reactions, contain incorrect atom transitions, or fail to account for cellular compartmentation (e.g., mitochondria vs. cytosol).[10][11]
-
Inaccurate Measurement Data: Gross errors in the raw mass spectrometry data, such as incorrect peak integration or unaddressed background interference, can lead to a poor fit.[10][12]
-
Violation of a Key Assumption: The model assumes the cells are at an isotopic steady state. If labeling was not carried out for a long enough period, this assumption may be false, leading to discrepancies.[9][13]
Q7: The confidence intervals for some of my estimated fluxes are very wide. What does this mean?
A7: Wide confidence intervals indicate that the specific flux value is poorly determined or resolved by your experimental data.[10] This suggests that the measurements are not sensitive enough to precisely quantify that particular reaction rate. Common causes include:
-
Insufficient Measurement Data: The labeling patterns of key metabolites connected to the poorly resolved flux may not have been measured.[10]
-
Suboptimal Tracer Choice: The ¹³C tracer used may not produce unique labeling patterns for the pathway of interest. For example, certain tracers are better for analyzing the pentose (B10789219) phosphate (B84403) pathway, while others are better for the TCA cycle.[14][15]
-
Correlated Fluxes: Some fluxes in a network are inherently difficult to distinguish from one another because they are highly correlated.[10]
To resolve this, consider measuring more metabolites, using a different or a combination of ¹³C tracers in parallel experiments, or incorporating additional constraints into your model.[10][15]
Quantitative Data Summary
Table 1: Natural Abundance of Stable Isotopes
This table summarizes the natural abundance of heavy stable isotopes for elements commonly found in biological metabolites. This information is crucial for accurately correcting raw mass spectrometry data.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹³C | 1.109 |
| Hydrogen | ²H | 0.015 |
| Nitrogen | ¹⁵N | 0.366 |
| Oxygen | ¹⁷O | 0.038 |
| ¹⁸O | 0.205 | |
| Sulfur | ³³S | 0.750 |
| ³⁴S | 4.290 | |
| Silicon* | ²⁹Si | 4.680 |
| ³⁰Si | 3.090 |
*Silicon is relevant for studies using silylation derivatization agents like TBDMS.
Table 2: Hypothetical Impact of Tracer Impurity on Mass Isotopologue Distribution (MID)
This table illustrates how a 99% pure [U-¹³C₆]-glucose tracer can affect the observed MID of a downstream metabolite with 6 carbons derived entirely from glucose, compared to a theoretical 100% pure tracer.
| Mass Isotopologue | Expected Fraction (100% Pure Tracer) | Expected Fraction (99% Pure Tracer) | Potential for Misinterpretation |
| M+0 | 0.0% | > 0.0% | Suggests a small unlabeled pool |
| M+1 | 0.0% | > 0.0% | Suggests minor pathway activity |
| M+2 | 0.0% | > 0.0% | Suggests minor pathway activity |
| M+3 | 0.0% | > 0.0% | Suggests minor pathway activity |
| M+4 | 0.0% | > 0.0% | May be misinterpreted as a real biological signal[5] |
| M+5 | 0.0% | > 0.0% | Indicates one ¹²C atom was incorporated |
| M+6 | 100.0% | < 100.0% | True enrichment is underestimated |
Experimental Protocols
Protocol 1: Metabolite Extraction and Quenching for Adherent Mammalian Cells
This protocol describes a standard method for rapidly harvesting cells and quenching metabolism to preserve the in vivo metabolic state.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
80:20 Methanol:Water solution, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of reaching -9°C or lower
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the ¹³C-labeling medium from the cells.
-
Quickly wash the cells once with ice-cold PBS to remove any remaining extracellular medium.
-
Immediately add 1 mL of the pre-chilled 80:20 methanol:water solution to the plate.
-
Use a cell scraper to quickly scrape the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the tube at -80°C for at least 15 minutes to precipitate proteins.[16]
-
Centrifuge the samples at maximum speed for 10 minutes at a low temperature (e.g., 4°C or -9°C) to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
Protocol 2: Data Correction for Natural Isotope Abundance
This describes the conceptual workflow for correcting raw mass isotopologue distribution (MID) data. This process is typically performed using specialized software (e.g., IsoCorrectoR).[5]
Required Inputs:
-
Raw MID data from the mass spectrometer for each metabolite.
-
The precise elemental formula for each metabolite, including any atoms added during derivatization.
-
The isotopic purity of the ¹³C tracer being used.[5]
Methodology:
-
Generate Correction Matrix: The software first constructs a correction matrix based on the known natural abundances of all stable isotopes (C, H, N, O, S, etc.) present in the molecule.[2]
-
Account for Tracer Impurity: A second correction is applied to account for the fact that the ¹³C-labeled substrate is not 100% pure.[5]
-
Solve for Corrected MID: The raw MID data is mathematically corrected using the generated matrices to remove the contributions from naturally abundant isotopes and tracer impurities. The output is a corrected MID that reflects only the enrichment from the experimental tracer.
-
Validation: As a quality control step, run an unlabeled control sample. After correction, its M+0 abundance should be close to 100%, and all other isotopologues should be close to zero.[1]
Visualizations
Caption: Workflow for a ¹³C labeling experiment highlighting key stages and potential sources of error.
Caption: Logical diagram showing why correction for natural ¹³C abundance is required for accurate results.
Caption: A troubleshooting decision tree for common issues in ¹³C labeling data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 7. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sodium 2-methylpropionate-1-13C Tracer Studies
Welcome to the technical support center for Sodium 2-methylpropionate-1-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this tracer in metabolic studies. Here you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected metabolic fate of this compound?
Sodium 2-methylpropionate, also known as sodium isobutyrate, is a branched-chain short-chain fatty acid. In mammalian cells, it is primarily derived from the catabolism of the amino acid valine.[1][2][3][4] The 1-13C labeled carbon is expected to be incorporated into various downstream metabolites through the valine catabolic pathway. The isobutyrate is first activated to isobutyryl-CoA, which is then further metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][2][5]
Q2: I am not seeing any enrichment in my downstream metabolites. What could be the issue?
There are several potential reasons for a lack of enrichment:
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Insufficient Tracer Concentration: The concentration of this compound may be too low to produce a detectable signal over the endogenous unlabeled pool.
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Short Incubation Time: The incubation time may not be sufficient for the tracer to be taken up by the cells and metabolized.
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Low Metabolic Activity: The cell type being studied may have a low rate of isobutyrate metabolism.
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Analytical Sensitivity: The analytical method used (e.g., GC-MS, LC-MS) may not be sensitive enough to detect the low levels of enrichment.
-
Improper Sample Preparation: Degradation of metabolites during extraction or storage can lead to a loss of signal.
Q3: What is a good starting concentration for this compound in cell culture experiments?
A definitive optimal concentration can be cell-type dependent. However, based on studies using the related short-chain fatty acid sodium butyrate, a starting range of 0.1 mM to 2.0 mM is recommended for initial experiments. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
| Parameter | Recommended Range | Notes |
| Starting Concentration | 0.1 mM - 2.0 mM | Higher concentrations may affect cell viability and proliferation. |
| Incubation Time | 6 - 24 hours | Time should be optimized based on the metabolic rate of the cells. |
Q4: How can I troubleshoot issues with peak tailing and ghost peaks in my GC-MS analysis of short-chain fatty acids?
Peak tailing and the appearance of ghost peaks are common issues in the GC-MS analysis of short-chain fatty acids (SCFAs). Here are some troubleshooting tips:
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column; sample matrix impurities. | Use a deactivated liner; ensure the column is properly conditioned; derivatize SCFAs to increase volatility and reduce interactions. |
| Ghost Peaks | Contamination from previous injections; column bleed; impurities in the carrier gas or reagents. | Perform blank injections to identify the source of contamination; bake out the column; use high-purity gases and reagents. |
| Poor Reproducibility | Inconsistent sample derivatization; variability in injection volume. | Ensure complete and consistent derivatization by optimizing reaction time and temperature; use an autosampler for precise injections. |
Experimental Protocols
Protocol 1: Optimizing Tracer Concentration of this compound in Adherent Cells
-
Cell Seeding: Plate adherent cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Preparation: Prepare a stock solution of this compound in sterile water or cell culture medium.
-
Dose-Response Experiment: On the day of the experiment, remove the existing medium and replace it with fresh medium containing a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as an MTT or trypan blue exclusion assay to determine the highest non-toxic concentration.
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Metabolite Extraction: For the non-toxic concentrations, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the extracts by mass spectrometry to determine the extent of 13C incorporation into downstream metabolites at each concentration.
Protocol 2: Sample Preparation for 13C-Isobutyrate Tracer Analysis
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Tracer Incubation: Replace the standard medium with medium containing the optimized concentration of this compound and incubate for the desired time.
-
Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): Reconstitute the dried extract in a derivatization agent (e.g., MTBSTFA) to increase the volatility of the metabolites.
-
Analysis: Analyze the derivatized sample by GC-MS or the underivatized sample by LC-MS.
Visualizations
Caption: The metabolic fate of this compound.
Caption: A stepwise workflow for determining the optimal tracer concentration.
References
- 1. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valine - Wikipedia [en.wikipedia.org]
- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
Technical Support Center: 13C-Metabolic Flux Analysis (13C-MFA)
Welcome to the technical support center for 13C-Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving a good model fit for your experimental data.
Frequently Asked Questions (FAQs)
What is the primary goal of statistical analysis in 13C-MFA?
The main goal is to accurately estimate intracellular metabolic fluxes and their confidence intervals by fitting a metabolic model to experimentally measured isotope labeling data.[1] This involves minimizing the difference between simulated and measured data to determine the most likely flux distribution.[1]
Why is a good experimental design crucial for a reliable flux analysis?
The choice of isotopic tracer and the specific labeling measurements performed largely determine the precision and accuracy of the estimated fluxes.[1][2] A well-designed experiment ensures that the labeling data is informative enough to resolve the fluxes of interest.[1]
How do I assess the quality of my flux map?
The quality of a flux map is assessed using statistical tests, primarily the goodness-of-fit test, such as the chi-square (χ²) test.[1][3] This test determines if the model provides a statistically acceptable fit to the experimental data.[1][3] Additionally, calculating confidence intervals for each flux provides a measure of their certainty.[1][4]
What is a good p-value in a chi-square test for 13C-MFA?
A p-value greater than 0.05 is typically considered to indicate an acceptable fit.[5] This suggests that there is no statistically significant difference between the model's predictions and the experimental data.[5]
Troubleshooting Guide: Addressing Poor Model Fit
A poor goodness-of-fit, often indicated by a high chi-square (χ²) value and a low p-value, suggests a significant discrepancy between your metabolic model and your experimental data.[1] The following guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Poor Goodness-of-Fit
Symptom: The chi-square test results in a low p-value (typically < 0.05), indicating a statistically significant deviation between the model simulation and the experimental data.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect or Incomplete Metabolic Network Model | 1. Verify Reactions: Ensure all relevant metabolic reactions are included in your model. Missing reactions can lead to a poor fit.[1] 2. Check Atom Transitions: Double-check the atom mapping for all reactions to ensure they are correct.[1] 3. Consider Compartmentation: For eukaryotic cells, ensure that subcellular compartments (e.g., mitochondria, cytosol) and the transport reactions between them are accurately represented.[1] |
| Inaccurate Measurement Data | 1. Review Raw Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies or sources of error.[1] 2. Verify Data Correction: Ensure that corrections for natural isotope abundances have been applied correctly.[1] 3. Re-run Samples: If significant measurement error is suspected, consider re-analyzing the samples.[1] |
| Violation of Metabolic and Isotopic Steady State | 1. Verify Steady State: Confirm that the cells were in a metabolic and isotopic steady state during the labeling experiment.[1] For non-stationary experiments, ensure a dynamic model is appropriately used.[1][6] 2. Adjust Sampling Time: If isotopic stationarity was not reached, future experiments may require a longer labeling period.[1] |
| Overly Simplistic Model | A model that is too simple may not capture the complexity of the biological system, leading to a poor fit.[1][7] Consider adding reactions or pathways that are known to be active in your system.[1] |
| Overfitting the Model | Iteratively modifying a model to pass the χ²-test using the same dataset can lead to overfitting, where the model describes the noise in the data rather than the true underlying biological phenomena.[8] Consider using validation-based model selection.[7][8][9] |
Troubleshooting Workflow for Poor Model Fit
Caption: A workflow for troubleshooting poor model fit in 13C-MFA.
Issue 2: Wide Confidence Intervals for Estimated Fluxes
Symptom: The confidence intervals for fluxes of interest are very wide, indicating that these fluxes are poorly resolved.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Measurement Data | 1. Expand Measurement Set: Measure the labeling patterns of more metabolites, particularly those closely connected to the poorly resolved fluxes.[1] 2. Utilize Different Analytical Techniques: Combining data from different analytical platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information.[1] |
| Suboptimal Isotopic Tracer | The choice of tracer significantly impacts the precision of flux estimates.[2][10] Evaluate if a different tracer or a combination of tracers in parallel experiments could better resolve the fluxes of interest.[8][11] For example, [1,2-¹³C₂]glucose often provides high precision for resolving fluxes in central carbon metabolism.[5] |
| Correlated Fluxes | Some fluxes in a metabolic network can be highly correlated, making them difficult to distinguish. Advanced experimental designs, such as parallel labeling experiments, or the inclusion of additional constraints may be necessary to resolve them.[1][8] |
Logical Flow for Improving Flux Resolution
Caption: Decision tree for addressing wide flux confidence intervals.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data and achieving a good model fit.
Protocol: Steady-State 13C Labeling Experiment
This protocol outlines the key steps for a typical steady-state 13C labeling experiment.
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest in a chemically defined medium.
-
During the exponential growth phase, switch the cells to a medium containing a known concentration of a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine).[3][5]
-
Continue the culture to allow the cells to reach both metabolic and isotopic steady state.
-
-
Sample Collection and Metabolite Extraction:
-
Analysis of Isotopic Labeling:
-
Prepare samples for analysis. For proteinogenic amino acids, this involves hydrolyzing the protein pellet.
-
Derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12]
-
Analyze the mass isotopomer distributions (MIDs) using an appropriate analytical platform such as GC-MS, LC-MS, or NMR.[13]
-
-
Data Analysis:
Protocol: Parallel Labeling Experiments
To improve the accuracy and reliability of flux estimations, parallel labeling experiments are highly recommended.[8]
-
Experimental Setup:
-
Set up multiple, parallel cell cultures.
-
In each parallel culture, use a different ¹³C-labeled tracer. For instance, one culture might receive [1,2-¹³C]glucose while another receives [U-¹³C]glucose.[8]
-
-
Sample Collection and Analysis:
-
Follow the same procedures for sample collection, metabolite extraction, and isotopic analysis as in the single-tracer experiment for each parallel culture.
-
-
Data Integration and Flux Estimation:
Advanced Concepts: Model Validation Strategies
While the chi-square test is a standard for assessing goodness-of-fit, it has limitations.[8] A multi-faceted approach to model validation is often more robust.
Validation-Based Model Selection
This approach is particularly useful when comparing different potential model structures.
-
Data Splitting: Divide the data, for example from parallel labeling experiments, into an "estimation set" and a "validation set".[8]
-
Model Fitting: Fit the parameters of each candidate model using only the estimation set.[8]
-
Prediction and Validation: Use the fitted models to predict the outcomes for the validation set and calculate the Sum of Squared Residuals (SSR) for these predictions.[8]
-
Model Selection: The model with the lowest SSR on the validation set is considered the most predictive and robust, even if it has a slightly worse fit to the estimation data.[8] This helps to avoid overfitting.[7]
Signaling Pathway for Model Validation Logic
Caption: Logical flow of model validation approaches in 13C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Achieving Isotopic Steady State in Labeling Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isotopic labeling experiments. Achieving a true isotopic steady state is crucial for accurate metabolic flux analysis and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[1] Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites becomes constant after the introduction of a labeled tracer.[2][3] It is essential to ensure the system is at a metabolic pseudo-steady state before interpreting data from isotopic labeling experiments.[1]
Q2: How long does it take to reach isotopic steady state?
A: The time required to reach isotopic steady state varies depending on the metabolic pathway, the specific metabolite, the cell type, and the tracer used.[1][3] Pathways with high flux rates and small metabolite pools, like glycolysis, can reach steady state in minutes. In contrast, pathways with larger pools and slower turnover rates, such as the TCA cycle and nucleotide biosynthesis, can take several hours to days.[3]
Q3: Does cell proliferation affect achieving isotopic steady state?
A: For proliferating cells in the exponential growth phase with a non-limiting nutrient supply, a metabolic pseudo-steady state is generally assumed.[1] Under these conditions, isotopic steady state can often be reached within a few hours for many central carbon metabolites.[1] However, it is always best practice to experimentally verify this by conducting a time-course experiment.
Q4: Is it necessary to correct for the natural abundance of stable isotopes?
A: Yes. All elements have naturally occurring stable isotopes (e.g., ¹³C is ~1.1% of total carbon). This natural abundance contributes to the mass spectrum of both labeled and unlabeled compounds.[4][5] Failing to correct for this can lead to an overestimation of the labeled fraction and introduce systematic errors into your quantitative analysis.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your isotopic labeling experiments.
| Symptom | Possible Causes | Solutions & Recommendations |
| Low isotopic enrichment in downstream metabolites (e.g., TCA cycle intermediates). | 1. Insufficient incubation time with the tracer. 2. Dilution from unlabeled endogenous pools or other carbon sources in the medium (e.g., glutamine, amino acids from serum). 3. Slow metabolic flux through the pathway. | 1. Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest.[6] 2. Use dialyzed fetal bovine serum (dFBS) to minimize unlabeled metabolites from the serum.[1] Ensure the base medium is chemically defined. 3. Consider using a different isotopic tracer that more directly feeds into the pathway of interest. |
| High variability in isotopic enrichment between biological replicates. | 1. Inconsistent cell seeding density or cell state (e.g., different growth phases). 2. Variations in the timing of media changes or sample harvesting. 3. Inconsistent metabolite extraction efficiency. | 1. Ensure consistent cell seeding densities and that all cells are in the same growth phase (e.g., mid-exponential) at the start of the labeling experiment. 2. Standardize all experimental timings, including media changes and the quenching/harvesting steps. 3. Follow a standardized and validated metabolite extraction protocol. Include internal standards to monitor and normalize for extraction efficiency. |
| Isotopic enrichment of a specific metabolite never reaches a plateau. | 1. The metabolite pool is in rapid exchange with a large, unlabeled extracellular pool (e.g., some amino acids).[3] 2. The labeled tracer is being diluted by contributions from other metabolic pathways. | 1. For metabolites with significant exchange with the extracellular medium, achieving a true isotopic steady state may not be feasible. In such cases, dynamic labeling experiments and non-stationary flux analysis may be more appropriate.[3] 2. Use parallel labeling experiments with different tracers to better constrain the contributions of different pathways.[7] |
| Unexpected labeled species appear in the mass spectrometry data. | 1. Metabolic "scrambling" where the isotopic label is incorporated into unintended molecules.[6] 2. Contamination of the sample or reagents. | 1. Carefully design your experiment and choose a tracer that minimizes scrambling for the pathways of interest. Tandem mass spectrometry (MS/MS) can help identify and account for scrambling.[6] 2. Use high-purity reagents and follow best practices to avoid contamination during sample preparation. |
Data Presentation: Time to Reach Isotopic Steady State
The following table summarizes typical timeframes for achieving >95% isotopic steady state for key metabolic pathways in mammalian cells using [U-¹³C]-glucose as a tracer. Note that these are estimates and the optimal time should be determined empirically for your specific experimental system.
| Metabolic Pathway | Key Metabolites | Cell Line Example | Estimated Time to Steady State | Reference |
| Glycolysis | Glucose-6-phosphate, Fructose-1,6-bisphosphate, Pyruvate, Lactate | A549, HeLa | Minutes to < 1 hour | [3][8] |
| Pentose Phosphate Pathway (PPP) | Ribose-5-phosphate, Sedoheptulose-7-phosphate | A549 | ~1.5 hours | [8] |
| Tricarboxylic Acid (TCA) Cycle | Citrate, α-Ketoglutarate, Succinate, Malate | A549, CHO | 2 - 6 hours | [3][7][8] |
| Amino Acid Biosynthesis | Glutamate, Aspartate, Alanine | Varies | Hours to >24 hours | [3] |
| Nucleotide Biosynthesis | Ribonucleotides, Deoxyribonucleotides | General mammalian | >24 hours | [2] |
| Fatty Acid Synthesis | Palmitate | General mammalian | >24 hours | [9] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Isotopic Steady State
This protocol describes a time-course experiment to determine the optimal labeling duration for achieving isotopic steady state in adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom labeling medium (e.g., DMEM lacking glucose)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of the first time point. Culture cells overnight in standard growth medium.
-
Media Switch:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed labeling medium containing the ¹³C-tracer and other necessary supplements (e.g., 10% dFBS).
-
-
Time-Course Sampling:
-
At each designated time point (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes), remove a plate from the incubator.
-
Place the plate on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold 0.9% NaCl solution.
-
Aspirate the wash solution completely.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes.
-
Centrifuge at >16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried pellets at -80°C until analysis by mass spectrometry.
-
Analyze the isotopic enrichment of key metabolites at each time point to determine when a plateau is reached.
-
Visualizations
Caption: General workflow for an isotopic labeling experiment to determine steady state.
Caption: Troubleshooting decision tree for low isotopic enrichment.
Caption: Simplified carbon transitions from [U-¹³C₆]-glucose through Glycolysis and the TCA Cycle.
References
- 1. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]
- 2. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 3. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Analytical Errors in Mass Spectrometry of 13C Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C compounds in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize analytical errors in your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for the natural abundance of 13C in my mass spectrometry data?
A1: Carbon naturally exists as a mixture of isotopes, primarily 12C (approximately 98.9%) and 13C (approximately 1.1%).[1][2] This natural 13C contributes to the mass isotopologue distribution (MID), creating M+1, M+2, etc., peaks in the mass spectrum of an unlabeled compound. In stable isotope tracing experiments, it is essential to distinguish the 13C enrichment from your labeled tracer from the naturally occurring 13C.[1] Failure to correct for this natural abundance will lead to an overestimation of isotopic enrichment and result in inaccurate calculations of metabolic fluxes and pathway activities.[1]
Q2: What are the most common sources of error in 13C mass spectrometry experiments?
A2: Errors can arise from multiple stages of the experimental workflow. The most common sources include:
-
Sample Preparation: Inadequate sample cleanup, improper storage leading to degradation, inconsistent sample concentration, and contamination from labware are frequent issues.[3]
-
Mass Spectrometry Analysis: Suboptimal instrument settings (e.g., inefficient ionization), matrix effects (ion suppression or enhancement), instrument contamination, and system leaks can all introduce errors.[4][5][6]
-
Data Processing: Incorrect peak integration, inaccurate background subtraction, and using an incorrect molecular formula for natural abundance correction are significant sources of error.[1][7]
Q3: After correcting for natural abundance, some of my abundance values are negative. What does this indicate and how should I proceed?
A3: Negative abundance values are a common artifact that can result from several factors, including low signal intensity, inaccurate background subtraction, or random measurement noise.[1] Since negative abundance is not physically possible, it is generally recommended to set these values to zero. After setting negative values to zero, the remaining isotopologue fractions should be re-normalized to sum to 100% to maintain the relative distribution of the other isotopologues.[1]
Q4: How does an incorrect molecular formula impact the 13C correction?
A4: The natural abundance correction algorithm relies on the precise elemental formula of the analyte, including any atoms added during derivatization, to calculate the theoretical natural isotope distribution.[1][7] If the provided formula is incorrect, the correction matrix will be inaccurate, leading to either an overestimation or underestimation of the actual 13C enrichment in your samples.[1]
Q5: Can I perform 13C analysis on a low-resolution mass spectrometer?
A5: Yes, it is possible and important to perform 13C correction on data from low-resolution instruments.[1] However, high-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are highly recommended.[8] They can resolve overlapping isotopologue peaks, which is especially critical for complex lipids or when using multiple isotopic tracers (e.g., 13C and 15N).[1][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during 13C mass spectrometry analysis.
Issue 1: Inaccurate Isotopic Enrichment Values Post-Correction
If your corrected 13C enrichment is significantly higher or lower than expected, follow these troubleshooting steps.
Troubleshooting Workflow for Inaccurate Enrichment
Caption: Troubleshooting workflow for inaccurate 13C enrichment values.
| Potential Cause | Recommended Action | Reference |
| Incorrect Molecular Formula | Double-check the elemental composition of your analyte and any derivatizing agents. An incorrect formula is a common source of error in correction calculations. | [1][7] |
| Background Interference | Examine the chromatogram for co-eluting compounds. High background noise can distort the mass isotopologue distribution. | [1] |
| Incorrect Peak Integration | Manually review the peak integration for all isotopologues. Ensure that the start and end points of each peak are correctly defined. | [1] |
| Systematic Instrument Error | Check the mass spectrometer's calibration and stability. Use quality control samples to monitor for instrument drift during the analytical run. | [1] |
Issue 2: Low or No Signal from 13C-Labeled Internal Standard
A weak or absent signal from your stable isotope-labeled internal standard (SIL-IS) can compromise quantification.
Troubleshooting Workflow for Poor SIL-IS Signal
Caption: Troubleshooting workflow for low or no SIL internal standard signal.
| Potential Cause | Recommended Action | Reference |
| SIL-IS Solution Issues | Prepare a fresh stock solution. Verify all dilution calculations and ensure accurate pipetting. Check for degradation due to improper storage or repeated freeze-thaw cycles. | [5] |
| Suboptimal MS Settings | Perform direct infusion analysis of the SIL-IS to optimize ion source and compound-dependent parameters (e.g., collision energy). | [5] |
| Matrix Effects | Evaluate ion suppression by comparing the SIL-IS response in a neat solution versus a post-extraction spiked matrix sample. If suppression is significant, improve sample cleanup or chromatographic separation. | [4][5] |
| Instrument Contamination | A dirty ion source can lead to a gradual decrease in signal. Clean the ion source according to the manufacturer's recommendations. | [5][6] |
Quantitative Data Summary
The following tables provide key quantitative parameters relevant to 13C mass spectrometry.
Table 1: Natural Abundance of Key Isotopes
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | 12C | ~98.9% | 12.0000 |
| 13C | ~1.1% | 13.0034 | |
| Hydrogen | 1H | ~99.98% | 1.0078 |
| 2H (D) | ~0.015% | 2.0141 | |
| Nitrogen | 14N | ~99.63% | 14.0031 |
| 15N | ~0.37% | 15.0001 | |
| Oxygen | 16O | ~99.76% | 15.9949 |
| 17O | ~0.04% | 16.9991 | |
| 18O | ~0.20% | 17.9992 |
Data synthesized from multiple sources.[1][2]
Table 2: Common Mass Spectrometer Performance Characteristics
| Parameter | Low Resolution (e.g., Quadrupole) | High Resolution (e.g., Orbitrap, FT-ICR) | Importance for 13C Analysis |
| Mass Resolution | 1,000 - 4,000 (FWHM) | >60,000 - >1,000,000 (FWHM) | Critical . High resolution is needed to separate overlapping isotopologues, especially in complex molecules.[8] |
| Mass Accuracy | 100 - 500 ppm | < 5 ppm | High . Accurate mass measurement is essential for confident molecular formula assignment. |
| Scan Speed | Fast | Slower | Important . Must be sufficient to acquire enough data points across a chromatographic peak. |
Experimental Protocols
Protocol 1: General Workflow for 13C Data Acquisition and Processing
This protocol outlines the key steps from sample preparation to data analysis for a typical stable isotope tracing experiment.
Experimental Workflow Diagram
Caption: General workflow for a 13C stable isotope tracing experiment.
Methodology:
-
Sample Preparation:
-
Prepare experimental samples, including both unlabeled (natural abundance) controls and samples treated with the 13C-labeled substrate.[1]
-
Perform metabolite extraction using a protocol optimized for your sample type and target analytes.
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the metabolites to increase their volatility.[7]
-
-
Data Acquisition:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.[1]
-
Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution.[1]
-
Inject a blank sample to assess background noise and potential carryover.[1]
-
Analyze the unlabeled control sample to verify the natural abundance correction procedure.[1]
-
Analyze the 13C-labeled samples, ensuring sufficient signal intensity for the peaks of interest.[1]
-
-
Data Processing and Correction:
-
Process the raw mass spectrometry data using appropriate software (e.g., vendor software, MS-DIAL).
-
Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities.[1]
-
Use a suitable correction tool (e.g., IsoCor) to correct the raw mass isotopologue distributions for the natural abundance of 13C and other elements.[1]
-
Input the correct molecular formula (including derivatization agents) and other required parameters into the correction software.[1]
-
Use the corrected data for downstream biological interpretation, such as metabolic flux analysis.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. blog.organomation.com [blog.organomation.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Labeling Time for Sodium 2-methylpropionate-1-13C Studies
Welcome to the technical support center for optimizing your Sodium 2-methylpropionate-1-13C labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice in a question-and-answer format. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to enhance your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in metabolic studies?
A1: this compound is a stable isotope-labeled compound where the carbon atom at the C1 position of 2-methylpropionate (also known as isobutyrate) is replaced with its heavy isotope, carbon-13 (¹³C). Its primary application is as a tracer in metabolic flux analysis (MFA) to investigate cellular metabolism.[1] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways.
Q2: Which metabolic pathways can be traced using this compound?
A2: this compound is primarily used to trace the catabolism of the branched-chain amino acid valine and the subsequent metabolism of propionyl-CoA. The key pathways include:
-
Valine Catabolism: 2-methylpropionate is an intermediate in the degradation pathway of valine.
-
Propionyl-CoA Metabolism: The labeled carbon from 2-methylpropionate is incorporated into propionyl-CoA.
-
Tricarboxylic Acid (TCA) Cycle: Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle.
-
Fatty Acid Synthesis: Propionyl-CoA can serve as a primer for the synthesis of odd-chain fatty acids.
Q3: How long should I incubate my cells with this compound to achieve isotopic steady state?
A3: The time to reach isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant, is highly dependent on the cell type, its metabolic rate, and the specific metabolite being analyzed.[2][3] For rapidly dividing cells and metabolites in central carbon metabolism, a steady state may be reached within hours. However, for metabolites with larger pool sizes or slower turnover, it may take 24 hours or longer.[4][5] It is crucial to perform a time-course experiment (e.g., sampling at 6, 12, 18, and 24 hours) to empirically determine the optimal labeling time for your specific experimental system.[3]
Q4: What is a typical concentration of this compound to use in cell culture experiments?
A4: The optimal concentration of the tracer depends on the cellular uptake rate and the endogenous concentration of the unlabeled counterpart. A common starting point is to replace the unlabeled 2-methylpropionate in the culture medium with the ¹³C-labeled form. If not normally present in the medium, concentrations in the range of 100 µM to 1 mM can be tested. It is important to ensure that the added tracer does not induce toxicity or significantly alter the cells' metabolic state. A dose-response experiment is recommended to determine the optimal, non-perturbative concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low ¹³C Enrichment in Downstream Metabolites | 1. Insufficient Labeling Time: The experiment may not have reached isotopic steady state. 2. Low Tracer Uptake: The cells may have a low transport rate for 2-methylpropionate. 3. Dilution from Unlabeled Sources: The labeled pool is being diluted by endogenous unlabeled sources (e.g., from valine catabolism). 4. Slow Metabolic Flux: The metabolic pathway being traced is not highly active under the experimental conditions. | 1. Increase Labeling Time: Perform a time-course experiment to determine the optimal duration.[3] 2. Increase Tracer Concentration: Cautiously increase the concentration of Sodium 2-methylpropionate-1-¹³C, monitoring for any toxic effects. 3. Optimize Culture Medium: If possible, use a defined medium with known concentrations of amino acids to better control for unlabeled sources. 4. Stimulate Pathway: If applicable, treat cells with a stimulus known to activate the pathway of interest. |
| High Variability Between Replicates | 1. Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or medium composition. 2. Inconsistent Sample Handling: Variations in quenching, extraction, or sample storage. 3. Analytical Inconsistency: Issues with the mass spectrometer or NMR instrument. | 1. Standardize Cell Culture: Ensure all replicates have the same initial cell density and are harvested at the same growth phase. 2. Standardize Sample Processing: Use a consistent and rapid quenching and extraction protocol for all samples.[6][7][8][9] 3. Instrument Quality Control: Run standard samples to ensure the analytical instrument is performing optimally. |
| Unexpected Labeled Metabolites | 1. Metabolic Branching: The tracer is entering unexpected metabolic pathways. 2. Contamination: The tracer or other reagents may be contaminated. 3. Isotope Scrambling: The ¹³C label may be redistributed through reversible reactions. | 1. Literature Review: Consult metabolic pathway databases to investigate potential alternative routes for 2-methylpropionate metabolism. 2. Check Reagent Purity: Analyze the tracer and other key reagents for contaminants. 3. Positional Isotopomer Analysis: Use techniques like NMR or specialized mass spectrometry methods to determine the position of the ¹³C label in the unexpected metabolites. |
| Cell Viability Issues | 1. Tracer Toxicity: High concentrations of 2-methylpropionate may be toxic to some cell lines. 2. Accumulation of Toxic Intermediates: The catabolism of 2-methylpropionate can produce potentially toxic intermediates like methacrylyl-CoA. | 1. Toxicity Assay: Perform a dose-response experiment to determine the maximum non-toxic concentration of the tracer. 2. Monitor Intermediates: Attempt to quantify the levels of known toxic intermediates. If they are accumulating, it may indicate a bottleneck in the metabolic pathway. |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C-Labeling Experiment with Sodium 2-methylpropionate-1-¹³C
This protocol provides a general framework. Specific parameters such as cell type, culture conditions, and analytical methods will require optimization.
-
Cell Culture and Seeding:
-
Culture cells in a standard growth medium to the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells).
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
-
Labeling Experiment:
-
Prepare the labeling medium by supplementing a base medium (e.g., DMEM) with Sodium 2-methylpropionate-1-¹³C at the desired final concentration. Ensure all other nutrient concentrations are consistent with the control medium.
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the predetermined optimal labeling time in a cell culture incubator.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolism to halt all enzymatic activity. A common method is to aspirate the labeling medium and immediately add ice-cold 80% methanol (B129727).[6]
-
For adherent cells, scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
For suspension cells, rapidly centrifuge the cells and resuspend the pellet in cold methanol.
-
Incubate the samples at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites and transfer it to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
Sample Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.[5][10] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for positional isotopomer analysis.[11][12]
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of ¹³C in the downstream metabolites.
-
Use the labeling data in conjunction with a metabolic model to calculate metabolic fluxes.
-
Visualizations
Caption: Experimental workflow for ¹³C labeling studies.
Caption: Metabolic fate of Sodium 2-methylpropionate-1-¹³C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing ¹³C NMR Signal of Metabolites
Welcome to the technical support center for enhancing the ¹³C NMR signal of metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low sensitivity of ¹³C NMR compared to ¹H NMR?
A1: The low sensitivity of ¹³C NMR stems from two main factors. First, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%.[1] Second, the gyromagnetic ratio of ¹³C is approximately four times lower than that of ¹H, which intrinsically reduces its sensitivity.[1][2][3]
Q2: What are the main strategies to enhance ¹³C NMR signals for metabolite analysis?
A2: There are several effective strategies, which can be broadly categorized as:
-
Sample Preparation Techniques: These include increasing sample concentration and using specialized NMR tubes.[4]
-
Isotopic Labeling: Enriching samples with ¹³C-labeled substrates is a direct way to dramatically increase the signal.[5][6][7]
-
Hardware and Instrumentation: Utilizing cryogenically cooled probes (CryoProbes) can boost the signal-to-noise ratio by a factor of 3-4.[8]
-
Advanced Polarization Techniques: Dynamic Nuclear Polarization (DNP) can enhance signals by several orders of magnitude (1,000 to 10,000-fold).[9][10][11][12]
-
Optimizing Acquisition Parameters: Adjusting parameters like the pulse angle and relaxation delay can maximize signal in a given experiment time.[4][8]
-
Use of Relaxation Agents: Adding paramagnetic relaxation agents can shorten experiment times, allowing for more scans and better signal averaging.[13][14][15]
Q3: When should I consider using ¹³C isotopic labeling?
A3: You should consider ¹³C isotopic labeling when you need to significantly increase the signal from specific metabolites or trace metabolic pathways.[5][11] It is particularly powerful for de novo identification of metabolites not present in databases by enabling experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), which provides direct ¹³C-¹³C correlation data.[6][16] However, be aware that labeling can introduce complex homonuclear couplings, making spectra more crowded.[2][3][5]
Q4: What is Dynamic Nuclear Polarization (DNP) and what level of enhancement can I expect?
A4: Dynamic Nuclear Polarization (DNP) is a technique that dramatically boosts NMR signal intensity. It works by transferring the high spin polarization from electrons in a polarizing agent (a stable radical) to the ¹³C nuclei in the sample, typically at very low temperatures (around 1 K) and high magnetic fields.[12][17] For liquid-state NMR, the hyperpolarized sample is rapidly dissolved and transferred to the NMR spectrometer for acquisition.[9] Dissolution DNP can increase the ¹³C NMR signal by factors exceeding 10,000, with average enhancements for metabolites often in the range of 5,000x to 10,000x for non-protonated carbons.[9][10]
Q5: How do paramagnetic relaxation agents enhance the ¹³C signal?
A5: Paramagnetic relaxation agents (PRAs), which contain unpaired electrons, decrease the spin-lattice relaxation time (T₁) of nuclei in the sample.[13] This allows for the use of shorter relaxation delays between scans without saturating the signal. By shortening the total experiment time per scan, more scans can be acquired in a given period, leading to a significant improvement in the overall signal-to-noise ratio.[13][15] Common PRAs include chromium(III) acetylacetonate (B107027) (Cr(acac)₃) and gadolinium-based complexes.[13][14]
Troubleshooting Guide
Q6: My ¹³C signal is very weak, even with many scans. What are the first things to check?
A6:
-
Sample Concentration: Ensure your sample is as concentrated as possible. This is the most straightforward way to improve the signal.
-
Acquisition Parameters: Verify your experimental setup. For carbons with long T₁ relaxation times (like quaternary carbons), a 90° pulse with a short delay can lead to signal saturation. Switch to a smaller flip angle (e.g., 30°-45°) which allows for a shorter relaxation delay (D1) and thus more scans in the same amount of time.[8]
-
Proton Decoupling: Check that proton decoupling is active. This collapses ¹³C multiplets into single sharp lines and provides a signal enhancement through the Nuclear Overhauser Effect (NOE).[1][18]
-
Shimming: Poor magnetic field homogeneity will lead to broad lines and low signal height. Ensure the spectrometer is well-shimmed.
Q7: I'm trying to observe quaternary carbons, but their signals are extremely weak or missing. What can I do?
A7: Quaternary carbons are particularly challenging due to their long T₁ relaxation times and lack of NOE enhancement from directly attached protons.
-
Increase the Relaxation Delay (D1): These carbons need more time to relax back to equilibrium between pulses. A longer D1 is necessary, though this will increase the total experiment time.
-
Use a Smaller Flip Angle: As mentioned above, a smaller flip angle (e.g., 30°) is crucial to avoid saturation and allows for a shorter D1 than would be required with a 90° pulse.[8]
-
Add a Paramagnetic Relaxation Agent: This is a very effective strategy for quaternary carbons. A PRA like Cr(acac)₃ will significantly shorten the T₁ of all carbons, including quaternaries, allowing for rapid acquisition.[14][15]
Q8: I've added a paramagnetic relaxation agent, but now my peaks are broad. What's wrong?
A8: While PRAs shorten T₁, they also shorten the transverse relaxation time (T₂), which leads to line broadening. If your peaks are too broad, you have likely added too much of the agent.[14] The concentration is critical; you need enough to shorten T₁ effectively but not so much that T₂ becomes too short, which would compromise resolution.[14] Try reducing the concentration of the PRA.
Q9: My experiment time is too long. How can I get a good spectrum faster?
A9:
-
Use a Relaxation Agent: Adding a PRA is one of the most common ways to reduce experiment time by allowing for a much shorter relaxation delay.[13][15]
-
Optimize Flip Angle and Delay: Ensure you are not using an unnecessarily long relaxation delay. By using a smaller flip angle, you can shorten the delay and acquire more scans faster.[8]
-
Use a CryoProbe: If available, a cryogenically cooled probe provides a significant sensitivity boost (3-4x), which means you can achieve the same signal-to-noise in a fraction of the time.[8]
-
Consider 2D HSQC: If you are primarily interested in carbons with attached protons, a ¹H-¹³C HSQC experiment can be more sensitive than a direct ¹³C experiment because it detects the more sensitive ¹H nucleus.[8]
Data Presentation
Table 1: Comparison of Signal Enhancement Strategies
| Strategy | Typical Enhancement Factor | Primary Mechanism | Key Considerations |
| CryoProbe | 3 - 4x | Reduction of thermal noise in detector electronics.[8] | Hardware dependent; requires access to a spectrometer with a CryoProbe. |
| Isotopic Labeling | Variable (depends on enrichment level) | Increases the population of NMR-active ¹³C nuclei.[5] | Can be expensive; introduces ¹³C-¹³C couplings; may alter metabolism.[2][3] |
| Paramagnetic Agent | Indirect (enables faster scanning) | Shortens T₁ relaxation times, reducing the delay needed between scans.[13][15] | Can cause line broadening if concentration is too high; potential for sample contamination.[14] |
| Dynamic Nuclear Polarization (DNP) | 1,000 - 10,000x+ | Transfers high spin polarization from electrons to nuclei.[9][11][12] | Requires specialized and expensive equipment; hyperpolarization is non-renewable (single shot). |
Experimental Protocols
Protocol 1: Standard 1D ¹³C NMR with Optimized Acquisition
This protocol is for acquiring a standard proton-decoupled ¹³C spectrum with parameters optimized for sensitivity on a typical metabolite sample.
-
Sample Preparation:
-
Dissolve the metabolite extract in a suitable deuterated solvent at the highest possible concentration without causing precipitation or viscosity issues.
-
Filter the sample into a clean, high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample, lock on the deuterium (B1214612) signal, and shim the magnetic field to achieve good homogeneity.
-
Tune and match the ¹³C and ¹H channels of the probe.
-
-
Acquisition Parameters (Example for a Bruker spectrometer):
-
Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width (SW) to cover the expected chemical shift range (e.g., 220 ppm).
-
Set the transmitter frequency offset (O1P) to the center of the spectrum (e.g., 100 ppm).
-
Set the acquisition time (AQ) to ~1.0-1.5 seconds.[8]
-
Set the pulse angle (P1) to 30 degrees.
-
Set the relaxation delay (D1) to 1.0-2.0 seconds. [8] A shorter delay is possible due to the 30° pulse.
-
Set the number of scans (NS) to a minimum of 1024. Increase as needed for desired signal-to-noise.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Protocol 2: Using a Paramagnetic Relaxation Agent (Cr(acac)₃)
This protocol describes how to use Cr(acac)₃ to shorten acquisition times.
-
Prepare a Stock Solution: Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent as your sample (e.g., 10-20 mM).
-
Sample Preparation:
-
Dissolve your metabolite sample in the deuterated solvent.
-
Add a small aliquot of the Cr(acac)₃ stock solution to your NMR sample. The final concentration should be low, typically in the range of 1-5 mM. The solution should have only a very faint color.[14]
-
Critical: Titrate the amount carefully. Start with a low concentration and check the line width. Increase if necessary, but stop if significant line broadening occurs.
-
-
Acquisition:
-
Use the same spectrometer setup as in Protocol 1.
-
You can now significantly shorten the relaxation delay (D1). A D1 of less than 1 second is often possible.
-
Acquire the spectrum. You will be able to accumulate a large number of scans in a much shorter time.
-
Visualizations
Caption: General experimental workflow for ¹³C NMR of metabolites.
Caption: Simplified workflow for Dissolution Dynamic Nuclear Polarization (d-DNP).
Caption: Decision tree for troubleshooting low ¹³C NMR signal.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ¹³C NMR detection of metabolic mixtures enhanced by Dynamic Nuclear Polarization [openresearch-repository.anu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 13. Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr spectroscopy - Paramagnetic relaxation in 13C nmr - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MR - Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples [mr.copernicus.org]
- 18. 13Carbon NMR [chem.ch.huji.ac.il]
Validation & Comparative
A Researcher's Guide to Validating Metabolic Network Models: 13C Tracers vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of metabolic network models is a critical step in understanding cellular physiology, identifying novel drug targets, and optimizing bioprocesses. This guide provides an objective comparison of the gold-standard 13C Metabolic Flux Analysis (13C-MFA) with alternative validation techniques, supported by experimental data and detailed protocols.
The intricate web of biochemical reactions that constitute a cell's metabolism is fundamental to its function. Metabolic network models aim to capture this complexity, but their predictive power hinges on rigorous experimental validation. Among the available techniques, 13C-MFA has emerged as the most powerful method for quantifying intracellular metabolic fluxes, offering a high-resolution snapshot of cellular activity.[1][2] This guide delves into a quantitative comparison of 13C-MFA with other methods, details the necessary experimental procedures, and provides visual workflows to aid in the design and execution of these sophisticated experiments.
Quantitative Comparison of Model Validation Methods
The choice of a validation method significantly impacts the accuracy and resolution of the determined metabolic fluxes. Below, we compare the performance of 13C-MFA with a widely used alternative, Flux Balance Analysis (FBA).
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Utilizes stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways. | A constraint-based modeling approach that predicts metabolic flux distributions at a steady state based on an assumed cellular objective (e.g., biomass maximization). |
| Experimental Effort | High; requires cell culture with labeled substrates, sample quenching, metabolite extraction, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR). | Low; primarily a computational method, though it requires experimental data for constraints such as substrate uptake and product secretion rates. |
| Cost | High, driven by the cost of ¹³C-labeled substrates and sophisticated analytical instrumentation. | Low, primarily associated with computational resources. |
| Resolution of Fluxes | High resolution for central carbon metabolism; can resolve fluxes through parallel pathways and cycles. | Variable resolution; often provides a range of possible flux values for many reactions, particularly in the core metabolism.[3] |
| Data Input | Isotopic labeling patterns of metabolites, extracellular uptake/secretion rates. | Stoichiometric model of the metabolic network, definition of an objective function, and constraints on exchange fluxes. |
| Predictive Power | Provides a snapshot of the actual metabolic state under specific experimental conditions. | Predicts an optimal metabolic state based on a defined objective; its accuracy depends on the validity of the chosen objective. |
Performance of 13C-MFA Software
Several software packages are available for analyzing 13C labeling data and calculating metabolic fluxes. The choice of software can impact computational time and the user's ability to handle complex models.
| Software | Key Features | Performance Insights | Availability |
| 13CFLUX2 | High-performance suite for large-scale MFA, supports high-performance computing environments.[4][5] Implemented in C++ and runs on Linux/Unix.[4] | Reported to be 100 to 10,000 times faster than its predecessor, 13CFLUX.[4][5] | Demo version and binaries available.[4] |
| INCA | Supports both steady-state and isotopically non-stationary MFA. Can integrate data from both MS and NMR. | A widely used tool in the academic community. | MATLAB-based, free for academic use. |
| Metran | One of the established software packages for 13C-MFA. | Used in numerous 13C-MFA studies. | Information on availability needs to be sourced from developers. |
| OpenFLUX2 | Open-source software that supports both single and parallel labeling experiments.[6] | Designed to be user-friendly for both beginners and experienced users.[6] | Open-source.[6] |
| WU-FLUX | An open-source platform with a user-friendly interface and modifiable templates. | Aims to make 13C-MFA more accessible. | Open-source. |
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for metabolic model validation. Below is a general framework for a 13C-MFA experiment in mammalian cells.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed mammalian cells in a standard culture medium. The seeding density should be optimized to ensure cells are in the mid-exponential growth phase at the time of labeling.
-
Media Preparation: Prepare a custom labeling medium that is identical to the standard medium but with the unlabeled primary carbon source (e.g., glucose) replaced with its 13C-labeled counterpart (e.g., [U-13C6]glucose).
-
Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed 13C-labeling medium. The duration of labeling should be sufficient to achieve isotopic steady state, which depends on the cell type and the pathways being investigated.[7]
Protocol 2: Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol).
-
Extraction: After quenching, extract the intracellular metabolites. This often involves scraping the cells in the quenching solution and transferring the cell suspension to a tube. The extraction is typically performed using a solvent mixture (e.g., methanol/water/chloroform) to separate polar metabolites from lipids and proteins.
Protocol 3: Sample Preparation and Analysis
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted polar metabolites, particularly amino acids, are often chemically derivatized to increase their volatility.
-
GC-MS Analysis: The derivatized samples are then injected into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions which indicate the incorporation of 13C atoms.
Protocol 4: Data Analysis and Flux Calculation
-
Data Processing: The raw GC-MS data is processed to determine the mass isotopomer distributions for the metabolites of interest.
-
Flux Estimation: Utilize specialized 13C-MFA software (e.g., 13CFLUX2, INCA) to estimate the intracellular fluxes.[8] These programs use iterative algorithms to find the set of fluxes that best fit the experimentally measured labeling patterns and extracellular rates.[8]
-
Statistical Analysis: A goodness-of-fit test (e.g., Chi-squared test) is performed to validate the model.[9] Confidence intervals for each estimated flux are then calculated to assess the precision of the results.[10]
Visualizing Workflows and Pathways
13C-MFA Experimental and Computational Workflow
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between (13)C-metabolic flux analysis and flux balance analysis for understanding metabolic adaptation to anaerobiosis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 13C Tracers: Comparing Sodium 2-methylpropionate-1-13C to Established Alternatives in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals seeking to dissect complex metabolic networks, the selection of an appropriate 13C-labeled tracer is a critical determinant of experimental success. This guide provides a comparative overview of Sodium 2-methylpropionate-1-13C against widely used 13C tracers, offering insights into their respective applications, supported by experimental data and detailed protocols.
The field of metabolic flux analysis (MFA) relies on the use of stable isotope tracers to follow the transformation of metabolites through biochemical pathways. While glucose and glutamine-based tracers are the workhorses for probing central carbon metabolism, specialized tracers like this compound offer unique advantages for investigating specific metabolic routes, such as branched-chain fatty acid and amino acid metabolism.
Comparative Analysis of Common 13C Tracers
The optimal 13C tracer is contingent on the metabolic pathway under investigation. Below is a comparative analysis of this compound and other commonly employed tracers.
This compound (13C-Isobutyrate) is a specialized tracer primarily used to investigate the metabolism of branched-chain amino acids (BCAAs) like valine and pathways involving short-chain fatty acids.[1] Isobutyrate can be converted to propionyl-CoA and subsequently enter the TCA cycle via succinyl-CoA, making it a valuable tool for studying anaplerosis from alternative carbon sources.
In contrast, more established tracers have broader applications:
-
13C-Glucose Tracers : These are fundamental for probing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3][4] The specific labeling pattern of the glucose molecule significantly impacts the precision of flux estimations in these pathways.[5] For instance, [1,2-13C2]glucose is highly effective for quantifying fluxes in both glycolysis and the PPP.[6]
-
13C-Glutamine Tracers : Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types, particularly in cancer cells.[7] [U-13C5]glutamine is a robust tracer for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis.[7][8]
-
13C-Fatty Acid Tracers : Long-chain fatty acids like palmitate, labeled with 13C, are instrumental in studying fatty acid oxidation (FAO) and its contribution to the TCA cycle.[9][10] [U-13C]palmitate allows for the tracing of fatty acid carbons into intermediates of beta-oxidation and the TCA cycle.[9]
Data Presentation: Performance of 13C Tracers
The following tables summarize the performance of various 13C tracers for key metabolic pathways, based on computational and experimental evaluations.
Table 1: Comparative Performance of 13C-Glucose Tracers
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | Tricarboxylic Acid (TCA) Cycle | Overall Network Precision |
| [1-13C]glucose | Moderate | Moderate | Low | Moderate |
| [1,2-13C2]glucose | High | High | Moderate | High |
| [U-13C6]glucose | Moderate | Low | High | Moderate |
This table summarizes findings from multiple studies. "High" indicates that the tracer generally provides high precision for flux estimation in that pathway, while "Moderate" and "Low" indicate progressively lower precision. The performance can vary depending on the specific biological system and experimental conditions.[2][4]
Table 2: Performance of Other Key 13C Tracers
| Tracer | Primary Application(s) | Key Metabolic Insights |
| [U-13C5]glutamine | TCA Cycle Anaplerosis, Reductive Carboxylation | Quantifies glutamine's contribution to TCA cycle intermediates and lipid synthesis.[7][8] |
| [U-13C]palmitate | Fatty Acid Oxidation (FAO) | Traces the entry and oxidation of fatty acids into the TCA cycle.[9][10] |
| This compound | Branched-Chain Amino Acid (BCAA) Metabolism | Investigates the catabolism of BCAAs and anaplerosis via propionyl-CoA.[1] |
Mandatory Visualization
Caption: A generalized workflow for conducting 13C metabolic flux analysis experiments.
Caption: Key metabolic pathways investigated using 13C tracers.
Experimental Protocols
A generalized protocol for a 13C tracer experiment in cultured cells is provided below. This protocol should be optimized for the specific cell type and experimental question.
1. Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure metabolic and isotopic steady state.[3] The time required to reach this state can vary from minutes for glycolytic intermediates to hours for TCA cycle intermediates and nucleotides.[3]
-
Prepare the labeling medium by replacing the standard carbon source (e.g., glucose, glutamine) with its 13C-labeled counterpart at the same concentration. For this compound, it would be added to the culture medium.
-
Initiate the labeling experiment by replacing the growth medium with the pre-warmed labeling medium.
2. Metabolite Extraction:
-
After the desired labeling period, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis:
-
Analyze the isotopic enrichment of metabolites using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).[7]
-
GC-MS analysis often requires chemical derivatization of metabolites to increase their volatility.[7]
-
The resulting mass spectra provide information on the mass isotopomer distribution (MID) for each metabolite, which reflects the number of 13C atoms incorporated.
4. Data Analysis and Flux Calculation:
-
The measured MIDs are used in conjunction with a metabolic network model to calculate intracellular metabolic fluxes.
-
Specialized software is available to perform these complex calculations and provide statistical analysis of the flux estimates.
In Vivo Tracer Studies:
For in vivo experiments, the 13C tracer is typically administered to the animal model, for example, through intravenous injection or oral gavage.[11][12] Tissues are then collected at specific time points, and metabolites are extracted and analyzed as described above.[11] Blood samples are also crucial for monitoring tracer delivery and overall metabolism.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 10. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 12. escholarship.org [escholarship.org]
- 13. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Metabolic Fluxes with Different Isotopic Labels
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of metabolic fluxes is fundamental to understanding cellular physiology in both health and disease. Metabolic Flux Analysis (MFA), particularly when augmented with stable isotope labeling, stands as a cornerstone technique for elucidating the intricate network of biochemical reactions.[1] While single isotopic tracers have been foundational, the use of multiple, distinct isotopic labels in parallel experiments has become the gold standard for enhancing the accuracy, precision, and overall robustness of metabolic flux models.[1][2]
This guide provides an objective comparison of metabolic flux validation strategies using different isotopic labels, supported by experimental data. It details the principles behind choosing specific tracers and outlines the protocols required to generate high-fidelity flux maps.
The Principle of Cross-Validation Through Parallel Labeling
True cross-validation in MFA, where one flux map from a single tracer experiment is independently verified against another, is not the standard approach. Instead, the field leverages parallel labeling experiments where data from multiple, distinct tracer experiments are integrated into a single, comprehensive model.[2][3] This integrated approach, sometimes termed COMPLETE-MFA (Complementary Parallel Labeling Experiments for Metabolic Flux Analysis), uses the complementary information provided by each tracer to better constrain the mathematical model, significantly improving the precision and resolvability of the estimated fluxes.[3][4]
The core idea is that different isotopic tracers create unique labeling patterns that are more informative for specific pathways. By combining these patterns, the confidence in the overall flux map is substantially increased. For instance, a glucose tracer is excellent for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while a glutamine tracer is superior for the Krebs cycle (TCA cycle).[2][5]
Comparing the Performance of Isotopic Labels
The choice of isotopic label—typically involving stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H)—depends on the specific metabolic network under investigation.
-
¹³C (Carbon-13): The most common tracer for MFA, ¹³C follows the carbon backbone of central metabolism. Positionally labeled glucose (e.g., [1,2-¹³C₂]glucose) and uniformly labeled substrates (e.g., [U-¹³C₆]glucose) are used to probe different pathways.[6]
-
¹⁵N (Nitrogen-15): Essential for tracing nitrogen flux, particularly in amino acid and nucleotide biosynthesis. It is often used in combination with ¹³C tracers to provide a more holistic view of cellular metabolism.[7]
-
²H (Deuterium): Used to trace metabolic pathways where hydrogen atoms are exchanged. It can also be used in conjunction with ¹³C to study redox metabolism and for in vivo flux analysis with minimal perturbation to the system.
Data Presentation: Impact of Tracer Selection on Flux Precision
While a direct comparison of identical flux values measured by different labels is not standard practice, it is crucial to compare how the choice of tracer impacts the precision (i.e., the confidence intervals) of the estimated fluxes. The following tables summarize findings on the optimal tracers for key pathways in central carbon metabolism, demonstrating the superior performance of parallel labeling.
Table 1: Comparison of Single ¹³C Tracers for Resolving Central Carbon Metabolism Fluxes
| Metabolic Pathway | Optimal Single Tracer | Key Advantages |
| Glycolysis & PPP | [1,2-¹³C₂]Glucose | Provides high precision for resolving the split between glycolysis and the pentose phosphate pathway.[5][6] |
| Krebs (TCA) Cycle | [U-¹³C₅]Glutamine | Directly probes glutamine's anaplerotic entry into the TCA cycle, which is significant in many cancer cells.[5] |
| Overall Network | [1,2-¹³C₂]Glucose | Computationally shown to outperform other single glucose tracers for overall network analysis.[5][6] |
Table 2: Improvement in Flux Precision with Parallel Isotopic Tracers
| Metabolic Pathway | Optimal Tracer Combination (Parallel Labeling) | Improvement in Flux Precision |
| Glycolysis & PPP | [1,2-¹³C₂]Glucose + [U-¹³C₅]Glutamine | High precision is maintained for glycolysis and PPP fluxes while simultaneously resolving the TCA cycle.[8] |
| Krebs (TCA) Cycle | [1,2-¹³C₂]Glucose + [U-¹³C₅]Glutamine | The glutamine tracer provides strong constraints on TCA cycle fluxes, leading to high precision.[8] |
| Overall Network | [1,2-¹³C₂]Glucose + [1,6-¹³C₂]Glucose | Can increase overall flux precision significantly compared to single tracer experiments.[9] |
| Carbon & Nitrogen Metabolism | [U-¹³C]Glycerol + [¹⁵N]Ammonium Chloride | Allows for the simultaneous quantification of both carbon and nitrogen fluxes, which is not possible with ¹³C tracers alone. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for parallel labeling and a simplified view of how different tracers inform central metabolic pathways.
Experimental Protocols
Conducting a successful parallel labeling experiment requires meticulous attention to detail to ensure comparability between the different tracer experiments.
Protocol: Parallel ¹³C Labeling Experiment in Mammalian Cells
This protocol outlines the key steps for a parallel labeling experiment using two different ¹³C tracers for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Media Preparation:
-
Culture mammalian cells of interest in standard growth medium to a sufficient density (typically 70-80% confluency) to ensure they are in an exponential growth phase.
-
Prepare parallel sets of experimental media. For example:
-
Medium A: Basal medium containing the first tracer (e.g., 4 mM [1,2-¹³C₂]Glucose) and unlabeled other nutrients (e.g., 2 mM unlabeled Glutamine).
-
Medium B: Basal medium containing the second tracer (e.g., 4 mM unlabeled Glucose and 2 mM [U-¹³C₅]Glutamine).
-
-
Ensure all other media components are identical between the parallel experiments.
2. Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared ¹³C-labeling medium to the respective plates (Medium A to the first set of plates, Medium B to the second).
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time varies by cell line and metabolic pathway but is often in the range of 8 to 24 hours. This should be determined empirically.
3. Metabolite Extraction:
-
After the labeling period, rapidly quench metabolism to prevent further enzymatic activity. A common method involves:
-
Aspirating the labeling medium.
-
Washing the cells once with ice-cold PBS.
-
Immediately adding a cold extraction solvent (e.g., 80:20 methanol:water solution, pre-chilled to -80°C) to the culture dish.
-
-
Scrape the cells in the cold extraction solvent and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
4. Sample Preparation for Analysis:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, the dried metabolites must be derivatized to increase their volatility. This often involves a two-step process of oximation followed by silylation.
-
Reconstitute the dried (or derivatized) extract in a suitable solvent for LC-MS or GC-MS analysis.
5. Data Analysis and Flux Calculation:
-
Analyze the samples using GC-MS or LC-MS to measure the mass isotopomer distributions (MIDs) of key metabolites (often proteinogenic amino acids and central intermediates).
-
Correct the raw MID data for the natural abundance of stable isotopes.
-
Integrate the MIDs from all parallel experiments into a single metabolic flux analysis software package (e.g., INCA, Metran, WUFLUX).
-
Use the software to estimate the intracellular metabolic fluxes that best fit the combined experimental data. The output will be a single, highly resolved flux map with confidence intervals for each flux.
Conclusion
The cross-validation of metabolic fluxes has evolved from simple single-tracer experiments to sophisticated approaches using multiple isotopic labels. The modern gold standard involves integrating data from parallel labeling experiments to construct a single, highly precise, and robust flux map. By carefully selecting complementary tracers, such as different positionally labeled ¹³C-glucose isotopologues or combining ¹³C- and ¹⁵N-labeled substrates, researchers can resolve complex metabolic networks with unprecedented detail. This rigorous approach is essential for generating reliable and actionable insights into cellular metabolism, paving the way for new discoveries in drug development and biotechnology.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Metabolic Flux Analysis: Unveiling the Accuracy of 13C-MFA
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of metabolic fluxes is paramount. This guide provides an objective comparison of 13C-Metabolic Flux Analysis (13C-MFA) with other prominent flux analysis methods, supported by experimental insights and detailed methodologies. By understanding the strengths and limitations of each approach, you can select the most appropriate tool to illuminate the intricate network of biochemical reactions within a cell.
Metabolic flux analysis is a powerful technique for deciphering the rates of metabolic reactions, offering a window into cellular physiology, identifying metabolic bottlenecks, and guiding the engineering of cells for enhanced production of valuable compounds. Among the available methods, 13C-MFA has emerged as the gold standard for its ability to provide a high-resolution view of intracellular fluxes by tracking the path of stable isotope-labeled substrates through metabolic pathways.[1]
Quantitative Comparison of Flux Analysis Methods
The choice of a flux analysis method significantly impacts the accuracy and resolution of the resulting metabolic flux map. The following table summarizes the key performance indicators for 13C-MFA and other widely used alternatives, such as Flux Balance Analysis (FBA) and Dynamic Metabolic Flux Analysis (DMFA).
| Performance Indicator | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) | Dynamic Metabolic Flux Analysis (DMFA) |
| Principle | Utilizes stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways.[1] | A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[1] | Determines changes in fluxes over time in non-steady-state conditions by analyzing time-series data of metabolite concentrations and isotopic labeling.[2] |
| Accuracy | High; provides a direct measurement of intracellular fluxes, leading to high confidence in the estimated values.[3][4] | Variable; accuracy depends on the validity of the chosen objective function and the completeness of the metabolic model. Predictions are not always consistent with 13C-MFA measurements.[5] | Can be high for transient states, but accuracy depends on the temporal resolution of sampling and the complexity of the dynamic model. |
| Resolution of Fluxes | High resolution for central carbon metabolism; can resolve fluxes through parallel pathways and cycles.[1][3] | Variable resolution; often provides a range of possible flux values for many reactions, particularly in the core metabolism.[1] | Provides time-resolved flux profiles, offering insights into dynamic metabolic shifts. |
| Predictive Power | Provides a snapshot of the actual metabolic state under specific experimental conditions.[1] | Predicts an optimal metabolic state based on a defined objective; its predictive power relies on the accuracy of this assumption.[1] | Can predict the dynamic response of the metabolic network to perturbations. |
| Experimental Effort | High; requires specialized equipment for isotope tracing and mass spectrometry or NMR.[1] | Low; primarily a computational method, though experimental data is needed for constraints.[1] | Very high; requires rapid sampling and quenching, and extensive time-course measurements of metabolites and their labeling patterns. |
| Cost | High, due to the cost of ¹³C-labeled substrates and analytical instrumentation.[1] | Low; primarily computational costs.[1] | High, due to intensive experimental and analytical requirements. |
Experimental Protocols: A Closer Look
Detailed and rigorous experimental protocols are fundamental to obtaining reliable data for metabolic flux analysis. Here, we outline the key steps for performing 13C-MFA and FBA.
13C-Metabolic Flux Analysis (13C-MFA) Experimental Workflow
The following diagram illustrates the typical workflow for a 13C-MFA experiment, from cell culture to flux estimation.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest in a chemically defined medium to ensure precise control over nutrient sources.
-
In the exponential growth phase, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or [U-¹³C]glucose).[1] The choice of tracer is critical for maximizing the information obtained for specific pathways.[6]
2. Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is often achieved by using cold methanol (B129727) or other quenching solutions.
-
Extract intracellular metabolites from the cells using appropriate solvent systems.
3. Analytical Measurement:
-
Analyze the extracted metabolites using techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites.[1]
4. Isotopomer Data Analysis:
-
Process the raw analytical data to correct for natural isotope abundances and determine the fractional labeling of different atoms in the metabolites.
5. Metabolic Modeling and Flux Estimation:
-
Utilize a stoichiometric model of the organism's central metabolism.
-
Employ specialized software (e.g., INCA, OpenFLUX) to estimate intracellular fluxes by minimizing the difference between the experimentally measured isotopomer distributions and the distributions predicted by the metabolic model.[2][3]
6. Statistical Analysis and Model Validation:
-
Perform goodness-of-fit tests to assess how well the model simulations match the experimental data.[7]
-
Determine confidence intervals for the estimated fluxes to understand the precision of the results.[3]
Flux Balance Analysis (FBA) Methodology
FBA is a computational technique that relies on a well-curated metabolic model and experimentally determined constraints.
1. Genome-Scale Metabolic Model Reconstruction:
-
Start with a genome-scale metabolic model (GEM) of the organism of interest, which contains all known metabolic reactions and their stoichiometry.
2. Definition of an Objective Function:
-
Define a biologically relevant objective function to be optimized. Common objective functions include maximization of biomass production, ATP production, or the synthesis of a specific product.
3. Application of Constraints:
-
Apply constraints to the model based on experimental measurements, such as substrate uptake rates and product secretion rates. These rates are typically measured from the culture medium.
4. Flux Balance Calculation:
-
Use a linear programming solver to calculate the distribution of metabolic fluxes that maximizes the objective function while satisfying the stoichiometric and experimental constraints.[1]
5. Model Validation and Refinement:
-
Compare the predicted flux distribution with experimentally determined fluxes (e.g., from ¹³C-MFA) or with phenotypic data (e.g., gene knockout viability) to validate and refine the metabolic model.[1]
Central Carbon Metabolism: A Common Target for Flux Analysis
The diagram below illustrates a simplified view of central carbon metabolism, a network of pathways frequently investigated using flux analysis techniques to understand energy production and biosynthetic precursor synthesis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
Comparative analysis of isotopic labeling techniques for proteomics
In the fields of proteomics, drug development, and life sciences research, the precise quantification of protein abundance is critical for understanding complex biological processes and identifying therapeutic targets.[1][2] Mass spectrometry-based quantitative proteomics has become an essential tool, with several isotopic labeling techniques available to researchers.[3] This guide provides a detailed comparison of three prominent methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
Principles of Isotopic Labeling
Isotopic labeling techniques utilize stable isotopes to differentiate proteins from various samples.[4][5] This allows for the direct comparison of samples within the same mass spectrometry run, which reduces variability and enhances quantitative accuracy.[6] The primary methods can be categorized as metabolic labeling (SILAC) and in vitro chemical labeling (iTRAQ and TMT).[7]
SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled amino acids.[8][9] These heavy amino acids, typically lysine (B10760008) and arginine, are incorporated into proteins during synthesis.[10] When samples from different conditions (e.g., control "light" and treated "heavy") are mixed, the mass difference between the heavy and light peptides allows for their relative quantification.[10][11]
iTRAQ and TMT are chemical labeling techniques that use isobaric tags.[8] These tags are identical in mass, allowing labeled peptides from different samples to appear as a single peak in the initial mass spectrometry (MS1) scan.[6] The tags consist of a reporter group, a balancer/normalizer group, and a peptide-reactive group.[1][12] Upon fragmentation in the tandem mass spectrometry (MS/MS) stage, the reporter ions are released, and their relative intensities are used to quantify the peptides and, consequently, the proteins from which they originated.[2][8]
Comparative Analysis
The choice between SILAC, iTRAQ, and TMT depends on the specific research question, sample type, and available resources.[8] SILAC is highly accurate for studies involving cultured cells, while iTRAQ and TMT offer greater multiplexing capabilities suitable for a broader range of samples, including clinical tissues.[1]
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Principle | Metabolic, in vivo labeling during protein synthesis.[8][9] | Chemical, in vitro labeling of peptides at N-termini and lysine residues.[8][12] | Chemical, in vitro labeling of peptides, similar to iTRAQ.[8][13] |
| Sample Type | Proliferating cells in culture.[8] | Virtually any protein/peptide sample, including tissues and body fluids.[1][13] | Any protein/peptide sample, similar to iTRAQ.[1][13] |
| Multiplexing | Typically 2-plex or 3-plex.[10] | 4-plex and 8-plex reagents are common.[12][14] | Up to 18-plex (TMTpro) is available, offering high throughput.[13][15] |
| Quantification Level | MS1 (Precursor Ion).[6] | MS/MS or MS3 (Reporter Ion).[2][12] | MS/MS or MS3 (Reporter Ion).[2][13] |
| Accuracy & Precision | Very high accuracy and reproducibility due to early sample mixing.[16][17] | Good accuracy, but can be affected by ratio compression.[8] | May offer higher quantitative accuracy and precision than iTRAQ.[2][8] |
| Advantages | High accuracy, avoids chemical artifacts, suitable for dynamic process studies.[8][18] | High throughput, applicable to a wide range of samples, good for large-scale studies.[8][13] | Higher multiplexing than iTRAQ, high sensitivity, and broad applicability.[8][13] |
| Limitations | Limited to cell culture, can be expensive, requires complete labeling.[18][19] | Ratio compression due to co-isolation of peptides, more complex workflow.[8] | Reporter ion interference can affect accuracy, requires sophisticated data analysis.[2][13] |
Experimental Workflows
The experimental workflows for these techniques differ primarily in the stage at which the isotopic label is introduced and when the samples are combined.
SILAC Workflow
The SILAC workflow involves metabolic labeling of cell cultures, followed by mixing of the cell lysates before protein digestion and analysis. This early-stage pooling minimizes quantitative errors from sample handling.[10]
Figure 1. Generalized workflow for a SILAC experiment.
iTRAQ/TMT Workflow
In contrast to SILAC, iTRAQ and TMT involve the chemical labeling of peptides after protein extraction and digestion. The labeled samples are then pooled for analysis.
Figure 2. Generalized workflow for iTRAQ/TMT experiments.
Detailed Experimental Protocols
Detailed and optimized protocols are essential for achieving reliable and reproducible results in quantitative proteomics.[11]
SILAC Protocol Outline
-
Cell Culture and Labeling: Culture cells for at least five doublings in SILAC medium containing either "light" (natural abundance) or "heavy" (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) amino acids to ensure complete incorporation.[10]
-
Experimental Treatment: Apply the desired experimental conditions to the cell populations.[11]
-
Cell Lysis and Protein Quantification: Harvest cells, lyse them, and determine the protein concentration for each sample.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[10]
-
Protein Digestion: Reduce, alkylate, and digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or similar method.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.[16]
-
Data Analysis: Use software like MaxQuant to identify peptides and quantify the relative abundance based on the intensity ratios of heavy and light peptide pairs in the MS1 spectra.[16][20]
iTRAQ/TMT Protocol Outline
-
Protein Extraction and Digestion: Extract proteins from each sample, quantify, and take equal amounts. Reduce, alkylate, and digest the proteins with trypsin.[1][21]
-
Peptide Labeling: Label the resulting peptide digests from each sample with the respective isobaric tags (e.g., TMTpro 18-plex reagents) according to the manufacturer's protocol.
-
Sample Pooling: Combine all labeled samples into a single mixture.[1]
-
Fractionation and Desalting: To reduce sample complexity, fractionate the pooled peptide mixture using techniques like high pH reversed-phase chromatography. Desalt the fractions before MS analysis.[11][12]
-
LC-MS/MS Analysis: Analyze the fractions using a mass spectrometer capable of fragmentation (e.g., HCD) and detection of the low-mass reporter ions.[21]
-
Data Analysis: Use appropriate software (e.g., Proteome Discoverer) to identify peptides and quantify their relative abundance based on the signal intensities of the reporter ions in the MS/MS spectra.[13]
Conclusion
The selection of an appropriate isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment.[15] SILAC offers unparalleled accuracy for cell culture-based research, benefiting from in vivo labeling and early sample pooling.[1][18] In contrast, iTRAQ and TMT provide high-throughput and multiplexing capabilities that are indispensable for comparative analyses of large sample cohorts, including clinical specimens where metabolic labeling is not feasible.[1][8] A thorough understanding of the principles, advantages, and limitations of each technique is crucial for generating high-quality, reliable data to advance scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 8. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 13. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 20. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
Choosing the Right Tool for the Job: A Comparative Guide to 13C Labeled Glucose Substrates in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, the selection of a 13C labeled glucose tracer is a critical decision that profoundly influences the precision and accuracy of metabolic flux analysis (MFA). This guide provides an objective comparison of commonly used 13C labeled glucose substrates, with a focus on uniformly labeled glucose ([U-13C]glucose) versus position-specific labeled glucose ([1,2-13C]glucose), supported by experimental data to inform your choice of the optimal tracer for specific research questions.
The Decisive Choice: Tracer Selection in 13C-MFA
13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] The methodology involves introducing a 13C-labeled substrate, such as glucose, into a biological system and measuring the distribution of the 13C isotopes in downstream metabolites.[3] The specific labeling pattern of the chosen glucose tracer is paramount, as it determines which metabolic pathways can be most effectively interrogated and, consequently, the reliability of the resulting flux estimations.[1]
While uniformly labeled [U-13C]glucose, where all six carbon atoms are labeled, provides a broad overview of glucose metabolism, it can lead to complex labeling patterns that are challenging to interpret for resolving fluxes through specific pathways.[3] In contrast, position-specific tracers, such as [1,2-13C]glucose, offer more precise insights into particular reactions and pathways.
Performance Comparison: [U-13C]glucose vs. [1,2-13C]glucose
The choice between [U-13C]glucose and [1,2-13C]glucose hinges on the primary metabolic pathways under investigation. Computational and experimental evaluations have demonstrated that [1,2-13C]glucose provides superior precision for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[4][5] Conversely, [U-13C]glucose is more informative for analyzing the tricarboxylic acid (TCA) cycle.[4][5]
A computational evaluation of various 13C glucose tracers in a human lung carcinoma cell line (A549) yielded precision scores for different metabolic subnetworks, with higher scores indicating more precise flux estimates.[4]
| Metabolic Pathway | [1,2-13C]glucose | [U-13C]glucose | Justification |
| Glycolysis | High | Moderate | [1,2-13C]glucose provides superior precision for estimating glycolytic fluxes.[4] |
| Pentose Phosphate Pathway (PPP) | High | Low | The specific labeling pattern from [1,2-13C]glucose is highly informative for resolving the oxidative and non-oxidative branches of the PPP.[4][6] |
| Tricarboxylic Acid (TCA) Cycle | Moderate | High | [U-13C]glucose provides more comprehensive labeling of TCA cycle intermediates, leading to more precise flux estimations for this pathway.[4][5] |
| Overall Central Carbon Metabolism | High | Moderate | [1,2-13C]glucose has been shown to be the best overall tracer for analyzing the entire central carbon metabolism network due to its ability to consistently characterize fluxes across multiple pathways.[4] |
Experimental Protocols
A generalized experimental workflow for 13C-MFA using 13C-labeled glucose is outlined below. Specific parameters should be optimized for the biological system under investigation.
Key Experimental Steps:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium containing the selected 13C-labeled glucose tracer as the primary carbon source.
-
Ensure the system reaches a metabolic and isotopic steady state, which is crucial for the accurate reflection of metabolic fluxes in the labeling patterns of metabolites.[1] The time to reach steady state varies by pathway, with glycolytic intermediates labeling within minutes and TCA cycle intermediates taking several hours.[1]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity and preserve the in vivo metabolic state.
-
Extract intracellular metabolites using a cold solvent, such as 80% methanol.
-
-
Analytical Measurement of Isotopic Labeling:
-
Measure the isotopic labeling distribution of key metabolites using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods quantify the mass isotopomers of each metabolite.
-
-
Flux Estimation and Statistical Analysis:
-
Utilize the measured labeling data and other experimentally determined rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for a computational model of cellular metabolism.
-
Employ software packages to estimate the intracellular fluxes by fitting the model to the experimental data.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
Visualizing Metabolic Pathways and Workflows
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in 13C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Crossroads of Metabolism: A Guide to Confirming Pathway Activity with Multiple Isotopic Tracers
For researchers, scientists, and professionals in drug development, the precise mapping of metabolic pathways is fundamental to understanding cellular function and disease. While single isotopic tracers have long been a cornerstone of metabolic research, the use of multiple isotopic tracers provides a more robust and nuanced understanding of complex metabolic networks. This guide offers an objective comparison of single versus multiple isotopic tracer approaches, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.
The core advantage of employing multiple isotopic tracers lies in the enhanced precision and resolution of metabolic flux analysis (MFA).[1] By introducing two or more isotopes that trace different atoms (e.g., ¹³C and ¹⁵N) or different entry points into a pathway, researchers can better constrain metabolic models and obtain more accurate flux estimations.[1][2][3] This is particularly crucial in complex biological systems where multiple carbon and nitrogen sources are utilized.[2][3]
Single vs. Multiple Isotopic Tracers: A Quantitative Comparison
The primary benefit of using multiple isotopic tracers is the significant improvement in the precision of flux estimations.[1] This is because multiple tracers provide complementary labeling patterns, which help to better constrain the mathematical models used in Metabolic Flux Analysis (MFA).[1] Parallel labeling experiments, where cells are cultured under identical conditions but with different labeled substrates in separate experiments, have been shown to be particularly effective.[4]
Table 1: Comparison of Flux Precision Between Single and Multiple Isotopic Tracers
| Metabolic Pathway | Single Tracer ([U-¹³C₆]-Glucose) | Multiple Tracers ([U-¹³C₆]-Glucose + [U-¹³C₅, ¹⁵N₂]-Glutamine) | Improvement in Precision |
| Glycolysis | High | Very High | Increased resolution of bidirectional fluxes |
| Pentose Phosphate Pathway | Moderate | High | Better determination of oxidative vs. non-oxidative branches |
| TCA Cycle | High | Very High | Disambiguation of anaplerotic and cataplerotic fluxes |
| Amino Acid Synthesis | Low to Moderate | High | Simultaneous tracking of carbon and nitrogen backbones |
This table summarizes typical findings. Actual precision improvements can vary based on the biological system and experimental conditions.
While multiple isotopic tracers offer a powerful method for validating metabolic flux models, other techniques can also be used to assess the robustness of a model.
Table 2: Alternative and Complementary Methods for Metabolic Model Validation
| Method | Description | Advantages | Limitations |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Utilizes stable isotope labeling data to quantify intracellular metabolic fluxes.[2][3] | Provides a detailed and quantitative picture of pathway activity. | Can be experimentally and computationally intensive. |
| Flux Balance Analysis (FBA) | A constraint-based modeling approach that predicts metabolic flux distributions at a steady state. | Does not require isotopic labeling data and can be applied to genome-scale models.[1] | Provides a range of possible flux distributions rather than a single solution; less precise than ¹³C-MFA.[1] |
| Goodness-of-Fit (Chi-squared test) | A statistical test to determine if the difference between experimentally measured labeling data and model-predicted data is statistically significant.[1] | Provides a quantitative measure of how well the model fits the data.[1] | A good fit does not guarantee the model is biologically correct and can be sensitive to measurement errors.[1] |
Experimental Protocols
The successful application of multiple isotopic tracers requires meticulous experimental design and execution. Below are detailed protocols for key experiments.
Protocol 1: Parallel Labeling of Cultured Adherent Cells with ¹³C-Glucose and ¹⁵N-Glutamine
This protocol is designed for the parallel labeling of cultured mammalian cells to trace both carbon and nitrogen metabolism.
Materials:
-
Cell culture medium (e.g., DMEM) lacking glucose and glutamine
-
[U-¹³C₆]-Glucose
-
[U-¹⁵N₂]-Glutamine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and culture in complete medium overnight to allow for adherence and recovery.
-
Preparation of Labeling Media:
-
Medium A: Prepare the ¹³C-labeling medium by supplementing the nutrient-free medium with 10 mM [U-¹³C₆]-glucose, unlabeled glutamine, and 10% dFBS.
-
Medium B: Prepare the ¹⁵N-labeling medium by supplementing the nutrient-free medium with unlabeled glucose, 2 mM [U-¹⁵N₂]-glutamine, and 10% dFBS.
-
-
Initiation of Labeling:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells (Medium A for one set of plates, Medium B for the parallel set).
-
Incubate the cells for a predetermined time to achieve isotopic steady state (e.g., 24 hours for many central carbon metabolites).[5]
-
-
Metabolite Extraction:
-
Sample Processing:
Protocol 2: Dual Isotope Tracing with ¹³C,¹⁵N-Glutamine in a Continuous Cell Culture
This protocol is for simultaneously tracing carbon and nitrogen from glutamine in a chemostat to maintain a metabolic steady state.
Materials:
-
Chemostat/bioreactor system
-
Cell culture medium with defined nutrient concentrations
-
[U-¹³C₅,¹⁵N₂]-Glutamine
-
Peristaltic pumps for medium inflow and outflow
-
Sampling apparatus
Procedure:
-
Establish Steady-State Culture: Inoculate the bioreactor and grow the cells in a defined medium until a metabolic pseudo-steady state is achieved, characterized by stable cell density and nutrient concentrations in the outflow.
-
Switch to Labeled Medium: Switch the medium feed to an identical medium containing [U-¹³C₅,¹⁵N₂]-Glutamine as the sole glutamine source.
-
Isotopic Steady-State Sampling: After the switch, allow the culture to reach an isotopic steady state. This is typically achieved after several cell doublings.
-
Sample Collection:
-
Rapidly withdraw a known volume of the cell culture.
-
Quench metabolic activity immediately by mixing the sample with a cold quenching solution (e.g., 60% methanol at -40°C).
-
-
Metabolite Extraction and Analysis: Proceed with metabolite extraction and sample processing as described in Protocol 1, followed by analysis using high-resolution mass spectrometry to resolve ¹³C and ¹⁵N isotopologues.[7]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in multiple isotopic tracer studies.
Caption: A comparison of single vs. parallel multiple isotopic tracer experimental workflows.
Caption: Key pathways traced using ¹³C-glucose and ¹⁵N-glutamine.
Caption: Logical flow of dual labeling from tracers to downstream metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SILAC and 13C Metabolic Labeling for Quantitative Proteomics
For researchers in proteomics and drug development, the accurate quantification of protein abundance is paramount to understanding cellular mechanisms and identifying therapeutic targets. Metabolic labeling, a technique where cells incorporate stable isotopes from their growth medium into their proteins, offers a powerful in vivo approach for mass spectrometry-based quantification. Among the various metabolic labeling strategies, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely adopted and robust method. An alternative approach involves the use of more general metabolic precursors, such as 13C-labeled glucose, to isotopically enrich the proteome.
This guide provides an objective comparison of SILAC and 13C metabolic labeling for quantitative proteomics studies, complete with experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the most appropriate method for their experimental goals.
Principles of the Methods
SILAC is a straightforward and powerful technique that relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[1] Typically, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, usually lysine (B10760008) (Lys) and arginine (Arg). One population is grown in "light" medium containing the natural abundance isotopes (e.g., 12C, 14N), while the other is grown in "heavy" medium containing, for example, 13C and/or 15N-labeled lysine and arginine.[2] After a number of cell divisions, the proteome of the "heavy" cell population is fully labeled.[3] The two cell populations can then be subjected to different experimental conditions, combined, and processed for mass spectrometry analysis. Since the labeled and unlabeled proteins are chemically identical, they behave the same way during sample preparation and chromatography. The mass spectrometer can distinguish between the heavy and light peptides based on their mass difference, and the ratio of their signal intensities accurately reflects the relative abundance of the protein in the two populations.[1]
13C Metabolic Labeling , often utilizing 13C-glucose, is a broader metabolic labeling approach. In this method, a primary carbon source like glucose is replaced with its uniformly 13C-labeled counterpart.[4] As cells metabolize the 13C-glucose, the 13C atoms are incorporated into various metabolic intermediates, including the carbon backbones of amino acids, which are then used for protein synthesis. This results in a mass shift across the proteome. Unlike SILAC, which targets specific amino acids, 13C-glucose labeling leads to a more complex and variable labeling pattern across different amino acids and, consequently, different peptides. The degree of 13C incorporation into each amino acid depends on the metabolic pathways involved in its synthesis. This technique is a cornerstone of 13C-Metabolic Flux Analysis (MFA) for studying metabolic pathways but can also be adapted for quantitative proteomics.
Experimental Workflows
The general experimental workflows for both SILAC and 13C metabolic labeling share several steps, but differ in the labeling strategy and data analysis complexity.
SILAC Experimental Workflow
The SILAC workflow is characterized by its two main phases: an adaptation phase to ensure full labeling and an experimental phase.[5] A key advantage of SILAC is the ability to combine samples at the very beginning of the experimental process, minimizing downstream quantitative errors.[1][6]
13C Metabolic Labeling Experimental Workflow
The workflow for quantitative proteomics using 13C-glucose is similar in its overall structure but requires careful consideration of labeling time to achieve a steady-state of isotope incorporation. The subsequent data analysis is more complex due to the variable labeling patterns.
References
- 1. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium 2-methylpropionate-1-13C: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Sodium 2-methylpropionate-1-13C, a stable isotope-labeled compound. Adherence to these protocols will mitigate risks and ensure responsible environmental stewardship.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Regulatory Compliance
The primary principle governing the disposal of any chemical waste is adherence to local, state, and federal regulations.[1] The SDS for this compound explicitly states to "Dispose of contents/container to in accordance with local regulation".[1]
It is important to note that the 13C isotope in this compound is a stable, non-radioactive isotope. Therefore, no special precautions for radioactive waste are necessary.[2] The disposal procedures are dictated by the chemical properties of the compound itself.
Given its classification as a harmful substance, this compound should be treated as hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of this compound. Always consult and follow your institution's specific waste disposal guidelines.
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and compatible waste container.
-
The container must be made of a material that is resistant to the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react and create a more hazardous situation.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container (accumulation start date).
-
Include the name and contact information of the generating researcher or lab.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
4. Disposal Request and Pickup:
-
Once the waste container is full or is ready for disposal, follow your institution's procedures to request a waste pickup.
-
This typically involves contacting the EHS department or using an online waste management system.
-
Do not move the hazardous waste from one SAA to another.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled compound. Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All materials used for cleanup must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institution's EHS department.
Quantitative Data Summary
| Property | Value |
| CAS Number | 71105-51-6 |
| Molecular Formula | C3H7NaO2 (with 13C) |
| Hazard Class | Harmful (Oral, Dermal, Inhalation)[1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Sodium 2-methylpropionate-1-13C
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Sodium 2-methylpropionate-1-13C, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE) and handling protocols are mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
A summary of the required PPE for handling this compound is provided in the table below. This equipment should be readily available and worn at all times when handling the compound.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles / Face Shield | Must be worn to protect against dust particles and potential splashes. A face shield provides additional protection and should be used when a higher risk of splashing exists. |
| Hands | Chemical-Resistant Gloves | Impervious gloves (e.g., nitrile) are required to prevent skin contact.[1][2] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Body | Laboratory Coat | A lab coat is necessary to protect against accidental skin contact with the chemical.[2] |
| Respiratory | NIOSH/MSHA Approved Respirator or Fume Hood | Use a fume hood or a suitable respirator when handling the powder form to avoid inhalation of dust particles, especially in areas with inadequate ventilation.[1] |
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are easily accessible.[3]
-
Before starting, ensure all necessary PPE is donned correctly.
-
-
Handling the Compound :
-
Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[1]
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.
-
-
In Case of Exposure :
-
If on skin : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
If in eyes : Rinse cautiously with water for several minutes.
-
In all cases of exposure, seek medical attention.
-
Disposal Plan
As this compound contains a stable isotope (Carbon-13), it is not radioactive and does not require special handling procedures for radioactive waste.[4] However, due to its chemical hazards, it must be disposed of as chemical waste.
-
Chemical Waste : Dispose of the chemical and its container at a licensed and approved waste disposal facility. Do not mix with general laboratory waste.[1]
-
Contaminated Materials : Any PPE or other materials (e.g., weighing paper, pipette tips) that come into contact with the compound should be considered contaminated. Place these materials in a sealed, labeled container for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
